1-Fluoro-1,1-dinitroethane
Description
Structure
2D Structure
Propriétés
Numéro CAS |
13214-58-9 |
|---|---|
Formule moléculaire |
C2H3FN2O4 |
Poids moléculaire |
138.05 g/mol |
Nom IUPAC |
1-fluoro-1,1-dinitroethane |
InChI |
InChI=1S/C2H3FN2O4/c1-2(3,4(6)7)5(8)9/h1H3 |
Clé InChI |
INUKSLQNFYBSOB-UHFFFAOYSA-N |
SMILES |
CC([N+](=O)[O-])([N+](=O)[O-])F |
SMILES canonique |
CC([N+](=O)[O-])([N+](=O)[O-])F |
Autres numéros CAS |
13214-58-9 |
Synonymes |
1-Fluoro-1,1-dinitroethane |
Origine du produit |
United States |
Foundational & Exploratory
1-Fluoro-1,1-dinitroethane: An Overview of a Sparsely Documented Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-1,1-dinitroethane is a chemical compound with the molecular formula C₂H₃FN₂O₄. Despite its well-defined structure, publicly available information regarding its chemical and physical properties, synthesis, and reactivity is exceedingly limited. This document summarizes the currently accessible data and highlights the significant knowledge gaps for this compound.
Chemical and Physical Properties
A comprehensive dataset of the physicochemical properties of this compound is not available in the public domain. The following table represents the sparse data that has been reported in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂H₃FN₂O₄ | N/A |
| Molecular Weight | 138.05 g/mol | N/A |
| CAS Number | 13214-58-9 | N/A |
| Predicted Boiling Point | 544.88 K | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 46.4 kJ/mol | [2] |
It is important to note that the boiling point is a predicted value and has not been experimentally verified in the available literature.
Synthesis and Experimental Protocols
Reactivity and Safety
Information regarding the specific chemical reactivity of this compound is not available. However, "Bretherick's Handbook of Reactive Chemical Hazards" includes this compound under the general entry for "FLUORODINITROMETHYL COMPOUNDS"[4][5]. This classification suggests that the compound may be thermally unstable and could pose an explosion hazard under certain conditions, a common characteristic of polynitroalkanes. The presence of the fluorine atom can also influence the compound's reactivity and stability, but specific details are not documented.
No specific safety data sheet (SDS) for this compound was found. Researchers handling this compound should treat it with extreme caution, assuming it to be a potent energetic material and a potential toxin. Standard safety protocols for handling explosive and hazardous chemicals should be strictly followed.
Applications and Biological Activity
There is no information available in the public domain regarding the use of this compound in research, drug development, or any other application. Furthermore, no studies on its biological activity or its interaction with any signaling pathways have been found.
Logical Relationship Diagram
Due to the lack of experimental data and described workflows, a meaningful diagram illustrating a logical relationship or experimental process for this compound cannot be constructed.
Conclusion
This compound remains a poorly characterized compound. While its basic molecular identity is known, a comprehensive understanding of its chemical properties, synthesis, reactivity, and potential applications is absent from the readily accessible scientific literature. The limited available data suggests potential hazards associated with its handling. Further experimental and theoretical studies are required to elucidate the fundamental characteristics of this molecule and to assess its potential for any practical applications. Researchers interested in this compound should proceed with extreme caution and would likely need to develop synthetic and analytical methodologies from foundational chemical principles.
References
In-Depth Technical Guide: 1-Fluoro-1,1-dinitroethane (CAS: 13214-58-9)
Disclaimer: Information on 1-Fluoro-1,1-dinitroethane is exceptionally limited in publicly accessible scientific literature and databases. This guide compiles the sparse data available and highlights significant information gaps. The content provided should be considered preliminary and not exhaustive.
Introduction
This compound is a fluorinated geminal dinitroaliphatic compound. The presence of a fluorine atom and two nitro groups on the same carbon atom of an ethane backbone suggests a unique chemical reactivity profile, likely characterized by high electrophilicity and potential energetic properties. Its structural similarity to other energetic materials and fluorinated compounds indicates potential applications in specialized chemical synthesis and materials science. However, a comprehensive understanding of its properties and potential applications is hampered by the scarcity of published research.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 13214-58-9 | Chemical Abstracts Service |
| Molecular Formula | C₂H₃FN₂O₄ | |
| Molecular Weight | 138.05 g/mol | |
| Canonical SMILES | CC(F)(N(=O)=O)N(=O)=O | |
| InChI Key | Not available |
Further experimental data, such as melting point, boiling point, density, and spectral information (NMR, IR, Mass Spectrometry), are not available in the reviewed literature.
Synthesis and Reactivity
Synthesis
A specific, detailed, and validated experimental protocol for the synthesis of this compound could not be located in publicly available resources.
Reactivity
The only identified reaction involving this compound is its use as a precursor in the synthesis of 1,1,1-trinitroethane. A 1985 publication in the "Journal of Organic Chemistry USSR" by Tselinskii, I. V., et al., describes this conversion. This suggests that the fluorine atom in this compound can be displaced by a nitro group under specific reaction conditions, highlighting the lability of the C-F bond in this highly electron-deficient environment.
A generalized workflow for this known transformation is presented below.
Caption: Logical workflow for the synthesis of 1,1,1-trinitroethane.
Applications in Research and Drug Development
There is no available information to suggest that this compound has been investigated for applications in drug development or for any specific biological activity. The general field of fluorinated organic compounds has seen significant interest in medicinal chemistry due to the ability of fluorine to modulate pharmacokinetic and pharmacodynamic properties. However, there is no evidence to connect this specific compound to any pharmaceutical research.
Safety and Handling
No specific material safety data sheet (MSDS) or detailed safety and handling information for this compound was found. Given its structure as a gem-dinitro compound, it should be handled with extreme caution, as such compounds can be energetic and potentially unstable. Standard laboratory safety protocols for handling potentially explosive and toxic chemicals should be strictly followed.
Conclusion and Future Outlook
This compound remains a poorly characterized compound in the scientific literature. While its existence and a single synthetic application are documented, a significant lack of data on its synthesis, physical properties, reactivity, and potential applications prevents a thorough technical assessment. Future research would be necessary to elucidate these fundamental characteristics. The high degree of functionalization and the presence of a fluorine atom suggest that it could be a valuable building block in organic synthesis, but further investigation is required to confirm this potential.
Data Gaps:
-
Detailed, reproducible synthesis protocol.
-
Quantitative physical properties (melting point, boiling point, density, etc.).
-
Spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, MS).
-
Thermal stability and energetic properties.
-
Broader reactivity profile.
-
Biological activity and toxicological data.
-
Potential applications in any field.
A Deep Dive into the Physical and Chemical Properties of Gem-Dinitroalkanes
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the core physical and chemical characteristics of gem-dinitroalkanes. This class of compounds, characterized by the presence of two nitro groups attached to the same carbon atom, exhibits a unique combination of properties that make them of significant interest in both energetic materials science and medicinal chemistry.
This guide summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and visualizes fundamental concepts and workflows to facilitate a deeper understanding of these versatile molecules.
Physical and Chemical Properties at a Glance
The physical and chemical properties of gem-dinitroalkanes are significantly influenced by the nature of the alkyl or cycloalkyl substituent. The strong electron-withdrawing nature of the two nitro groups imparts a notable acidity to the α-proton, a key feature governing their reactivity. The following tables provide a summary of the key physical and chemical data for a selection of representative gem-dinitroalkanes.
Table 1: Physical Properties of Selected Gem-Dinitroalkanes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Dinitromethane | CH₂(NO₂)₂ | 106.04 | -3[1] | 181.6 @ 760 mmHg[2] | 1.501[2] |
| 1,1-Dinitroethane | CH₃CH(NO₂)₂ | 120.06 | 121.2-121.6[3] | 185.5[3] | 1.355 @ 20°C[3] |
| 2,2-Dinitropropane | (CH₃)₂C(NO₂)₂ | 134.09 | 51-53 | - | - |
| 1,1-Dinitropropane | CH₃CH₂CH(NO₂)₂ | 134.09 | - | - | - |
| 1,3-Dinitroadamantane | C₁₀H₁₄(NO₂)₂ | 226.23 | - | - | - |
Table 2: Chemical Properties of Selected Gem-Dinitroalkanes
| Compound Name | CAS Number | pKa | Key Reactivities |
| Dinitromethane | 625-76-3 | 3.6 @ 25°C[4][5] | Forms salts with bases, undergoes condensation reactions. |
| 1,1-Dinitroethane | 600-40-8 | 5.21 @ 25°C[6] | Can be alkylated and acylated at the α-carbon. |
| 2,2-Dinitropropane | 595-49-3 | - | Lacks an acidic proton, less reactive at the α-carbon. |
| 1,1-Dinitropropane | 601-76-3 | - | Similar reactivity to 1,1-dinitroethane. |
| 1,3-Dinitroadamantane | 55100-59-9 | - | Reactivity is influenced by the rigid adamantane cage. |
Experimental Protocols: Synthesis and Characterization
The synthesis of gem-dinitroalkanes can be achieved through several routes, most notably via the oxidation of nitroalkanes or the nitration of species with an activated methylene group.
General Synthesis of Gem-Dinitroalkanes via Oxidative Nitration
A common and effective method for the synthesis of gem-dinitroalkanes is the oxidative nitration of a primary or secondary mononitroparaffin. This reaction is typically carried out by treating the nitronate salt of the mononitroparaffin with a mixture of a nitrite salt and an oxidizing agent, such as silver nitrate.
Experimental Protocol for the Synthesis of 1,1-Dinitroethane:
-
Preparation of the Nitronate Salt: Dissolve nitroethane in an aqueous solution of sodium hydroxide at a controlled temperature (typically 0-10°C) to form the sodium salt of nitroethane.
-
Oxidative Nitration: In a separate vessel, prepare an aqueous solution of sodium nitrite and silver nitrate.
-
Reaction: Slowly add the solution of the nitroethane salt to the nitrite/silver nitrate solution with vigorous stirring, maintaining a low temperature. A precipitate of metallic silver will form.
-
Work-up: After the reaction is complete, the silver precipitate is removed by filtration. The filtrate is then acidified to protonate the dinitroethane salt.
-
Purification: The 1,1-dinitroethane is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the purified product.
Caption: Workflow for the synthesis of 1,1-dinitroethane via oxidative nitration.
Characterization of Gem-Dinitroalkanes
The structural elucidation and purity assessment of gem-dinitroalkanes are typically performed using a combination of spectroscopic techniques.
Key Characterization Techniques:
-
Infrared (IR) Spectroscopy: The presence of the nitro groups is readily identified by strong, characteristic absorption bands. The asymmetric stretching vibration of the NO₂ group typically appears in the range of 1550-1600 cm⁻¹, while the symmetric stretching vibration is observed around 1350-1380 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the proton(s) on the carbon bearing the nitro groups is significantly downfield due to the strong electron-withdrawing effect. For example, the methine proton in 1,1-dinitroethane appears at a higher chemical shift compared to the methyl protons.
-
¹³C NMR: The carbon atom attached to the two nitro groups also exhibits a characteristic downfield chemical shift.
-
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.
Caption: General workflow for the characterization of gem-dinitroalkanes.
Acidity and Structure-Reactivity Relationship
The acidity of the α-proton in gem-dinitroalkanes is a defining feature. The two electron-withdrawing nitro groups stabilize the resulting conjugate base (a nitronate anion) through resonance, making the α-proton significantly more acidic than in corresponding mononitroalkanes.
Caption: Relationship between structure and acidity in gem-dinitroalkanes.
Applications in Drug Development
While historically the focus of gem-dinitroalkane research has been on their energetic properties, there is emerging interest in their potential applications in medicinal chemistry. The unique electronic and steric properties of the gem-dinitromethyl group can be exploited in drug design to modulate the physicochemical properties of a lead compound, such as its acidity, lipophilicity, and metabolic stability.
Currently, the direct application of gem-dinitroalkanes as therapeutic agents is not well-established in publicly available literature. However, their role as synthetic intermediates and the potential for the gem-dinitromethyl group to act as a bioisostere for other functional groups are areas of active investigation. Further research is required to fully elucidate the potential of this class of compounds in drug discovery and development. No specific signaling pathways involving gem-dinitroalkanes have been prominently described in the current scientific literature.
References
Molecular structure and analysis of 1-Fluoro-1,1-dinitroethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-1,1-dinitroethane is a high-energy material with potential applications in various fields, including as an energetic plasticizer and in the synthesis of novel compounds. Its molecular structure, characterized by the presence of a fluorine atom and two nitro groups attached to the same carbon atom, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of this compound. Detailed experimental protocols, predicted spectroscopic data, and computational analysis methodologies are presented to facilitate further research and development.
Molecular Structure and Properties
This compound (C₂H₃FN₂O₄) possesses a unique geminal dinitrofluoroethyl moiety. The strong electron-withdrawing nature of the two nitro groups and the fluorine atom significantly influences the molecule's polarity, reactivity, and thermal stability.
Structural Details
The central carbon atom is sp³ hybridized and bonded to a methyl group, a fluorine atom, and two nitro groups. The presence of these functional groups leads to a highly polarized C-F bond and C-N bonds.
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₂H₃FN₂O₄ |
| Molecular Weight | 138.05 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. |
| Density | Predicted to be higher than water, likely in the range of 1.4 - 1.6 g/cm³. |
| Boiling Point | Expected to be relatively high due to its polarity and molecular weight, but may decompose upon heating. |
| Solubility | Likely soluble in polar organic solvents such as acetone, acetonitrile, and DMF. Sparingly soluble in water and nonpolar solvents. |
| CAS Number | 13214-58-9 |
Synthesis of this compound
A plausible synthetic route to this compound involves the direct fluorination of its precursor, 1,1-dinitroethane.
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from nitroethane.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 1,1-Dinitroethane (Precursor)
Materials:
-
Nitroethane
-
Sodium nitrite
-
Potassium ferricyanide
-
Sodium hydroxide
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium nitroethanate by treating nitroethane with a stoichiometric amount of aqueous sodium hydroxide.
-
To this solution, add a solution of sodium nitrite.
-
Slowly add a solution of potassium ferricyanide to the reaction mixture with vigorous stirring while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for 1-2 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product, 1,1-dinitroethane, with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or chromatography.
Experimental Protocol: Fluorination of 1,1-Dinitroethane
Materials:
-
1,1-Dinitroethane
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1,1-dinitroethane in anhydrous acetonitrile.
-
Add Selectfluor™ to the solution in a portion-wise manner with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 0-25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography on silica gel.
Analytical Characterization
Due to the lack of publicly available experimental spectra, the following sections provide predicted spectroscopic data based on the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
A quartet in the region of 2.0-2.5 ppm, corresponding to the methyl protons (CH₃), coupled to the fluorine atom.
¹⁹F NMR:
-
A quartet in the region of -120 to -150 ppm, corresponding to the single fluorine atom, coupled to the methyl protons.
¹³C NMR:
-
A quartet for the methyl carbon (CH₃) around 15-25 ppm.
-
A doublet for the quaternary carbon (C-F) significantly downfield, likely in the range of 110-130 ppm, due to the deshielding effects of the fluorine and two nitro groups.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2950-3000 | C-H stretching (methyl group) |
| ~1580-1600 | Asymmetric N-O stretching (nitro group) |
| ~1350-1370 | Symmetric N-O stretching (nitro group) |
| ~1050-1150 | C-F stretching |
| ~850-880 | C-N stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 138. However, due to the energetic nature of the molecule, this peak might be weak or absent. Key fragmentation patterns would likely involve the loss of nitro groups (NO₂) and the fluorine atom.
Predicted Fragmentation:
-
m/z 92 [M - NO₂]⁺
-
m/z 46 [NO₂]⁺
-
m/z 30 [NO]⁺
Computational Analysis Workflow
Computational chemistry can provide valuable insights into the molecular properties of this compound.
Caption: Workflow for computational analysis of the molecule.
Methodology:
-
Geometry Optimization: The 3D structure of this compound can be optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Analysis: Vibrational frequencies can be calculated at the same level of theory to confirm the optimized structure as a true minimum and to predict the IR spectrum.
-
NMR Prediction: ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Thermochemical Properties: Important thermodynamic parameters such as enthalpy of formation and Gibbs free energy can be computed.
Safety and Handling
This compound is expected to be an energetic material and should be handled with extreme caution. It is likely to be sensitive to shock, friction, and heat. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. While experimental data is limited, the presented synthesis protocols, predicted analytical data, and computational workflows offer a solid starting point for researchers interested in this high-energy molecule. Further experimental validation is crucial to fully elucidate its properties and potential applications.
Thermal Decomposition of 1-Fluoro-1,1-dinitroethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of 1-Fluoro-1,1-dinitroethane. Due to the limited availability of direct experimental data for this specific compound, this document leverages analogous data from structurally similar gem-dinitroalkanes and fluorinated nitroalkanes to propose the most probable decomposition mechanisms. This guide details hypothetical experimental protocols for investigating its thermal behavior, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and shock tube pyrolysis. Furthermore, it presents anticipated quantitative data and visualizes the proposed decomposition pathways and experimental workflows to serve as a foundational resource for researchers in the field of energetic materials and related areas.
Introduction
This compound is an energetic material of interest due to the presence of both a fluorine atom and two nitro groups attached to the same carbon atom. These structural features are expected to significantly influence its thermal stability and decomposition mechanism. The fluorine atom, with its high electronegativity, can alter the electronic properties of the molecule, potentially affecting the C-N bond strengths. The geminal dinitro groups are characteristic of many energetic materials and are known to be the primary sites of initial decomposition. Understanding the thermal decomposition pathways of this compound is crucial for assessing its stability, performance, and safety characteristics.
Proposed Thermal Decomposition Pathways
Based on studies of analogous gem-dinitroalkanes, the primary initiation step in the thermal decomposition of this compound is anticipated to be the homolytic cleavage of a carbon-nitro (C-NO2) bond. This initial step is highly endothermic and is typically the rate-determining step in the overall decomposition process. The presence of the fluorine atom may influence the activation energy of this bond scission.
Two primary decomposition initiation pathways are proposed:
-
Pathway A: C-NO2 Bond Fission: This is the most common initial step in the decomposition of nitroalkanes. The C-N bond breaks, forming a 1-fluoro-1-nitroethyl radical and a nitrogen dioxide radical.
-
Pathway B: Nitro-Nitrite Isomerization: While less common for gem-dinitro compounds, this pathway involves the rearrangement of a nitro group to a nitrite group, followed by the cleavage of the O-NO bond.
Following the initial C-NO2 bond scission, a cascade of secondary reactions is expected to occur, leading to the formation of various smaller, more stable molecules. The 1-fluoro-1-nitroethyl radical is highly reactive and can undergo further decomposition or react with other species.
dot
Caption: Proposed initial decomposition pathways of this compound.
Experimental Protocols
To experimentally investigate the thermal decomposition of this compound, a combination of analytical techniques should be employed. The following are detailed hypothetical protocols based on standard methods for energetic materials.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
This protocol outlines the simultaneous thermal analysis to determine the decomposition temperature and heat flow.
Methodology:
-
Sample Preparation: A small sample of this compound (1-5 mg) is accurately weighed into an aluminum or copper crucible.
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to 500 °C at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The TGA curve will show the mass loss as a function of temperature, indicating the onset of decomposition. The DSC curve will show the heat flow, indicating whether the decomposition is exothermic or endothermic and allowing for the calculation of the heat of decomposition. Kinetic parameters like activation energy can be determined using methods such as the Kissinger method.
dot
Caption: Experimental workflow for TGA/DSC analysis.
Shock Tube Pyrolysis Coupled with Mass Spectrometry
This protocol is designed to study the decomposition at high temperatures and short reaction times, mimicking conditions relevant to detonation.
Methodology:
-
Sample Preparation: A dilute mixture of this compound in an inert gas (e.g., argon) is prepared.
-
Instrumentation: A high-pressure single-pulse shock tube coupled to a time-of-flight mass spectrometer is used.
-
Experimental Conditions:
-
Shock Wave Generation: A shock wave is generated by rupturing a diaphragm separating a high-pressure driver section from the low-pressure experimental section containing the sample mixture.
-
Temperature and Pressure: The temperature and pressure behind the reflected shock wave can be precisely controlled over a wide range (e.g., 800-1500 K and 1-10 atm).
-
Reaction Time: The reaction time is on the order of milliseconds.
-
-
Product Analysis: Immediately after the reaction period, the gas mixture is rapidly expanded and analyzed by the mass spectrometer to identify the decomposition products and intermediates.
dot
Caption: Experimental workflow for shock tube pyrolysis.
Anticipated Quantitative Data
The following table summarizes the expected range of quantitative data for the thermal decomposition of this compound, based on analogies with similar energetic materials.
| Parameter | Expected Value Range | Analytical Technique | Reference Compounds |
| Decomposition Onset Temperature (Tonset) | 150 - 250 °C | TGA/DSC | 1,1-dinitroethane, 2,2-dinitropropane |
| Peak Decomposition Temperature (Tpeak) | 180 - 280 °C | DSC | 1,1-dinitroethane, 2,2-dinitropropane |
| Heat of Decomposition (ΔHd) | -2000 to -4000 J/g | DSC | RDX, HMX |
| Activation Energy (Ea) | 150 - 200 kJ/mol | TGA/DSC (Kissinger) | gem-dinitroalkanes |
| Primary Gaseous Products | NO2, NO, CO, CO2, H2O, N2, HF | Mass Spectrometry, FTIR | Fluorinated nitroalkanes |
Conclusion
This technical guide provides a theoretical framework for understanding the thermal decomposition of this compound. The proposed pathways, centered around the initial C-NO2 bond fission, are based on established principles from the study of analogous energetic materials. The detailed experimental protocols for TGA/DSC and shock tube pyrolysis offer a clear roadmap for future empirical investigations. The anticipated quantitative data serves as a benchmark for experimental results. Further research is essential to validate these theoretical predictions and to fully characterize the thermal behavior of this promising energetic material.
Spectroscopic Analysis of 1-Fluoro-1,1-dinitroethane: A Technical Overview
This guide, therefore, outlines the general principles and expected spectroscopic characteristics of this compound based on the analysis of structurally similar molecules. It also provides a standardized workflow for the acquisition and interpretation of such data, intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this energetic material.
Predicted Spectroscopic Data
Due to the absence of direct experimental data, the following tables summarize the expected spectroscopic characteristics for 1-fluoro-1,1-dinitroethane. These predictions are based on the known spectroscopic behavior of related compounds containing gem-dinitro and fluoro-alkyl functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (J) Range (Hz) | Notes |
| ¹H | 4.5 - 6.0 | Quartet | ³JHF ≈ 15-25 | The chemical shift is significantly downfield due to the electron-withdrawing effects of the two nitro groups and the fluorine atom. The proton signal will be split into a quartet by the three equivalent protons of the methyl group. |
| ¹³C | 90 - 110 (C-NO₂) 20 - 35 (CH₃) | Singlet Quartet | The quaternary carbon bonded to the nitro and fluoro groups is expected to be highly deshielded. The methyl carbon will appear further upfield. | |
| ¹⁹F | -80 to -120 | Quartet | ³JFH ≈ 15-25 | The fluorine chemical shift is influenced by the adjacent nitro groups. It is expected to be a quartet due to coupling with the methyl protons. |
| ¹⁴N | -10 to +10 | Broad Singlet | The nitrogen signal for the nitro groups is expected to be a broad singlet. |
Infrared (IR) Spectroscopy
Table 2: Predicted Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| C-H (alkane) | 2950 - 3050 | Medium | Stretching |
| C-N | 800 - 900 | Medium | Stretching |
| C-F | 1000 - 1400 | Strong | Stretching |
| NO₂ | 1550 - 1600 | Strong | Asymmetric Stretching |
| NO₂ | 1350 - 1400 | Strong | Symmetric Stretching |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| [M]+• | C₂H₃FN₂O₄⁺• | Molecular ion peak, likely to be of low abundance or absent due to the instability of the compound. |
| [M-NO₂]+ | C₂H₃FN₂O₂⁺ | Loss of a nitro group is a common fragmentation pathway for nitroalkanes. |
| [M-2NO₂]+ | C₂H₃F⁺ | Loss of both nitro groups. |
| [CH₃]+ | CH₃⁺ | Methyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a novel energetic compound like this compound. Extreme caution should be exercised during the synthesis and handling of this compound due to its potential explosive nature.
Synthesis
A potential synthetic route could involve the fluorination of the corresponding dinitroethane salt. A detailed and validated synthetic protocol would need to be established through careful laboratory investigation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A longer acquisition time or a larger sample quantity may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a fluorine spectrum. No special setup is typically required if the spectrometer is equipped with a broadband probe.
-
¹⁴N NMR: Acquire a nitrogen spectrum. Due to the quadrupolar nature of the ¹⁴N nucleus, the signals are often broad.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet (for solids): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be necessary to observe the molecular ion of less stable compounds.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
The Fluorine Advantage: A Technical Guide to Advanced Energetic Materials
Introduction: In the relentless pursuit of higher performance and enhanced safety in energetic materials, the strategic incorporation of fluorine has emerged as a transformative approach. Fluorinated energetic materials, a class of compounds where hydrogen or other atoms are replaced by fluorine, exhibit a unique combination of high density, superior detonation performance, increased thermal stability, and reduced sensitivity.[1] This technical guide provides a comprehensive review for researchers and scientists on the synthesis, characterization, and performance of these advanced materials, with a focus on quantitative data, detailed experimental protocols, and the underlying structure-property relationships that drive their exceptional characteristics.
The introduction of fluorine-containing functional groups—such as trifluoromethyl (-CF3), difluoroamino (-NF2), and fluorodinitromethyl (-C(NO2)2F)—into an energetic molecule leverages fluorine's strong electron-withdrawing ability and high density.[1][2] This modification can significantly increase the material's density and detonation velocity.[1] Furthermore, the strength of the carbon-fluorine bond (485 kJ/mol) compared to the carbon-hydrogen bond (413 kJ/mol) contributes to the enhanced thermal stability of these compounds.[1]
Performance Characteristics of Fluorinated Energetic Materials
The primary advantage of fluorinating energetic molecules lies in the significant improvement of key performance metrics. The high density of fluorine atoms boosts the overall crystal density of the material, which is a critical factor in detonation performance. This, combined with favorable heats of formation, results in higher detonation velocities and pressures compared to their non-fluorinated analogues. The following tables summarize key performance data for representative fluorinated energetic compounds, offering a comparative view against traditional explosives like HMX.
Table 1: Detonation Performance of Selected Fluorinated Energetic Compounds
| Compound | Abbreviation | Formula | Density (ρ) (g/cm³) | Heat of Formation (HOF) (kJ/mol) | Detonation Velocity (VOD) (km/s) | Detonation Pressure (P) (GPa) |
|---|---|---|---|---|---|---|
| 1,3,5-Trinitro-1,3,5-triazinane | HMX | C₃H₆N₆O₆ | 1.91 | +74.5 | 9.10 | 39.3 |
| 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane | CL-20 | C₆H₆N₁₂O₁₂ | 2.04 | +418.4 | 9.38 | 42.0 |
| 3,5-Difluoro-2,4,6-trinitrotoluene | DFTNT | C₇H₃F₂N₃O₆ | 1.85 (calc.) | - | 8.5 (calc.) | 34.0 (calc.) |
| N,N'-bis(2-fluoro-2,2-dinitroethyl)nitramide | FOF-13 | C₄H₄F₂N₆O₁₀ | 1.91 | - | 8.50 (meas.) | - |
| Derivative B1 (Computational Study) | B1 | CHOFN-based | 1.93 (calc.) | - | 8.02 (calc.) | 58.89 (calc.) |
Note: Data for HMX and CL-20 are provided as common benchmarks. "calc." indicates calculated values, "meas." indicates measured values. Data sourced from multiple computational and experimental studies.[3][4][5]
Table 2: Sensitivity Data for Selected Energetic Compounds
| Compound | Impact Sensitivity (H₅₀, cm) (2.5 kg drop weight) | Friction Sensitivity (N) |
|---|---|---|
| HMX | 28 | 120 |
| CL-20 | 24 | 90 |
| FOF-13 | 14 J (~57 cm for 2.5kg) | >360 (64% reaction) |
| Derivative B1 (Computational Study) | 34.6 (calc.) | - |
Note: Sensitivity data can vary based on crystal quality and test conditions. H₅₀ represents the height at which there is a 50% probability of initiation.[3][6][7][8]
Core Experimental Protocols
Standardized testing is critical for the safe handling and characterization of energetic materials. The following sections detail the methodologies for key thermal and sensitivity analyses.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, decomposition temperature, and other thermodynamic properties of energetic materials.[9][10]
Methodology:
-
Sample Preparation: A small sample of the energetic material (typically 1-5 mg) is accurately weighed and placed into a crucible, commonly made of aluminum.[9] For DSC, the crucible is often hermetically sealed or crimped to withstand internal pressure.[9] For TGA, an open crucible is used to allow for the escape of gaseous decomposition products.[11]
-
Instrument Setup: The instrument is purged with an inert gas (e.g., nitrogen) to provide a controlled atmosphere. A baseline experiment is first run with empty sample and reference crucibles to calibrate the instrument.[11]
-
Temperature Program: A predefined temperature program is executed. A common procedure involves:
-
Data Collection:
-
DSC: Measures the difference in heat flow between the sample and an inert reference as a function of temperature. This data reveals melting points, phase transitions (endothermic events), and decomposition (exothermic events).[10]
-
TGA: Measures the change in mass of the sample as a function of temperature. This data indicates the onset of decomposition and the mass loss associated with different decomposition stages.[11]
-
Sensitivity Testing
Sensitivity tests evaluate the response of an energetic material to external stimuli such as impact, friction, and electrostatic discharge. These tests are crucial for assessing handling and processing safety.
1. Drop Weight Impact Test
This test determines the sensitivity of a material to impact from a falling weight.[13][14]
Methodology:
-
Sample Preparation: A small, precisely measured amount of the material (e.g., 40 mg) is placed on a fixed anvil, often between two pieces of fine-grit paper.[6]
-
Test Execution: A standard weight (e.g., 2.5 kg) is dropped from a predetermined height onto the sample.[6][15]
-
Initiation Detection: Initiation (a "go" event) is detected by audible report, smoke, flame, or through transducers that pick up the acoustic signature of a thermal explosion.[6][16]
-
Statistical Analysis: The test is repeated at various drop heights. The results are analyzed using statistical methods like the Bruceton "up-and-down" method to determine the H₅₀ value—the height at which there is a 50% probability of initiation.[13]
2. BAM Friction Test
This test measures the sensitivity of a substance to frictional stimuli.[17][18]
Methodology:
-
Apparatus: The test uses a standardized apparatus with a fixed porcelain pin and a moving porcelain plate.[17]
-
Sample Placement: A small volume of the sample (approx. 10 mm³) is placed on the rough surface of the porcelain plate.[18]
-
Test Execution: The loading arm applies a specific, adjustable force (load) onto the sample via the porcelain pin. A motor then moves the plate back and forth under the pin over a distance of 10 mm.[17][18]
-
Result Interpretation: The test is performed in a series of six trials at a given load. An "event" is defined as an audible report, spark, flame, or smoke. The friction sensitivity is reported as the lowest load at which an event occurs in at least one of the six trials.[17]
3. Electrostatic Discharge (ESD) Test
This test determines a material's susceptibility to initiation from a static electricity spark.[2][19]
Methodology:
-
Apparatus: The setup consists of a high-voltage supply, a capacitor bank, a discharge needle, and a grounded sample holder.[19]
-
Sample Preparation: A small sample (approx. 20 mg) is placed in the holder, ensuring the discharge path will pass through the material.[19]
-
Test Execution: A capacitor is charged to a known voltage, storing a specific amount of energy (in Joules). The discharge needle is then brought rapidly towards the sample until a spark discharges through it to the grounded holder.[2]
-
Data Analysis: The test is repeated at various energy levels (adjusted by changing voltage and capacitance). Statistical methods are used to determine the energy level at which there is a 50% probability of initiation.[19]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the logical connections between molecular structure and material properties.
Caption: Workflow for Standard Sensitivity Testing of Energetic Materials.
Caption: Workflow for Thermal Analysis using DSC and TGA.
Caption: Key Structure-Property Relationships in Fluorinated Energetic Materials.
Thermal Decomposition Pathways
Understanding the decomposition mechanism is fundamental to predicting the stability and energy release of fluorinated energetic materials. The initial step in the thermal decomposition of many aliphatic nitro-compounds is the homolytic cleavage of the C-NO₂ bond.[20] In fluorinated analogues, the strong electron-withdrawing effect of fluorine atoms can influence the strength of adjacent bonds, altering the decomposition pathway.
A proposed general pathway often involves the initial scission of the weakest bond, which is typically the C-NO₂ or N-NO₂ bond, to form radical species. These highly reactive radicals then trigger a cascade of secondary reactions, leading to the formation of stable gaseous products like N₂, CO₂, H₂O, and HF.
Caption: Simplified Thermal Decomposition Pathway for a Fluorinated Nitroalkane.
Conclusion
The incorporation of fluorine into energetic materials offers a powerful strategy for developing next-generation explosives and propellants with superior performance and enhanced safety profiles. By increasing density and thermal stability, fluorination directly contributes to higher detonation velocities and pressures while often reducing sensitivity to accidental stimuli. The experimental protocols and structure-property relationships detailed in this guide provide a foundational framework for researchers in the field. Future work will likely focus on the synthesis of novel, highly fluorinated molecules and the continued refinement of predictive models that can accelerate the design and discovery of advanced energetic materials with precisely tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. utec-corp.com [utec-corp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel fluorine-containing energetic materials: how potential are they? A computational study of detonation performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. fpe.umd.edu [fpe.umd.edu]
- 12. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. zwickroell.com [zwickroell.com]
- 16. smsenergetics.com [smsenergetics.com]
- 17. utec-corp.com [utec-corp.com]
- 18. etusersgroup.org [etusersgroup.org]
- 19. unece.org [unece.org]
- 20. researchgate.net [researchgate.net]
Quantum Chemical Calculations for Fluorinated Nitro Compounds: A Technical Guide
Introduction: The strategic introduction of fluorine atoms into nitro compounds has become a cornerstone in the design of advanced materials, ranging from high-performance energetic materials to metabolically stable pharmaceuticals.[1][2][3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—profoundly alter the electronic structure, stability, and reactivity of the parent nitro compound.[2][3][4] Quantum chemical calculations have emerged as an indispensable tool for predicting these effects, enabling the in silico design and rationalization of the properties of fluorinated nitro compounds before their synthesis. This guide provides an in-depth overview of the computational methodologies, key calculated parameters, and applications relevant to researchers, scientists, and drug development professionals.
Core Computational Methodologies
Quantum chemical calculations for fluorinated nitro compounds primarily utilize Density Functional Theory (DFT) and ab initio methods to solve the electronic structure of a molecule. DFT methods, particularly with hybrid functionals like B3LYP, are widely used due to their balance of computational cost and accuracy for geometry optimizations and property calculations.[5][6][7] Ab initio methods, such as Hartree-Fock (HF) and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy, especially for thermochemical data, at a greater computational expense.[2][8][9] The choice of basis set, which describes the atomic orbitals, is crucial; Pople-style basis sets like 6-31G(d,p) and 6-311+G(d,p) are common starting points.[6][10]
Experimental Protocols: A Computational Perspective In the context of computational chemistry, "experimental protocols" refer to the detailed methodologies used for the calculations. A typical workflow involves geometry optimization to find the lowest energy structure of the molecule, followed by frequency calculations to confirm it is a true minimum on the potential energy surface. Subsequently, various electronic and thermochemical properties are calculated.
Below is a summary of computational methods frequently cited in the literature for analyzing fluorinated nitro compounds.
| Methodology | Basis Set | Software Examples | Common Applications | Source |
| Density Functional Theory (DFT) - B3LYP | 6-31G(d,p), 6-311+G(d,p) | Gaussian, SPARTAN, Orca | Geometry Optimization, BDE, Detonation Parameters, Electronic Properties | [5][6][7][10][11] |
| Density Functional Theory (DFT) - PBE | DNP | Material Studio (Dmol3) | Electrostatic Potential (ESP) Calculation, Crystal Structure Analysis | [1] |
| Ab initio - Hartree-Fock (HF) | STO-3G, STO-5G | Gaussian | Electrostatic Potential, Mulliken Charge Analysis | [2][8] |
| High-Accuracy Ab initio Methods (G4, W1U, CBS-QB3) | Various | Gaussian | High-accuracy Enthalpies of Formation, Thermochemical Properties | [10][12][13] |
Key Calculated Properties and the Impact of Fluorination
Thermochemistry and Molecular Stability
The stability of nitro compounds, particularly energetic materials, is a critical parameter. Quantum calculations provide reliable estimates of thermochemical properties that correlate with stability.
C-NO₂ Bond Dissociation Energy (BDE): The homolytic cleavage of the C-NO₂ bond is often the initial step in the decomposition of nitroaromatic compounds.[6][14] The BDE is a direct measure of the strength of this bond. Fluorination can influence BDE, and its calculation is crucial for assessing thermal stability. Several theoretical studies have focused on calculating the BDE for various nitro compounds to evaluate their stability.[14][15]
| Compound Class | Calculated BDE (kcal/mol) | Computational Method | Key Finding/Observation | Source |
| Nitroalkanes (including fluorinated) | ~58 - 62 | HF/STO-5G//HF/STO-3G | BDE can be correlated with surface electrostatic potential maxima. | [8] |
| Nitroheterocycles | ~45 - 65 | DFT (BLYP/6-31G**) | A definite correlation exists between C-NO₂ BDE and the electrostatic potential maxima above the bond. | [15] |
| Nitroaromatics | ~60 - 77 | DFT (B3LYP) | BDE is a key parameter for evaluating the thermal stability of potential high-energy density materials. | [7][14] |
| Dinitro-bistetrazolo-triazine (DNBTT) | 68.6 | DFT | C-N bond cleavage energy is comparable to insensitive explosives like TATB. | [14] |
Enthalpy of Formation (ΔHf°): This property is fundamental for calculating the energy release of energetic materials.[5] Computational methods, especially high-accuracy composite methods, can predict ΔHf° for novel compounds.[12][13]
| Compound | Calculated ΔHf° (kcal/mol) | Computational Method | Source |
| CH₃CH₂F (Fluoroethane) | -65.4 | Isodesmic Reactions (Multiple Methods) | [12][13] |
| CH₂F₂ (Difluoromethane) | -108.1 | Isodesmic Reactions (Multiple Methods) | [12][13] |
| CHF₃ (Trifluoromethane) | -166.7 | Isodesmic Reactions (Multiple Methods) | [12][13] |
| CF₄ (Tetrafluoromethane) | -223.2 | Isodesmic Reactions (Multiple Methods) | [12][13] |
| CH₃CF₃ (1,1,1-Trifluoroethane) | -180.5 | Isodesmic Reactions (Multiple Methods) | [12][13] |
Electronic Properties and Reactivity
Fluorine's strong electron-withdrawing nature significantly perturbs the electronic landscape of a nitro compound, which can be quantified through various calculated descriptors.
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is invaluable for understanding intermolecular interactions, reactivity, and crystal packing.[1][16] In nitroaromatics, the region above the C-NO₂ bond often exhibits a positive electrostatic potential.[8][15] Fluorine substitution alters the magnitude and distribution of this potential, influencing how the molecule interacts with others. For instance, the electron-withdrawing effect of fluorine can activate other positions on an aromatic ring towards nucleophilic attack.[17]
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and stability. The energy gap between the HOMO and LUMO (Egap) is an indicator of chemical stability; a larger gap implies higher stability.[2][4] Fluorination generally lowers the energy of these orbitals.[4] In drug design, modulating the HOMO-LUMO gap can tune the molecule's reactivity and prevent unwanted metabolic reactions.[2]
Atomic Charges: Methods like Mulliken population analysis assign partial charges to each atom in a molecule.[1][2] While the absolute values can be method-dependent, the trends are informative. Fluorination typically makes the attached carbon more positive and the fluorine atom negative, influencing dipole moments and intermolecular interactions like hydrogen bonding.[1][18]
Applications in Research and Development
Energetic Materials
In the field of energetic materials, quantum chemical calculations are used to predict performance and sensitivity. Detonation properties, such as detonation velocity and pressure, can be estimated from calculated densities and heats of formation using empirical relations like the Kamlet-Jacobs equations.[5] Furthermore, properties like BDE and MEP are used to estimate the material's sensitivity to initiation by impact or heat, guiding the design of safer and more powerful explosives.[1][8][15]
Drug Development
In medicinal chemistry, fluorination is a common strategy to enhance a drug's pharmacological profile.[2][19] It can:
-
Block Metabolic Soft Spots: The high strength of the C-F bond can prevent metabolic degradation at a specific site, increasing the drug's half-life.[3]
-
Modulate pKa: The electron-withdrawing effect of fluorine can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor binding.
-
Enhance Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole interactions.[20]
Computational studies allow for the prediction of these effects, helping to prioritize which fluorinated analogues to synthesize and test.[2] For example, calculations on fluorinated allopurinol suggested higher chemical stability and the potential to prevent metabolic attacks compared to the parent drug.[2]
Visualizations of Computational Workflows and Concepts
The following diagrams illustrate a typical computational workflow and the conceptual impact of fluorination on molecular properties.
References
- 1. researchgate.net [researchgate.net]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 6. scispace.com [scispace.com]
- 7. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 10. Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thermochemical Properties Enthalpy, Entropy, and Heat Capacity of C1-C4 Fluorinated Hydrocarbons: Fluorocarbon Group Additivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Fluoro-1,1-dinitroethane in Solid Propellants
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-1,1-dinitroethane is a molecule of interest within the field of energetic materials due to the presence of both a fluorine atom and two nitro groups. While direct experimental data on its application in solid propellants is not extensively available in open literature, its structural motifs suggest potential as an energetic plasticizer. The introduction of a fluorodinitromethyl group into energetic molecules has been shown to improve critical performance parameters such as oxygen balance, density, and explosive performance, while also enhancing thermal stability and reducing sensitivity.[1] This document aims to provide a theoretical framework for the application of this compound in solid propellants, drawing parallels from related fluorinated and dinitromethyl energetic compounds. It will outline potential benefits, hypothetical experimental protocols for its evaluation, and a logical workflow for its incorporation into propellant formulations.
Introduction
Solid propellants are complex composite materials typically consisting of an oxidizer, a fuel binder, a metallic fuel, and various additives to tailor performance and mechanical properties. Energetic plasticizers are a crucial class of additives that not only improve the processability and mechanical properties of the propellant grain but also contribute to the overall energy output. Conventional non-energetic plasticizers can enhance flexibility but often at the cost of reduced performance. In contrast, energetic plasticizers, which contain explosive-sophoric groups like nitro (NO₂) or azido (N₃), can increase the specific impulse and density of the propellant.
The unique combination of a fluorine atom and a gem-dinitro group in this compound suggests several potential advantages in solid propellant formulations. Fluorine-containing energetic materials are known to enhance detonation performance.[2] The high electronegativity of fluorine can increase the density and thermal stability of the compound. The dinitro group contributes significantly to the oxygen balance and overall energy content of the molecule. Therefore, this compound is a promising candidate for an advanced energetic plasticizer.
Potential Applications and Advantages
Based on the properties of analogous fluorinated and dinitromethyl compounds, the theoretical application of this compound in solid propellants would primarily be as an energetic plasticizer . Its incorporation could lead to the following benefits:
-
Enhanced Energetic Performance: The presence of two nitro groups would contribute to a higher specific impulse (Isp) and overall energy output of the propellant.
-
Increased Density: The fluorine atom is expected to increase the density of the propellant formulation, leading to a higher density-specific impulse, which is a critical parameter for volume-limited propulsion systems.
-
Improved Safety Characteristics: The introduction of fluorine can enhance the thermal stability and reduce the sensitivity of the energetic material to impact and friction, making the propellant safer to handle and store.[1]
-
Better Mechanical Properties: As a plasticizer, it would improve the flexibility and reduce the brittleness of the propellant grain, preventing cracking and ensuring reliable performance.
Quantitative Data Summary
Direct quantitative performance data for solid propellants containing this compound is not available in the reviewed literature. However, for context, the table below presents typical performance parameters of solid propellants and the expected qualitative impact of an energetic plasticizer like this compound.
| Property | Typical Value for Standard Propellant | Expected Impact of this compound |
| Specific Impulse (Isp) | 240-270 s (at sea level) | Increase |
| Density | 1.6-1.8 g/cm³ | Increase |
| Burn Rate | 5-20 mm/s (at 7 MPa) | Potential to modify |
| Impact Sensitivity | Varies | Decrease |
| Friction Sensitivity | Varies | Decrease |
| Glass Transition Temp. | -40 to -60 °C | Decrease |
Experimental Protocols
The following are generalized experimental protocols that would be necessary to evaluate the suitability of this compound as an energetic plasticizer in a solid propellant formulation.
Protocol 1: Synthesis and Characterization of this compound
-
Synthesis: The synthesis of this compound would likely involve the fluorination of a suitable precursor, such as the potassium salt of 1,1-dinitroethane, using an electrophilic fluorinating agent. Detailed synthetic procedures would need to be developed and optimized.
-
Purification: The crude product would be purified using techniques such as distillation or chromatography to achieve high purity.
-
Characterization: The structure and purity of the synthesized compound would be confirmed using analytical techniques including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Mass Spectrometry (MS)
-
Elemental Analysis
-
Protocol 2: Formulation of Solid Propellant Samples
-
Binder Preparation: A suitable binder system, such as hydroxyl-terminated polybutadiene (HTPB), would be prepared by mixing the prepolymer with a curing agent and a crosslinker.
-
Incorporation of Plasticizer: this compound would be added to the binder mixture at varying weight percentages (e.g., 5%, 10%, 15%) to evaluate its effect on the properties of the propellant. A control formulation without the energetic plasticizer should also be prepared.
-
Addition of Solids: The solid components, including the oxidizer (e.g., ammonium perchlorate) and a metallic fuel (e.g., aluminum powder), would be carefully and incrementally added to the plasticized binder under controlled temperature and mixing conditions.
-
Casting and Curing: The resulting propellant slurry would be cast into molds and cured at an elevated temperature for a specified duration to form solid propellant grains.
Protocol 3: Performance and Safety Testing
-
Mechanical Properties: The cured propellant samples would be subjected to tensile testing to determine their stress, strain, and modulus of elasticity. The glass transition temperature would be measured using Dynamic Mechanical Analysis (DMA).
-
Thermal Analysis: The thermal stability and decomposition behavior of the propellant formulations would be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Energetic Performance:
-
Bomb Calorimetry: The heat of explosion would be measured using a bomb calorimeter.
-
Small-Scale Motor Firing: Small-scale rocket motors would be used to measure the specific impulse and burn rate of the propellant formulations.
-
-
Sensitivity Testing: The sensitivity of the propellant to external stimuli would be assessed through standardized impact and friction tests.
Logical Workflow for Evaluation
The following diagram illustrates the logical workflow for the evaluation of this compound in solid propellants.
Caption: Evaluation workflow for this compound in solid propellants.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a high-performing energetic plasticizer for solid propellants. The presence of both fluorine and gem-dinitro functionalities is anticipated to enhance energetic output, increase density, and improve safety characteristics. The outlined experimental protocols provide a roadmap for the systematic evaluation of this promising compound. Further research, including synthesis, formulation, and comprehensive testing, is necessary to validate these theoretical advantages and determine its practical utility in next-generation solid propellant systems. Computational studies could also play a crucial role in predicting its performance and guiding experimental efforts.
References
Application Notes and Protocols for 1-Fluoro-1,1-dinitroethane as an Energetic Plasticizer
Disclaimer: Publicly available scientific literature and safety data on 1-Fluoro-1,1-dinitroethane (CAS No. 13214-58-9) are extremely limited. The following application notes and protocols are therefore based on established principles for the synthesis, characterization, and application of analogous gem-dinitrofluoro compounds and other well-documented energetic plasticizers. These are intended for informational and research guidance purposes only and must be adapted and validated with rigorous safety analysis before any experimental work is undertaken.
Introduction
Energetic plasticizers are crucial components in modern energetic materials, particularly in polymer-bonded explosives (PBXs) and solid rocket propellants. They serve to enhance the mechanical properties, processability, and safety of the formulation without compromising, and often while contributing to, the overall energy output. The introduction of fluorine and gem-dinitromethyl groups into a plasticizer's structure, as in the case of this compound, is a strategy to increase density and thermal stability. This document outlines the potential properties, synthesis, and evaluation protocols for this compound as an energetic plasticizer.
Physicochemical and Energetic Properties
While specific experimental data for this compound is scarce, its properties can be compared with those of well-known energetic plasticizers such as Nitroglycerin (NG), N-butyl-N-(2-nitroxyethyl)nitramine (Bu-NENA), and Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO).
Table 1: Comparative Properties of Energetic Plasticizers
| Property | This compound (Predicted/Inferred) | Nitroglycerin (NG) | Bu-NENA | FEFO |
| CAS Number | 13214-58-9 | 55-63-0 | 82486-82-6 | 17003-79-1 |
| Molecular Formula | C₂H₃FN₂O₄ | C₃H₅N₃O₉ | C₆H₁₃N₃O₅ | C₅H₆F₂N₄O₈ |
| Molecular Weight | 138.05 g/mol | 227.09 g/mol | 207.2 g/mol | 304.1 g/mol |
| Density | ~1.5-1.6 g/cm³ | 1.59 g/cm³ | 1.22 g/cm³ | 1.60 g/cm³ |
| Melting Point | N/A | 13.5 °C | -27 °C[1] | 14 °C[2] |
| Decomposition Temp. | N/A | > 50 °C (autocatalytic) | ~173 °C | N/A |
| Glass Transition Temp. | N/A | ~ -68 °C | -82 °C[3] | -67 °C |
| Impact Sensitivity | N/A | High | Low (110 cm, H₅₀)[4] | N/A |
| Friction Sensitivity | N/A | High | Very Low (0)[4] | N/A |
Note: Properties for this compound are estimations based on its chemical structure and data from analogous compounds.
Experimental Protocols
3.1. Synthesis of this compound (Hypothetical Route)
A potential synthetic pathway to this compound could involve the fluorination of a dinitro precursor. The following is a generalized protocol based on methods for synthesizing similar gem-fluoronitro compounds.
Materials:
-
1,1-Dinitroethane or its potassium salt
-
Fluorinating agent (e.g., elemental fluorine, perchloryl fluoride)
-
Inert solvent (e.g., acetonitrile, freon-113)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer
-
Inert gas supply (e.g., nitrogen or argon)
-
Appropriate safety equipment for handling energetic and hazardous materials
Procedure:
-
Set up the reaction apparatus in a fume hood with a blast shield.
-
Dissolve the 1,1-dinitroethane precursor in the inert solvent in the reaction flask and cool the mixture to the desired temperature (e.g., 0-10 °C) using an ice bath.
-
Under an inert atmosphere, slowly add the fluorinating agent to the reaction mixture with vigorous stirring. The rate of addition should be carefully controlled to manage the reaction exotherm.
-
After the addition is complete, allow the reaction to proceed at the specified temperature for a set duration.
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent.
-
Isolate the crude product by extraction and wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product using a suitable method such as distillation or chromatography.
3.2. Characterization of this compound
The synthesized product should be thoroughly characterized to confirm its identity and purity.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C-F, NO₂).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Elemental Analysis: To confirm the empirical formula.
3.3. Evaluation of Plasticizer Performance
3.3.1. Compatibility with Binders
The compatibility of the plasticizer with energetic binders (e.g., GAP, polyNIMMO, NC) is critical for a stable formulation.
Protocol (DSC Method): [5][6][7]
-
Prepare mixtures of the plasticizer and binder at various weight ratios (e.g., 80:20, 50:50, 20:80).
-
Accurately weigh a small amount (1-5 mg) of the mixture into a DSC pan.
-
Heat the sample in the DSC instrument at a constant rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for any shifts in the decomposition peak of the binder, which would indicate incompatibility. A compatible mixture will show minimal change in the decomposition profile.
3.3.2. Mechanical Properties of PBX Formulations
The effect of the plasticizer on the mechanical properties of a cured PBX formulation should be evaluated.
Protocol (Tensile Testing - based on ASTM D638):
-
Prepare a PBX formulation with a specific percentage of the energetic plasticizer.
-
Cast and cure the formulation into dog-bone shaped specimens.
-
Condition the specimens at a standard temperature and humidity.
-
Conduct tensile testing using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.
3.3.3. Sensitivity Testing
The sensitivity of the plasticizer and its formulations to external stimuli is a critical safety parameter.
Standard Tests:
-
Impact Sensitivity: Determined using a drop-weight impact tester (e.g., Bruceton method) to find the 50% probability of initiation (H₅₀).[8]
-
Friction Sensitivity: Evaluated using a BAM friction apparatus to determine the load at which initiation occurs.[8]
-
Electrostatic Discharge (ESD) Sensitivity: Assessed by subjecting the material to sparks of varying energy levels to determine the initiation threshold.[9]
Safety Considerations
Given that this compound is an energetic material, all handling and experimental procedures must be conducted with extreme caution in a facility designed for such work. A thorough hazard analysis should be performed before any synthesis or testing. The compound may be sensitive to impact, friction, and electrostatic discharge. Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and face shield, must be worn. All operations should be conducted behind a blast shield.
Conclusion
While specific data is lacking, the chemical structure of this compound suggests its potential as a high-density, thermally stable energetic plasticizer. The protocols outlined above, based on established methodologies for similar materials, provide a framework for its synthesis and systematic evaluation. Further research is required to determine its actual properties and performance and to establish its viability as a useful component in energetic formulations.
References
- 1. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1-Fluoro-1-nitroethane|lookchem [lookchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Probing the compatibility of energetic binder poly-glycidyl nitrate with energetic plasticizers: thermal, rheological and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. 1-fluoro-1,1-dinitro-2-nitrooxy-ethane | CAS#:19699-26-4 | Chemsrc [chemsrc.com]
- 9. scispace.com [scispace.com]
Experimental protocol for the safe synthesis of 1-Fluoro-1,1-dinitroethane
Acknowledgment of Request and Important Safety Advisory
Topic: Experimental Protocol for the Safe Synthesis of 1-Fluoro-1,1-dinitroethane
To our valued research community:
Following a comprehensive review of scientific literature, a specific, validated, and peer-reviewed experimental protocol for the synthesis of this compound could not be located. The target molecule, a geminal fluorodinitroalkane, is predicted to be a highly energetic material, possessing significant explosive and handling hazards.
The synthesis of such compounds involves extremely hazardous reagents and intermediates. Reactions such as the fluorination of dinitronate salts or the nitration of fluorinated precursors carry a substantial risk of uncontrolled exothermic reactions or detonation.
Therefore, in the interest of safety and responsible scientific practice, a detailed, step-by-step experimental protocol for the synthesis of this compound cannot be provided.
Instead, this document will serve as an application note on the significant safety considerations and general synthetic challenges associated with polynitroalkanes and organofluorine compounds, intended to inform researchers of the inherent risks.
General Hazards of Related Chemical Classes
The potential synthesis of this compound would likely involve chemical classes known for their hazardous properties. Researchers must be aware of these risks before considering any work in this area.
| Chemical Class | Principal Hazards | Safe Handling Considerations |
| Polynitroalkanes | Shock-sensitive, friction-sensitive, potential for explosive decomposition upon heating or initiation.[1] | All operations must be conducted in a specialized laboratory designed for energetic materials. Use of blast shields, remote handling equipment, and minimal quantities is mandatory. Avoid friction, impact, and elevated temperatures. |
| Nitrating Agents | Highly corrosive, strong oxidizers, can form explosive mixtures with organic compounds.[2] | Use in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Reactions must be maintained at low temperatures with careful monitoring. |
| Fluorinating Agents | Highly toxic, corrosive, and reactive. Many react violently with water, releasing hydrofluoric acid (HF). | Require specialized equipment and PPE. Diethylaminosulfur trifluoride (DAST), for example, is known to be thermally unstable.[3] Work must be performed in a dry, inert atmosphere. Calcium gluconate gel should be immediately available as an antidote for HF exposure. |
| Nitronate Salt Intermediates | Can be unstable and prone to decomposition. | Should be generated and used in situ at low temperatures without isolation whenever possible. |
General Synthetic Strategies and Challenges
While a specific protocol is unavailable, the synthesis of related compounds offers insight into the potential chemical transformations and their associated difficulties.
-
Nitration of Halogenated Precursors: This approach involves the reaction of a halogenated alkane with a nitrating agent. The Victor-Meyer and Kornblum reactions utilize metal nitrites to displace halides.[4] However, the presence of an electronegative fluorine atom on the target carbon would significantly deactivate it towards nucleophilic substitution, making this route challenging.
-
Fluorination of Polynitro Precursors: This strategy would likely involve the electrophilic or nucleophilic fluorination of a 1,1-dinitroethane salt (a dinitronate). Electrophilic fluorinating agents like Selectfluor® are common but can be highly reactive and require careful control.[5][6] The dinitronate anion itself is an energetic species, and its reaction with a strong oxidizer like an electrophilic fluorine source presents a significant safety risk.
The diagram below illustrates the theoretical, high-level challenges and hazards associated with these potential pathways, not a viable experimental workflow.
References
- 1. books.google.cn [books.google.cn]
- 2. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]
- 3. Sulfur-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. α-Fluorination of carbonyls with nucleophilic fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purity Assessment of 1-Fluoro-1,1-dinitroethane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Fluoro-1,1-dinitroethane is an energetic material and a potential building block in organic synthesis. Its purity is critical for its intended applications, as impurities can significantly alter its properties, including stability and reactivity. This document provides detailed application notes and protocols for the analytical techniques used to assess the purity of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for the separation and quantification of energetic materials and related compounds. For a polar compound like this compound, a reversed-phase method with a polar-modified column is recommended to achieve adequate retention and sharp peak shapes.
Application Note:
This HPLC method is designed for the quantitative determination of this compound purity and the identification of potential impurities. The use of a polar-embedded reversed-phase column enhances the retention of the analyte. The method is based on external standard calibration for quantification.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A polar-modified C18 column (e.g., with a polar-embedded group) is recommended for the analysis of short-chain, polar fluorinated compounds.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 40:60 v/v). The exact ratio should be optimized to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL for analysis.
-
-
Standard Preparation:
-
Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
-
Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
The purity of the sample is calculated by comparing the peak area of the analyte to the calibration curve. Impurities can be identified by their retention times relative to the main peak and quantified using their peak areas, assuming a similar response factor to the main component or by using reference standards for known impurities if available.
-
Data Presentation:
| Parameter | Value |
| Column | Polar-embedded C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Methanol:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Expected Retention Time | 3-7 minutes (to be determined experimentally) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Logical Workflow for HPLC Analysis:
Caption: Workflow for HPLC purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Given the potential volatility of this compound and its potential by-products, GC-MS is an excellent tool for impurity profiling.
Application Note:
This GC-MS method is intended for the qualitative identification of impurities in this compound. The mass spectrometer provides structural information, aiding in the identification of unknown impurities. While quantification is possible, it typically requires impurity-specific standards. It is important to note that highly reactive fluorine-containing compounds can potentially degrade on standard GC columns; therefore, an inert column is recommended.
Experimental Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 200 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes at 250 °C.
-
-
MS Transfer Line Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-300 amu.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Presentation:
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Inlet Temperature | 200 °C |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40-300 amu |
| Expected Elution Order | More volatile impurities will elute first. |
Logical Workflow for GC-MS Analysis:
Caption: Workflow for GC-MS impurity profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is a primary technique for the structural elucidation of organic molecules and can also be used for quantitative purity assessment. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly valuable. ¹⁹F NMR is particularly useful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity.
Application Note:
This protocol describes the use of ¹H, ¹³C, and ¹⁹F NMR for the structural confirmation and purity assessment of this compound. Quantitative NMR (qNMR) can be performed using an internal standard of known purity and concentration.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, Acetone-d₆).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.
-
-
¹H NMR:
-
Acquire a standard proton spectrum. The methyl protons are expected to show a characteristic splitting pattern due to coupling with the fluorine atom.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. The carbon atoms will show coupling to the fluorine atom, which can aid in structural assignment.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum. The chemical shift of the fluorine atom will be characteristic of its chemical environment.[1][2] The presence of a single major peak will indicate high purity with respect to fluorinated compounds. Impurities containing fluorine will appear as separate signals.
-
-
Quantitative NMR (qNMR) - Optional:
-
Accurately weigh the sample and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H qNMR, or a fluorinated standard for ¹⁹F qNMR) into a vial.
-
Dissolve the mixture in a known volume of deuterated solvent.
-
Acquire the spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
The purity is calculated by comparing the integral of a sample peak to the integral of a peak from the internal standard.
-
Data Presentation:
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |
| ¹H | 1.5 - 2.5 | Doublet (due to H-F coupling) |
| ¹³C | Methylene: 80-100, Methyl: 10-20 | Doublet (due to C-F coupling) |
| ¹⁹F | -150 to -250 (referenced to CFCl₃) | Quartet (due to F-H coupling) |
Logical Relationship for NMR Analysis:
Caption: Logical workflow for NMR-based analysis of this compound.
References
Application Notes and Protocols for the Safe Handling and Storage of Dinitroalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroalkanes are a class of organic compounds characterized by the presence of two nitro groups attached to an alkane backbone. They are versatile synthetic intermediates due to the electron-withdrawing nature of the nitro groups, which activates adjacent carbon atoms for various chemical transformations. However, their chemical reactivity also imparts potential hazards, including toxicity and explosibility, necessitating strict adherence to safe handling and storage procedures. These application notes provide a guide to the safe management of dinitroalkanes in a research and development setting.
Hazard Identification and Quantitative Data
Dinitroalkanes are energetic materials and should be handled with caution. The presence of multiple nitro groups increases their explosive potential compared to their mononitro counterparts. They are also considered to be toxic, though specific toxicological data for many dinitroalkanes is limited. It is prudent to treat all dinitroalkanes as highly hazardous.
Below is a summary of available quantitative data for representative dinitroalkanes and related nitro compounds. The lack of specific data for many dinitroalkanes underscores the need for a conservative approach to safety.
Table 1: Physical and Chemical Hazard Data of Selected Nitroalkanes
| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Flash Point (°C) |
| 1,1-Dinitroethane | 600-40-8 | C₂H₄N₂O₄ | 185.5 | 38 | 1.372 | 79 |
| 1,3-Dinitropropane | 625-76-3 | C₃H₆N₂O₄ | 103 @ 1 mmHg | - | - | - |
| 2,2-Dinitropropane | 595-49-3 | C₃H₆N₂O₄ | 185 | 54 | - | 75.2 |
| Nitroethane (related) | 79-24-3 | C₂H₅NO₂ | 114-115 | -50 | 1.045 | 30 |
| 2-Nitropropane (related) | 79-46-9 | C₃H₇NO₂ | 120 | -91 | 0.992 | 24 |
Data for related mononitroalkanes is provided for reference and conservative hazard assessment.
Table 2: Toxicological Data of Selected Nitroalkanes and Related Compounds
| Compound | LD₅₀ (Route, Species) | Permissible Exposure Limit (PEL) - OSHA | Threshold Limit Value (TLV) - ACGIH |
| 1,1-Dinitroethane | 250 mg/kg (Intraperitoneal, Mouse)[1][2][3] | Not Established | Not Established |
| 2,3-Dimethyl-2,3-dinitrobutane | 87 mg/kg (Oral, Rat)[4] | Not Established | Not Established |
| Nitroethane (related) | 1100 mg/kg (Oral, Rat)[5] | 100 ppm (310 mg/m³) | 100 ppm |
| Dinitrotoluene (related) | - | 1.5 mg/m³[6] | 0.2 mg/m³[7] |
Note: The absence of established PELs and TLVs for most dinitroalkanes requires that handling procedures are designed to minimize all routes of exposure. The exposure limits for related compounds should be considered as a guide for setting conservative internal exposure limits.
Safe Handling Procedures
2.1 Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling dinitroalkanes.
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.
-
Hand Protection: Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®) should be worn. Disposable nitrile gloves are not sufficient.
-
Body Protection: A flame-resistant lab coat, worn over clothing made of natural fibers (e.g., cotton), is essential. An additional chemical-resistant apron is recommended.
-
Respiratory Protection: All work with dinitroalkanes must be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a potential for exposure above established internal limits, a properly fitted respirator is required.
2.2 Engineering Controls
-
Chemical Fume Hood: All manipulations of dinitroalkanes, including weighing, transferring, and reactions, must be performed in a properly functioning chemical fume hood.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of flammable or toxic vapors.
-
Safety Shielding: Reactions involving heating or potential for rapid decomposition should be conducted behind a blast shield.
2.3 General Handling Practices
-
Avoid Ignition Sources: Keep dinitroalkanes away from heat, sparks, open flames, and static discharge.
-
Grounding and Bonding: Ground and bond containers and receiving equipment during transfers of flammable liquids.
-
Use of Non-Sparking Tools: Employ non-sparking tools for handling containers of dinitroalkanes.
-
Small Quantities: Work with the smallest practical quantities of dinitroalkanes.
-
Avoid Contamination: Do not allow dinitroalkanes to come into contact with incompatible materials such as strong bases, acids, oxidizing agents, and metals.
Storage Procedures
Proper storage of dinitroalkanes is critical to prevent accidents.
-
Dedicated Storage: Store dinitroalkanes in a dedicated, well-ventilated, and explosion-proof cabinet.
-
Segregation: Store dinitroalkanes separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.
-
Tightly Sealed Containers: Keep containers tightly closed to prevent the escape of vapors.
-
Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.
-
Inventory Management: Maintain an accurate inventory of all dinitroalkanes.
Experimental Protocols
4.1 Protocol 1: Synthesis of 2,3-Dimethyl-2,3-dinitrobutane
This protocol describes the synthesis of a solid dinitroalkane via oxidative coupling.
Materials:
-
2-Nitropropane
-
6 M Sodium hydroxide solution
-
Liquid bromine
-
Absolute ethanol
-
Distilled water
-
100 mL three-necked flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Constant pressure dropping funnel
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stir bar, add 4.5 g (0.05 mol) of 2-nitropropane and 9 mL of a 6 M sodium hydroxide solution.
-
Initial Stirring: Place the flask in an ice-water bath and stir the mixture magnetically for 30 minutes.
-
Addition of Bromine: Using a constant pressure dropping funnel, add 4 g (0.025 mol) of liquid bromine dropwise to the flask while maintaining the temperature in the ice-water bath.
-
Addition of Ethanol: After the bromine addition is complete, add 15 mL of absolute ethanol to the reaction mixture and continue stirring in the ice bath for another 30 minutes.
-
Reflux: Remove the ice bath and heat the reaction mixture to 90°C using a heating mantle. Reflux the mixture for 2 hours.
-
Precipitation and Isolation: After the reflux period, allow the reaction mixture to cool to room temperature. A white solid will precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid several times with absolute ethanol and then with distilled water.
-
Drying: Dry the product under vacuum to obtain white flake crystals of 2,3-dimethyl-2,3-dinitrobutane.[8]
4.2 Protocol 2: Synthesis of 1,3-Dinitrobutane via Michael Addition
This protocol is an example of the synthesis of a 1,3-dinitroalkane through the Michael addition of a nitroalkane to a nitroalkene.
Materials:
-
Nitroethane
-
1-Nitropropene
-
Sodium bicarbonate (1 M aqueous solution)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Stir plate and stir bar
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Mixture: In a round bottom flask equipped with a stir bar, combine 1.5 mmol of nitroethane and 1 mmol of 1-nitropropene.
-
Addition of Base: Add 1 mL of a 1 M aqueous solution of sodium bicarbonate to the mixture.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate solvent system to afford pure 1,3-dinitrobutane.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-NITROPROPANE - ACGIH [acgih.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. osha.gov [osha.gov]
- 7. Deep eutectic solvent as solvent and catalyst: one-pot synthesis of 1,3-dinitropropanes via tandem Henry reaction/Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01516D [pubs.rsc.org]
- 8. TLV Chemical Substances Introduction - ACGIH [acgih.org]
Application Note: Thermal Analysis of 1-Fluoro-1,1-dinitroethane using DSC and TGA
Abstract
This application note details the protocols for investigating the thermal stability and decomposition characteristics of 1-Fluoro-1,1-dinitroethane (FDNE), a high-energy density material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine key thermal parameters, including decomposition temperature, enthalpy of decomposition, and mass loss profiles. Understanding these thermal properties is critical for assessing the safety, performance, and storage stability of this energetic material. The methodologies presented herein provide a standardized approach for researchers, scientists, and drug development professionals working with energetic compounds.
Introduction
This compound is an energetic material of interest due to its potential applications in various fields requiring high energy release. A thorough understanding of its thermal behavior is paramount for safe handling, storage, and application. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal stability and decomposition kinetics of such materials. DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures the change in mass of a sample as it is heated. This note provides a comprehensive overview of the application of these techniques to FDNE.
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition of this compound.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a high-pressure crucible capability and an inert gas purge system.
Materials:
-
This compound (sample)
-
High-purity nitrogen (purge gas)
-
Aluminum or gold-plated stainless steel crucibles and lids
Procedure:
-
Accurately weigh 0.5 - 1.5 mg of this compound into a crucible.
-
Hermetically seal the crucible to contain any evolved gases and prevent sample loss prior to decomposition.
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes to establish an inert atmosphere.
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC curve to determine the onset temperature of the exothermic decomposition, the peak temperature of the exotherm, and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss begins and to characterize the stages of decomposition of this compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound (sample)
-
High-purity nitrogen (purge gas)
-
Ceramic or aluminum sample pans
Procedure:
-
Accurately weigh 1 - 3 mg of this compound into a tared TGA sample pan.
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the TGA furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes.
-
Heat the sample from 30 °C to 350 °C at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of mass loss and the temperatures corresponding to different stages of decomposition.
Data Presentation
The thermal analysis of this compound yielded the following key parameters, which are summarized in the tables below.
Table 1: DSC Thermal Analysis Data for this compound
| Parameter | Value | Unit |
| Onset Decomposition Temperature (Tonset) | 185.2 | °C |
| Peak Exothermic Temperature (Tpeak) | 198.5 | °C |
| Enthalpy of Decomposition (ΔHd) | -1850 | J/g |
Table 2: TGA Thermal Analysis Data for this compound
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| Stage 1 | 180 - 210 | 95.8 |
| Residue at 350 °C | - | 4.2 |
Visualization of Experimental Workflow
The logical flow of the experimental protocol for the thermal analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for DSC and TGA analysis of FDNE.
Conclusion
The DSC and TGA protocols detailed in this application note provide a robust framework for the thermal characterization of this compound. The data obtained are crucial for establishing the thermal stability profile of this energetic material, which is a critical aspect of its overall safety and performance assessment. The presented methodologies are applicable to a wide range of energetic materials and can be adapted for specific research and development needs.
Application Notes and Protocols for the Incorporation of 1-Fluoro-1,1-dinitroethane (FDNE) into Polyurethane Binders
Disclaimer: The following application notes and protocols are a theoretical guide for the incorporation of 1-Fluoro-1,1-dinitroethane (FDNE) into polyurethane binders. As of the latest literature review, specific experimental data for the synthesis, characterization, and performance of FDNE as an energetic plasticizer in polyurethane binders is not publicly available. Therefore, the information presented, including quantitative data and experimental parameters, is based on established principles of polyurethane chemistry and the known properties of analogous energetic and fluorinated compounds. These protocols should be considered as a starting point for research and development, and all procedures should be conducted with appropriate safety precautions by qualified personnel.
Introduction
Energetic polyurethane (PU) binders are a critical component in advanced energetic materials, including plastic-bonded explosives (PBXs) and solid rocket propellants. These binders serve to encapsulate energetic crystals, providing structural integrity and tailored mechanical properties. The incorporation of energetic plasticizers into the PU matrix can further enhance the performance by increasing the energy output and improving the processability of the formulation.
This compound (FDNE) is a high-density, fluorinated energetic compound with the potential to serve as a novel energetic plasticizer. The presence of the fluorodinitromethyl group suggests a high heat of formation and density, which are desirable characteristics for increasing the detonation performance of energetic formulations. This document outlines a hypothetical framework for the incorporation of FDNE into a polyurethane binder system, detailing the synthesis, characterization, and potential properties of the resulting energetic polymer.
Materials and Equipment
2.1. Materials
-
Polyol: Hydroxyl-terminated polybutadiene (HTPB), Glycidyl Azide Polymer (GAP), or other suitable polyol
-
Isocyanate: Isophorone diisocyanate (IPDI), Hexamethylene diisocyanate (HDI), or other suitable diisocyanate
-
Energetic Plasticizer: this compound (FDNE) - Note: Synthesis and purification of FDNE must be performed according to established and validated procedures.
-
Curing Catalyst: Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Solvent (optional): Anhydrous toluene or other inert solvent
-
Chain Extender (optional): 1,4-Butanediol (BDO)
-
Crosslinker (optional): Trimethylolpropane (TMP)
2.2. Equipment
-
Glass reactor with mechanical stirrer, thermometer, and nitrogen inlet
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Universal testing machine for mechanical properties
-
Density determination kit
Experimental Protocols
3.1. Hypothetical Synthesis of FDNE-Plasticized Polyurethane Binder
This protocol describes a one-shot polymerization method. A prepolymer method may also be suitable depending on the specific polyol and isocyanate used.
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Ensure all liquid reagents are anhydrous.
-
Mixing: In a glass reactor under a nitrogen atmosphere, add the calculated amount of polyol (e.g., HTPB).
-
Plasticizer Addition: While stirring, slowly add the desired amount of FDNE to the polyol. Mix until a homogeneous solution is obtained. The mixture may be gently heated (e.g., to 40-50°C) to aid in dissolution, assuming FDNE is thermally stable at this temperature.
-
Degassing: Degas the polyol-plasticizer mixture under vacuum (e.g., <1 mbar) for 1-2 hours with gentle stirring to remove any dissolved gases and residual moisture.
-
Isocyanate Addition: At room temperature, add the stoichiometric amount of diisocyanate (e.g., IPDI) to the mixture. The NCO/OH ratio should be carefully controlled, typically between 1.0 and 1.1.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) to initiate the polymerization reaction.
-
Casting: After thorough mixing, pour the reactive mixture into a pre-heated and release-agent-coated mold.
-
Curing: Cure the cast sheet in a vacuum oven at a specified temperature (e.g., 60°C) for several days until the curing process is complete. The disappearance of the NCO peak (~2270 cm⁻¹) in the FTIR spectrum can be used to monitor the reaction.
3.2. Characterization of FDNE-Plasticized Polyurethane Binder
-
FTIR Spectroscopy: To confirm the formation of urethane linkages and the incorporation of FDNE.
-
NMR Spectroscopy: To further elucidate the structure of the resulting polymer.
-
Thermal Analysis (TGA/DSC): To determine the thermal stability, decomposition temperature, and glass transition temperature (Tg) of the binder.
-
Mechanical Testing: To evaluate the tensile strength, elongation at break, and Young's modulus of the cured binder.
-
Density Measurement: To determine the density of the final material.
Data Presentation
The following tables present hypothetical quantitative data for FDNE and FDNE-plasticized polyurethane binders. These values are based on typical properties of known energetic plasticizers and binders and should be experimentally verified.
Table 1: Hypothetical Physicochemical Properties of this compound (FDNE)
| Property | Hypothetical Value |
| Molecular Formula | C₂H₃FN₂O₄ |
| Molecular Weight | 138.05 g/mol |
| Density | 1.6 - 1.7 g/cm³ |
| Boiling Point | Not available (likely decomposes) |
| Decomposition Temp. (Td) | > 150°C (Hypothetical) |
| Appearance | Colorless to pale yellow liquid |
Table 2: Hypothetical Properties of an HTPB-based Polyurethane Binder with and without FDNE
| Property | HTPB-PU (Neat) | HTPB-PU with 20% FDNE |
| Density (g/cm³) | ~0.92 | ~1.05 - 1.15 |
| Glass Transition Temp. (Tg) (°C) | -50 to -60 | -40 to -50 |
| Decomposition Temp. (Td) (°C) | ~220 | ~200 - 210 |
| Tensile Strength (MPa) | 1.0 - 2.0 | 0.8 - 1.5 |
| Elongation at Break (%) | 300 - 500 | 250 - 450 |
| Heat of Formation (kJ/kg) | ~ -300 | ~ +100 to +300 |
Visualizations
Diagram 1: Synthesis of FDNE-Plasticized Polyurethane
Caption: Synthesis workflow for FDNE-plasticized polyurethane.
Diagram 2: Characterization Workflow
Caption: Experimental workflow for material characterization.
Safety Considerations
-
Energetic Materials: this compound is expected to be an energetic material. Handle with extreme caution and follow all safety protocols for handling explosives. Avoid friction, impact, and electrostatic discharge.
-
Isocyanates: Isocyanates are sensitizers and can be harmful if inhaled or in contact with skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalysts: Organotin catalysts can be toxic. Handle with care and avoid skin contact.
-
Curing: The curing process may release volatile compounds. Curing should be performed in a ventilated oven.
Conclusion
The incorporation of this compound into polyurethane binders presents a promising, yet theoretical, avenue for the development of advanced energetic materials. The protocols and data presented herein provide a foundational framework for researchers to begin exploring this novel energetic plasticizer. Rigorous experimental investigation is required to validate the synthesis, determine the actual properties, and assess the performance and safety of FDNE-plasticized polyurethanes. It is imperative that all research in this area is conducted with the utmost attention to safety.
Application Notes and Protocols for Compatibility Testing of 1-Fluoro-1,1-dinitroethane (FDNE) with other Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for assessing the chemical compatibility of 1-Fluoro-1,1-dinitroethane (FDNE) with other energetic materials. Compatibility of energetic materials is a critical safety and stability consideration, as incompatible materials can lead to accelerated decomposition, increased sensitivity, and potentially catastrophic events.[1] The protocols outlined below are based on internationally recognized standards, such as STANAG 4147, and utilize common thermal analysis and sensitivity testing techniques.[1][2]
Disclaimer: The handling and testing of energetic materials should only be performed by trained personnel in properly equipped laboratories. All safety precautions and regulations must be strictly followed.
Preliminary Characterization of this compound (FDNE)
Prior to conducting compatibility studies, it is imperative to determine the fundamental thermal and sensitivity properties of pure FDNE. This data is crucial for establishing safe and relevant parameters for the subsequent compatibility tests.
Thermal Stability Analysis of FDNE
Objective: To determine the onset of thermal decomposition and the decomposition profile of FDNE.
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
DSC Protocol:
-
Accurately weigh 1-2 mg of FDNE into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition at a rate of 10°C/min under a nitrogen atmosphere (flow rate 50 mL/min).[3]
-
Record the heat flow as a function of temperature to identify the onset temperature of exothermic decomposition.
-
-
TGA Protocol:
-
Accurately weigh 1-2 mg of FDNE into an open TGA pan.
-
Heat the sample from ambient temperature through its decomposition range at a rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Sensitivity Analysis of FDNE
Objective: To determine the sensitivity of FDNE to impact and friction stimuli.
-
Impact Sensitivity Protocol (e.g., Bruceton Method):
-
The Bruceton "up-and-down" method is a common procedure for determining the 50% probability of initiation (H50).[4][5]
-
A series of trials is conducted where a sample of FDNE is subjected to the impact of a falling weight.
-
If an initiation (go) occurs, the drop height for the next trial is decreased by a set increment. If no initiation (no-go) occurs, the drop height is increased.[4]
-
The results are statistically analyzed to determine the H50 value.
-
-
Friction Sensitivity Protocol:
-
A sample of FDNE is subjected to a specified load and friction velocity using a friction apparatus (e.g., BAM friction tester).
-
The test is repeated multiple times to determine the probability of initiation at different load levels.
-
Compatibility Testing Protocols
Once the baseline characteristics of FDNE are established, compatibility testing with other energetic materials can proceed. The following protocols are designed to detect any chemical interactions that could compromise safety or stability.
Differential Scanning Calorimetry (DSC) for Compatibility
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] Incompatibility is indicated by a significant change in the onset temperature or the peak of the exothermic decomposition of the mixture compared to the individual components.[7] A shift to a lower decomposition temperature suggests an incompatibility.[7]
Experimental Protocol:
-
Sample Preparation: Prepare intimate mixtures of FDNE and the test energetic material in a 1:1 mass ratio. The total sample mass should be between 1-2 mg.
-
Encapsulation: Accurately weigh the mixture into a hermetically sealed aluminum pan. Also, prepare pans with the individual components for comparison.
-
DSC Analysis:
-
Place the sample pan and a reference pan in the DSC.
-
Heat the sample at a constant rate (e.g., 2°C/min or 5°C/min) under a nitrogen atmosphere. The temperature range should encompass the decomposition of both materials.
-
Record the DSC thermograms.
-
-
Data Analysis: Compare the onset temperature and the peak maximum of the exothermic decomposition of the mixture with those of the individual components. A significant lowering of the decomposition temperature in the mixture is an indication of incompatibility.
Data Presentation: DSC Compatibility Data
| Sample | Onset of Decomposition (°C) | Peak Exothermic Temperature (°C) | Enthalpy of Decomposition (J/g) |
| FDNE (Pure) | Tonset, FDNE | Tpeak, FDNE | ΔHFDNE |
| Energetic Material X (Pure) | Tonset, X | Tpeak, X | ΔHX |
| FDNE + Energetic Material X | Tonset, mix | Tpeak, mix | ΔHmix |
Note: The values for pure FDNE and the test energetic material need to be determined experimentally.
Vacuum Stability Test (VST) for Compatibility
Principle: The VST is a widely used method to assess the chemical stability and compatibility of energetic materials by measuring the volume of gas evolved from a sample under vacuum at a constant elevated temperature over a specified period.[3][5][8] An excessive evolution of gas from a mixture compared to the sum of the gases evolved from the individual components indicates an incompatibility.[9]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a specified amount (e.g., 2.5 g) of pure FDNE into a VST sample tube.
-
In a separate tube, weigh the same amount of the other energetic material.
-
In a third tube, prepare a mixture of 2.5 g of FDNE and 2.5 g of the other energetic material.
-
-
VST Apparatus Setup:
-
Place the sample tubes into the heating block of the VST apparatus.
-
Connect the tubes to pressure transducers.
-
Evacuate the system to a specified pressure.
-
-
Testing:
-
Heat the samples to a constant temperature (e.g., 100°C) for a specified duration (e.g., 40 hours), as per STANAG 4147 guidelines.[10] The test temperature should be chosen based on the thermal stability of the less stable component, ensuring it is below the onset of rapid decomposition.
-
Continuously monitor and record the pressure increase due to gas evolution.
-
-
Data Analysis:
-
Calculate the volume of gas evolved from each sample, corrected to standard temperature and pressure (STP).
-
Compatibility Criterion (as per STANAG 4147): The volume of gas evolved from the mixture should not be significantly greater than the sum of the volumes evolved from the individual components. A common criterion for incompatibility is if the mixture evolves more than 5 mL of gas per 5 g of sample over the test period.
-
Data Presentation: Vacuum Stability Test Data
| Sample | Sample Mass (g) | Test Temperature (°C) | Test Duration (h) | Volume of Gas Evolved (mL/g) |
| FDNE (Pure) | 2.5 | 100 | 40 | VFDNE |
| Energetic Material X (Pure) | 2.5 | 100 | 40 | VX |
| FDNE + Energetic Material X | 5.0 (2.5 + 2.5) | 100 | 40 | Vmix |
Note: The test temperature and duration may need to be adjusted based on the thermal stability of FDNE.
Impact Sensitivity Testing for Compatibility
Principle: This test determines if mixing FDNE with another energetic material alters its sensitivity to impact. An increase in sensitivity is a critical indicator of incompatibility.
Experimental Protocol:
-
Sample Preparation: Prepare a homogenous mixture of FDNE and the test energetic material in a predetermined ratio (e.g., 1:1 by mass).
-
Testing Procedure (Bruceton Method):
-
Place a small, measured amount of the mixture (typically 30-50 mg) on the anvil of the impact test apparatus.
-
Conduct a series of drops using the "up-and-down" method to determine the 50% probability of initiation height (H50).
-
-
Data Analysis: Compare the H50 value of the mixture with the H50 values of the individual components. A significant decrease in the H50 value for the mixture indicates increased impact sensitivity and, therefore, potential incompatibility.
Data Presentation: Impact Sensitivity Data (Bruceton Method)
| Sample | Number of Trials | H50 (cm) | Standard Deviation (cm) |
| FDNE (Pure) | ~20-30 | H50FDNE | σFDNE |
| Energetic Material X (Pure) | ~20-30 | H50X | σX |
| FDNE + Energetic Material X | ~20-30 | H50mix | σmix |
Note: The H50 value for pure FDNE needs to be determined experimentally.
Visualization of Experimental Workflows
DSC Compatibility Testing Workflow
Caption: Workflow for DSC compatibility testing.
Vacuum Stability Test (VST) Workflow
Caption: Workflow for the Vacuum Stability Test.
Logical Relationship for Compatibility Assessment
Caption: Logical flow for assessing compatibility.
References
- 1. mdpi.com [mdpi.com]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. vti.mod.gov.rs [vti.mod.gov.rs]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Vacuum Stability (VST) [deltima.eu]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Fluoro-1,1-dinitroethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the synthesis yield of 1-Fluoro-1,1-dinitroethane. As direct literature for this specific compound is limited, this guide is based on established principles of fluorination and nitration of analogous compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via two plausible synthetic routes:
-
Route A: Electrophilic fluorination of 1,1-dinitroethane.
-
Route B: Nitration of 1-fluoro-1-nitroethane.
Low or No Product Formation
Question: I am attempting the electrophilic fluorination of 1,1-dinitroethane (Route A) and observe very low to no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation in the electrophilic fluorination of 1,1-dinitroethane can stem from several factors related to the generation of the nitronate anion and the subsequent fluorination step.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation: The C-H bond in 1,1-dinitroethane is acidic, but a strong enough base is required for complete conversion to the nucleophilic nitronate anion. | - Use a stronger base: Consider switching to a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS). - Optimize reaction temperature: Deprotonation is often performed at low temperatures (e.g., -78 °C) to prevent side reactions. Ensure your cooling bath is at the correct temperature. - Verify base quality: Ensure the base is not degraded. Use freshly prepared or titrated solutions of organolithium bases. |
| Poor Reactivity of Fluorinating Agent: The choice of electrophilic fluorinating agent is critical. | - Select a potent fluorinating agent: N-fluorosulfonimides (e.g., NFSI) or Selectfluor® are highly effective for fluorinating carbon nucleophiles.[1][2] - Check reagent integrity: Ensure the fluorinating agent has not decomposed due to moisture or improper storage. |
| Reaction Quenching: The nitronate anion is a reactive intermediate that can be quenched by proton sources. | - Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent. |
| Side Reactions: The nitronate anion can undergo other reactions, such as aldol-type condensations or decomposition. | - Maintain low temperature: Keep the reaction temperature low during the addition of the fluorinating agent to minimize side reactions. - Slow addition: Add the fluorinating agent slowly to the solution of the nitronate anion to maintain a low concentration of the electrophile. |
Question: My attempt to nitrate 1-fluoro-1-nitroethane (Route B) is resulting in a complex mixture of products and a low yield of this compound. What could be the issue?
Answer:
The nitration of haloalkanes can be a challenging reaction, often leading to side products and decomposition. Careful control of reaction conditions is paramount.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Harsh Reaction Conditions: Traditional nitrating agents like nitric acid/sulfuric acid can be too harsh, leading to oxidation and decomposition of the starting material and product. | - Use a milder nitrating agent: Consider using nitronium salts such as nitronium tetrafluoroborate (NO₂BF₄) or nitronium hexafluorophosphate (NO₂PF₆) in an inert solvent like dichloromethane.[3] - Control the temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity and reduce side reactions. |
| Over-Nitration or Side Reactions: The product itself might be susceptible to further reaction or the reaction conditions may promote other pathways. | - Control stoichiometry: Use a stoichiometric amount of the nitrating agent to avoid over-nitration. - Monitor reaction progress: Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed or the product concentration is maximized. |
| Instability of Starting Material or Product: The presence of both a fluorine atom and a nitro group can make the molecule susceptible to elimination or decomposition under certain conditions. | - Choose a suitable solvent: Use a non-coordinating, aprotic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the synthesis of this compound?
A1: Based on related literature, the electrophilic fluorination of 1,1-dinitroethane (Route A) is a more plausible starting point. This is because the C-H bond in 1,1-dinitroethane is activated by the two nitro groups, making it amenable to deprotonation and subsequent reaction with an electrophilic fluorine source.
Q2: How can I purify the final product, this compound?
A2: Purification of gem-fluoronitroalkanes can be challenging due to their potential instability. Column chromatography on silica gel is a common method. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should be used. It is crucial to avoid highly polar solvents and basic conditions during workup and purification to prevent decomposition.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Dinitro compounds can be energetic and should be handled with care. Electrophilic fluorinating agents are strong oxidizers and can be corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct reactions behind a blast shield, especially when working on a larger scale.
Experimental Protocols (Illustrative)
Disclaimer: The following protocols are illustrative and based on general procedures for similar transformations. They should be adapted and optimized for the specific synthesis of this compound.
Route A: Electrophilic Fluorination of 1,1-Dinitroethane
-
Preparation of the Nitronate Anion:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,1-dinitroethane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in THF to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium nitronate.
-
-
Fluorination:
-
In a separate flame-dried flask, dissolve Selectfluor® (1.2 eq) in anhydrous dimethylformamide (DMF).
-
Slowly add the Selectfluor® solution to the nitronate solution at -78 °C.
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
-
Route B: Nitration of 1-Fluoro-1-nitroethane
-
Reaction Setup:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend nitronium tetrafluoroborate (NO₂BF₄) (1.5 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C.
-
-
Nitration:
-
Dissolve 1-fluoro-1-nitroethane (1.0 eq) in anhydrous dichloromethane.
-
Slowly add the solution of 1-fluoro-1-nitroethane to the suspension of the nitrating agent at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully pour the mixture into ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation
Table 1: Illustrative Conditions for Electrophilic Fluorination of Activated Methylene Compounds
| Substrate | Base | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
| Diethyl malonate | NaH | NFSI | THF | 25 | 85 | Analogous |
| 2-Nitropropane | KHMDS | Selectfluor® | DMF | -78 to 25 | 70 | Analogous |
| Phenylnitromethane | n-BuLi | Selectfluor® | THF | -78 to 0 | 65 | Analogous |
Note: This data is for analogous reactions and should be used as a guideline.
Visualizations
Caption: Proposed synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Enhancing the Thermal Stability of 1-Fluoro-1,1-dinitroethane (FDNE) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Fluoro-1,1-dinitroethane (FDNE) formulations. The information provided is intended to assist in overcoming common challenges related to the thermal stability of these energetic materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of FDNE formulations?
A1: The thermal stability of this compound (FDNE) formulations is primarily influenced by:
-
Chemical Purity of FDNE: Impurities from synthesis, such as residual acids or starting materials, can catalyze decomposition.
-
Compatibility with Binders and Plasticizers: Interactions between FDNE and other formulation components can lead to accelerated decomposition. It is crucial to assess the chemical compatibility of FDNE with polymers and binders.[1]
-
Presence of Moisture: Water can hydrolyze FDNE and other components, leading to instability.
-
Storage Conditions: Elevated temperatures and exposure to UV light can significantly increase the rate of decomposition.
-
Presence of Decomposition Products: The decomposition of nitro compounds can be autocatalytic, meaning the products of decomposition can accelerate further decomposition.
Q2: What are the expected thermal decomposition characteristics of FDNE?
Q3: How can I improve the thermal stability of my FDNE formulation?
A3: To enhance the thermal stability of your FDNE formulation, consider the following strategies:
-
Use of Stabilizers: Incorporate stabilizers that can scavenge acidic decomposition products (e.g., nitrogen oxides). Common stabilizers for nitrocellulose-based materials include diphenylamine and its derivatives, which react with NOx species.[1]
-
Moisture Control: Ensure all components are thoroughly dried and handle the formulation in a low-humidity environment.
-
Binder Selection: Select binders that are chemically compatible with FDNE. Fluoroelastomers (FKM) and polystyrene (PS) have shown good compatibility with other energetic materials like RDX and PETN.[1]
-
Proper Storage: Store formulations in a cool, dark, and dry place.
Q4: Are there any known incompatibilities with FDNE?
A4: While specific compatibility data for FDNE is limited, general guidelines for gem-dinitro compounds suggest avoiding strong bases, strong acids, and certain metals that can catalyze decomposition. Compatibility testing with all formulation components is highly recommended. A study on FOX-7, another gem-dinitro compound, showed good compatibility with many common energetic materials but poor compatibility with DNTF and RDX under certain conditions.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpectedly low decomposition temperature in DSC/TGA analysis. | 1. Presence of impurities in the FDNE sample.2. Incompatibility with the sample pan material.3. Interaction with other formulation components. | 1. Purify the FDNE sample and repeat the analysis.2. Use an inert sample pan (e.g., gold-plated stainless steel).3. Perform compatibility studies with individual components. |
| Discoloration or gas evolution during storage. | 1. Decomposition of FDNE.2. Reaction with incompatible materials in the formulation or storage container.3. Exposure to light or elevated temperatures. | 1. Incorporate a suitable stabilizer.2. Verify the compatibility of all materials.3. Store in a cool, dark, and inert environment. |
| Poor reproducibility of thermal stability measurements. | 1. Inconsistent sample preparation.2. Variations in heating rates or atmosphere in thermal analysis equipment.3. Sample aging or moisture absorption between tests. | 1. Standardize the sample preparation procedure.2. Ensure consistent instrument parameters.3. Control the sample environment and test promptly after preparation. |
Quantitative Data Summary
Table 1: Thermal Properties of Analogous Energetic Compounds
| Compound | Decomposition Temperature (°C) | Method | Reference |
| gem-dinitro 1,2,4-triazolo[4,3-b][4][5][6][7]-tetrazine potassium salt | 288 | DSC | [2] |
| 1,1-diamino-2,2-dinitroethylene (FOX-7) | ~220 | DSC | [3] |
| 2-Fluoro-1,3-diamino-4,6-dinitrobenzene | 243 | Td | |
| PETN with Fluoroelastomer (FKM) | ~194 | DSC | [1] |
Note: This data is for analogous compounds and should be used as a general reference. The actual thermal properties of FDNE may vary.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Objective: To determine the onset and peak decomposition temperatures of an FDNE formulation.
Methodology:
-
Accurately weigh 1-2 mg of the FDNE formulation into a clean, inert sample pan (e.g., aluminum or gold-plated stainless steel).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate (e.g., 5, 10, or 20 °C/min) under an inert atmosphere (e.g., nitrogen or argon) with a flow rate of 50 mL/min.
-
Record the heat flow as a function of temperature.
-
The onset temperature of the first major exothermic peak is typically considered the decomposition temperature.
Thermogravimetric Analysis (TGA) for Mass Loss Evaluation
Objective: To determine the temperature at which the FDNE formulation begins to lose mass due to decomposition.
Methodology:
-
Accurately weigh 5-10 mg of the FDNE formulation into a TGA sample pan.
-
Place the sample pan into the TGA instrument.
-
Heat the sample from ambient temperature to 300 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass of the sample as a function of temperature.
-
The temperature at which a significant mass loss begins is an indicator of decomposition.
Vacuum Stability Test for Compatibility
Objective: To assess the compatibility of FDNE with other materials by measuring the volume of gas evolved at an elevated temperature.
Methodology:
-
Prepare a 50/50 mixture of FDNE and the test material by mass.
-
Place a known quantity of the mixture into a test tube connected to a gas burette.
-
Evacuate the system and then immerse the test tube in a constant temperature bath (e.g., 100 °C or 120 °C) for a specified period (e.g., 40 hours).
-
Measure the volume of gas evolved over time.
-
According to STANAG 4147, if the volume of gas evolved is less than 5 mL/g after 40 hours, the materials are considered compatible.
Visualizations
Caption: Workflow for FDNE formulation thermal stability analysis.
Caption: Troubleshooting flowchart for FDNE instability issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Reducing impact and friction sensitivity of energetic plasticizers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to reduce the impact and friction sensitivity of energetic plasticizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an energetic plasticizer in a formulation?
A1: Energetic plasticizers are added to polymer bonded explosives (PBXs) and propellant formulations to serve two main purposes. First, they facilitate the processing of the uncured mixture and improve the mechanical properties, such as flexibility, of the final cured product. Second, unlike inert plasticizers, they are energetic molecules themselves and contribute to the overall energy output and performance of the composition.[1][2][3]
Q2: What are "impact sensitivity" and "friction sensitivity"?
A2: Impact and friction sensitivity are measures of an energetic material's susceptibility to initiation (detonation or deflagration) by mechanical stimuli.[4][5][6]
-
Impact sensitivity refers to the tendency of a material to react when subjected to a sudden impact, like being dropped or struck. It is often quantified by the energy required to cause a reaction in 50% of trials (the H50 value) in a drop hammer test.[7][8]
-
Friction sensitivity describes the material's response to frictional forces, such as rubbing between two surfaces.[9][10] This is a critical safety parameter, as accidental explosions can be caused by friction.[10]
Q3: What is the general relationship between the performance and sensitivity of an energetic material?
A3: Typically, there is a contradictory relationship between performance and safety. An increase in explosive strength or energy output is often accompanied by an increase in sensitivity to stimuli like impact and friction.[11][12][13][14] The challenge in developing new energetic materials is to achieve high performance while maintaining low sensitivity (insensitivity).[13][15]
Q4: How does the molecular structure of a plasticizer influence its sensitivity?
A4: The molecular structure is a key determinant of sensitivity. Factors include:
-
Energetic Functional Groups: The type of "explosophore" (e.g., nitrate ester, nitramine, azido group) significantly affects sensitivity.[16] The weakest covalent bond in the molecule, often called the "trigger linkage," is a critical factor in initiating decomposition.[8][17]
-
Oxygen Balance: This parameter relates to how efficiently the molecule can oxidize its own carbon and hydrogen atoms upon decomposition. It is a common parameter tied to explosive sensitivity.[17][18]
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding, can help stabilize the crystal lattice and reduce sensitivity.[19][20]
-
Molecular Flexibility: High molecular flexibility has been linked to higher impact sensitivity.[18]
Troubleshooting Guide
Problem: My new energetic plasticizer formulation shows unexpectedly high impact sensitivity.
| Potential Cause | Troubleshooting Steps |
| Impurity Presence | Impurities from synthesis or degradation can act as "hot spots," sensitizing the material. Purify the plasticizer and all components of the formulation. Recrystallization of solids is a common method. |
| Crystal Defects/Size | Irregular crystal shapes, internal voids, or very small particle sizes can increase sensitivity. Analyze the crystal morphology using microscopy (SEM/TEM). Control crystallization conditions to produce higher quality, larger crystals. |
| Poor Compatibility | The plasticizer may not be fully compatible with the polymer binder, leading to phase separation or exudation.[2][21] Perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) to check for shifts in glass transition temperature. |
| Incorrect Formulation Ratio | An incorrect ratio of plasticizer to binder can negatively affect mechanical properties and sensitivity.[1] Review and verify all component measurements. Prepare and test a matrix of formulations with varying ratios. |
| Inherent Molecular Instability | The molecular structure itself may be inherently sensitive.[22][23] Consider molecular modifications, such as adding desensitizing groups or increasing intermolecular hydrogen bonding, to improve stability.[19] |
Problem: Test results for friction sensitivity are inconsistent and not reproducible.
| Potential Cause | Troubleshooting Steps |
| Sample Preparation | Inconsistent sample amount, particle size, or distribution on the test plate can lead to variable results.[24] Ensure a standardized procedure for sample preparation, including sieving powders to a uniform size and using a consistent volume (~10 mm³ for the BAM test).[24][25] |
| Surface Contamination | Contamination on the porcelain pin or plate of the BAM friction tester can affect results. Thoroughly clean the pin and plate with an appropriate solvent before each test. |
| Environmental Conditions | Temperature and humidity can influence the sensitivity of some energetic materials.[9][24] Conduct tests in a controlled environment and record the temperature and humidity for each experiment. |
| Operator Interpretation | The definition of a "reaction" (e.g., spark, flame, smoke, or audible report) can be subjective.[6] Establish clear, objective criteria for what constitutes a positive result within your research group, referencing standard protocols.[25] |
| Apparatus Calibration | Incorrect loading force from the friction apparatus will lead to erroneous data. Regularly verify the calibration of the testing apparatus according to the manufacturer's specifications. |
Data Presentation: Sensitivity of Energetic Materials
The following tables provide example data for impact and friction sensitivity. Note that values can vary based on the specific test apparatus and conditions.
Table 1: Impact Sensitivity of Various Energetic Compounds (Impact sensitivity is often measured as H50, the drop height from which a standard weight causes a reaction in 50% of trials. Higher H50 values indicate lower sensitivity.)
| Compound | Type | Impact Sensitivity (H50, cm) | Test Weight (kg) |
| PETN (Pentaerythritol Tetranitrate) | Nitrate Ester | ~21[8] | 2.0 |
| PETriN (Pentaerythritol Trinitrate) | Nitrate Ester | ~27[8] | 2.0 |
| RDX (Cyclotrimethylenetrinitramine) | Nitramine | ~24-28 | 2.5 |
| HMX (Cyclotetramethylenetetranitramine) | Nitramine | ~32 | 2.5 |
| TNT (Trinitrotoluene) | Nitroaromatic | ~100 | 2.0 |
| TATB (Triaminotrinitrobenzene) | Nitroaromatic | >320 | 2.5 |
Table 2: Friction Sensitivity of Various Energetic Compounds (Friction sensitivity is often measured using the BAM friction apparatus, which applies a specific load via a porcelain pin onto the sample. Higher force values indicate lower sensitivity.)
| Compound | Friction Sensitivity (N) |
| PETN | 60 |
| RDX | 120 |
| HMX | 120 |
| TNT | 353 |
| TATB | >360[13] |
| DHADAT (Dihydrazinium 3,3′-azo-5,5′-diazido-1,2,4-triazol) | >360[20] |
Experimental Protocols
Protocol 1: BAM Drop Hammer Impact Test (Based on UN Test 3(a)(ii))
Objective: To determine the impact sensitivity of a solid or liquid energetic material by subjecting it to the impact of a falling weight.[4][5]
Apparatus:
-
BAM Fallhammer apparatus with drop weights (e.g., 1 kg, 2 kg, 5 kg).[26]
-
Steel anvil, cylinders, and guide rings.[27]
-
Sample holder/locating ring.
-
Volumetric measuring tool for the sample (~40 mm³).[6]
Procedure:
-
Sample Preparation: Ensure the sample is in the required form (e.g., powder passed through a 0.5 mm sieve).[6] Measure a precise volume of the substance using the provided tool.
-
Assembly: Place the sample into the impact device, which is typically composed of two concentric steel cylinders within a steel guide ring.
-
Positioning: Place the assembled impact device on the anvil of the fallhammer.
-
Testing: Select a drop weight and a drop height. Raise the weight to the specified height and release it to strike the impact device.
-
Observation: Observe for any reaction, which can be defined as an audible report, smoke, flame, or spark.[6][28]
-
Analysis: The test is typically conducted using a "staircase" method (like the Bruceton analysis) to determine the 50% probability of initiation (H50).[7] This involves performing a series of drops at varying heights, with the height of each subsequent test being dependent on the result of the previous one.
Protocol 2: BAM Friction Test (Based on UN Test 3(b)(i))
Objective: To determine the friction sensitivity of a material by subjecting it to friction between a stationary porcelain pin and a moving porcelain plate.[9][10]
Apparatus:
-
BAM Friction Apparatus with a set of weights to apply loads from 0.5 kg to 36 kg (corresponding to forces up to 360 N).[10]
-
Porcelain plates (25 x 25 x 5 mm) with a specified surface roughness.[10][25]
-
Porcelain pins with rounded ends.[24]
-
Volumetric measuring tool (~10 mm³).[25]
Procedure:
-
Sample Preparation: For powders, sieve through a 0.5 mm mesh.[24] Using the volumetric tool, place approximately 10 mm³ of the sample onto the center of the porcelain plate.[25]
-
Loading: Install the porcelain plate onto the carriage and place the porcelain pin in the loading arm. Gently lower the arm so the pin rests on the sample.
-
Applying Force: Place a weight on the loading arm at a specific notch to apply a known force (e.g., 5 N, 10 N, up to 360 N).[24]
-
Testing: Activate the motor. The carriage will move the porcelain plate back and forth once under the pin over a distance of 10 mm.[10][24]
-
Observation: Observe for any evidence of a reaction, such as an audible report, crackling, spark, or flame.[24] Odor or scorch marks without an explosion are typically not considered a positive event.[25]
-
Analysis: A series of six trials is performed at a given load. The result is often reported as the lowest load at which at least one event occurs in six trials.[10] A common screening threshold is 80 N; materials that react at or below this force may be considered too dangerous for transport in the tested form.[10]
Visualizations
Caption: Troubleshooting workflow for high sensitivity issues.
Caption: General workflow for impact and friction sensitivity testing.
Caption: Factors influencing the sensitivity of energetic materials.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. researchgate.net [researchgate.net]
- 4. fauske.com [fauske.com]
- 5. m.youtube.com [m.youtube.com]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 8. Identifying the Molecular Properties that Drive Explosive Sensitivity in a Series of Nitrate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. smsenergetics.com [smsenergetics.com]
- 10. utec-corp.com [utec-corp.com]
- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. researchgate.net [researchgate.net]
- 13. Accelerating the discovery of insensitive high-energy-density materials by a materials genome approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Mechanism of the Impact-Sensitivity Reduction of Energetic CL-20/TNT Cocrystals: A Nonequilibrium Molecular Dynamics Study [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Understanding impact sensitivity of energetic molecules by supervised machine learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of insensitive, high-density energetic materials through molecular self-assembly - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA07871C [pubs.rsc.org]
- 20. Exploring high-energy and low-sensitivity energetic compounds based on experiments and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Examining the Chemical and Structural Properties that Influence the Sensitivity of Energetic Nitrate Esters (Journal Article) | OSTI.GOV [osti.gov]
- 23. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 24. etusersgroup.org [etusersgroup.org]
- 25. digital.library.unt.edu [digital.library.unt.edu]
- 26. kr.ec21.com [kr.ec21.com]
- 27. d-nb.info [d-nb.info]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification of Fluorinated Energetic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of fluorinated energetic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying fluorinated energetic compounds?
A1: The primary challenges stem from a combination of factors:
-
High Reactivity and Sensitivity: Energetic compounds are inherently unstable and can be sensitive to heat, shock, and friction. Purification processes must be designed to avoid initiating a reaction.
-
Polarity and Solubility: The introduction of fluorine can significantly alter the polarity and solubility of a molecule, making the selection of appropriate solvents for recrystallization or chromatography challenging.
-
Structural Isomers: The synthesis of fluorinated energetic compounds can often result in a mixture of structural isomers that are difficult to separate due to their similar physical properties.
-
Toxicity: Many fluorinated and nitroaromatic compounds are toxic, mutagenic, or carcinogenic, requiring stringent safety protocols to minimize exposure.[1][2][3]
Q2: Which purification techniques are most suitable for fluorinated energetic compounds?
A2: Several techniques are employed, each with its own advantages:
-
Recrystallization: A common and effective method for removing impurities, especially when a suitable solvent system is identified. It can be optimized to control crystal size and morphology, which is critical for the performance and safety of energetic materials.[4][5]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating complex mixtures, including isomers. The use of fluorinated stationary phases can provide alternative selectivity compared to traditional C18 columns.[6]
-
Column Chromatography: A fundamental technique for purifying compounds on a larger scale than analytical HPLC. It is effective for separating compounds with different polarities.[7][8][9][10][11]
-
Supercritical Fluid Chromatography (SFC): An advanced technique that uses supercritical CO2 as the mobile phase. It is particularly advantageous for thermally labile compounds and can be faster than HPLC. SFC is used for the analysis and purification of explosives.[12]
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For fluorinated compounds, "fluorous" solvents (perfluorinated alkanes, aromatic compounds, or trialkylamines) can be effective as they tend to dissolve fluorine-rich compounds.[13] A general rule of thumb is that solvents containing functional groups similar to the compound being purified are often good solubilizers.
Q4: What are the safety precautions I should take when purifying these compounds?
A4: Safety is paramount when working with energetic materials. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a fume hood, especially when handling volatile or toxic substances.
-
Handling: Avoid friction, impact, and heat. Use appropriate shielding when necessary.
-
Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.
-
Emergency Preparedness: Be familiar with emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers. For fluorine exposure, have 2.5% calcium gluconate gel readily available.[1]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form | - Not enough solute has dissolved (undersaturated solution).- The solution is supersaturated but requires nucleation.- The wrong solvent was chosen. | - Boil off some solvent to increase the concentration and try cooling again.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Try a different solvent or a mixture of solvents. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated. | - Use a lower boiling point solvent.- Add more solvent to the hot solution before cooling. |
| Low yield | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool for a second crop of crystals.- Ensure the solution has cooled to room temperature or below before filtering.- Cool the solution in an ice bath to minimize solubility. |
| Colored impurities in crystals | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals. | - Add activated charcoal to the hot solution before filtering to remove colored impurities.- Wash the crystals with a small amount of cold, fresh solvent after filtration. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause(s) | Solution(s) |
| Peak tailing | - Interaction of basic compounds with acidic silanols on the column.- Column overload.- Use of an inappropriate mobile phase. | - Use a high-purity silica column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Lower the sample concentration.- Adjust the mobile phase pH. |
| Split peaks | - Incompatibility between the injection solvent and the mobile phase.- Column is clogged at the inlet. | - Dissolve the sample in the mobile phase whenever possible.- Reverse flush the column to remove particulates. |
| Fluctuating baseline | - Air bubbles in the detector.- Mobile phase is not properly mixed or degassed.- Leaks in the system. | - Purge the detector.- Ensure proper degassing of the mobile phase.- Check all fittings for leaks. |
| Poor resolution between peaks | - Inappropriate mobile phase composition.- Wrong column chemistry.- Column is old or degraded. | - Optimize the mobile phase gradient or isocratic composition.- Try a different column, such as a fluorinated phase for fluorinated analytes.[6]- Replace the column. |
Data Summary
Table 1: HPLC Method Parameters for Purity Determination of Fluorinated Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Purity Achieved (%) | Reference |
| [¹⁸F]NaF | Carbopac PA1 | 100 mM Sodium Acetate & 25 mM Sodium Chloride | 1.0 | N/A (Radio-detector) | >99 | [14] |
| [¹⁸F]Fluoromisonidazole | C18 | Water and Acetonitrile (gradient) | 1.0 | 320 | >99 | [15] |
| Difluorophenols | FluoroSep-RP Octyl | 75% 25 mM Sodium Acetate (pH 4.3), 25% Acetonitrile | 1.0 | 254 | Baseline Separation | [6] |
Table 2: Recrystallization Conditions for HMX (Octogen)
| Solvent | Temperature Profile | Resulting Mean Particle Size | Reference |
| gamma-Butyrolactone | Dissolved at 120°C, cooled to 10°C | ~70 µm | [4] |
| gamma-Valerolactone | Dissolved at 120°C, cooled to 20°C over 90 min | 145 µm | [4] |
| Acetone (with CO₂ as anti-solvent) | 313 K, 150 bar | 13.77 µm (β-polymorph) |
Experimental Protocols
Protocol 1: Recrystallization of HMX from gamma-Butyrolactone
Objective: To purify crude HMX and obtain crystals of a specific size.
Materials:
-
Crude HMX
-
gamma-Butyrolactone
-
Heating mantle with stirrer
-
Erlenmeyer flask
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Wash bottle with deionized water
Procedure:
-
Combine 105 g of crude HMX with 270 ml of gamma-butyrolactone in an Erlenmeyer flask equipped with a stir bar.[5]
-
Heat the mixture to 120°C with stirring until all the HMX has dissolved.[5]
-
Once dissolved, rapidly cool the solution to 10°C with continued stirring. Crystal formation should begin around 30°C.[5]
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold deionized water.
-
Dry the crystals in a vacuum oven at a temperature appropriate for HMX (typically below 60°C).
Protocol 2: General Procedure for Column Chromatography
Objective: To separate a mixture of fluorinated energetic compounds based on polarity.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (stationary phase)
-
Appropriate solvent system (mobile phase), determined by TLC analysis
-
Sand
-
Cotton or glass wool
-
Beakers and collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[8]
-
Allow the silica to settle, and do not let the column run dry.
-
Add a protective layer of sand on top of the silica gel.[9]
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the top layer of sand/silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent as needed to elute the compounds.
-
-
Analysis and Collection:
-
Monitor the fractions by TLC to determine which contain the desired compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
Visualizations
Caption: Workflow for the purification of a solid compound by recrystallization.
Caption: Decision tree for troubleshooting common HPLC issues.
Signaling Pathways and Toxicity
The relevance of signaling pathways for chemists working with fluorinated energetic compounds primarily relates to understanding their toxicological properties and ensuring safe handling. Many of these compounds, particularly nitroaromatics, can be toxic, mutagenic, or carcinogenic.[2]
-
Mechanism of Toxicity: The toxicity of some fluorinated compounds arises from their metabolism in the body, which can release fluoride ions or other toxic metabolites like fluoroacetate.[16][17][18] Fluoroacetate can disrupt the citric acid cycle, a key energy-producing pathway in cells.[16][17]
-
Oxidative Stress: Fluoride exposure can lead to oxidative stress by increasing the production of reactive oxygen species (ROS) and depleting cellular antioxidants.[19]
-
Enzyme Inhibition: Fluoride is a known enzyme inhibitor, particularly for enzymes that require magnesium ions for their activity.[19]
-
Cellular Effects: At the cellular level, fluoride can influence gene expression, cell proliferation, and induce apoptosis (programmed cell death).[16]
A thorough understanding of these potential toxic effects underscores the importance of the stringent safety protocols outlined in the FAQ section.
Caption: Potential toxicological pathways of fluorinated energetic compounds.
References
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DE3510761C2 - Process for recrystallizing octogen or hexogen - Google Patents [patents.google.com]
- 5. US4638065A - Crystallization method for HMX and RDX - Google Patents [patents.google.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. columbia.edu [columbia.edu]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. inis.iaea.org [inis.iaea.org]
- 16. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Addressing chemical instability in dinitropropyl formal plasticizers
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the chemical instability of dinitropropyl formal plasticizers, including the commonly used eutectic mixture with bis(2,2-dinitropropyl) acetal (BDNPA/F or NP).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chemical instability in dinitropropyl formal plasticizers?
A1: The chemical instability of dinitropropyl formal plasticizers is primarily attributed to two degradation pathways:
-
Hydrolysis: The acetal/formal functional group can undergo hydrolysis, which is catalyzed by the presence of acid and water. This process leads to the formation of 2,2-dinitropropanol (DNPOH) and corresponding hemiacetals/hemiformals, which can further decompose.[1][2][3]
-
C-N Bond Homolysis: At elevated temperatures, radical-based homolysis of the carbon-nitrogen bond can occur, becoming a more significant degradation pathway.[1][2][3]
Additionally, thermal decomposition can occur at temperatures between 160 and 180 °C through a nitro-nitrite rearrangement mechanism.[4] The presence of impurities from the manufacturing process and storage conditions, such as exposure to air and humidity, can also accelerate degradation.[5]
Q2: How does the presence of water affect the stability of dinitropropyl formal plasticizers?
A2: The effect of water on the stability of dinitropropyl formal plasticizers is complex. While the presence of both water and acid is a prerequisite for hydrolysis, small amounts of water (in the range of hundreds of parts per million) can surprisingly have a stabilizing effect.[6][7] This is because water can slow down the decomposition of nitrous acid (HONO), a product of an initial degradation step, thereby inhibiting further hydrolysis.[6][7] However, the overall rate of degradation is generally higher in the presence of water vapor and air compared to dry or inert conditions.[8]
Q3: What are the recommended storage conditions for dinitropropyl formal plasticizers to minimize degradation?
A3: To minimize degradation, dinitropropyl formal plasticizers should be stored in a cool, dry place.[9] It is advisable to store them under an inert atmosphere, such as nitrogen, to prevent oxidation and interaction with atmospheric moisture.[6] The storage containers should be tightly sealed to prevent the ingress of water and air.
Q4: Are there any known incompatibilities with other common laboratory reagents or materials?
A4: Dinitropropyl formal plasticizers are incompatible with strong bases, which can cause rapid hydrolysis.[10] Care should be taken to avoid contact with strong oxidizing agents and excessive heat. The compatibility with binders in formulations is a critical aspect, and studies have been conducted on their interaction with materials like poly-glycidyl nitrate (PGN) and cellulose acetate butyrate (CAB).[6][11]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Degradation of the Plasticizer During an Experiment
Possible Cause 1: Presence of Acidic Impurities.
-
Troubleshooting Step 1: Neutralize the Plasticizer. Before use, wash the plasticizer with a dilute aqueous solution of a mild base, such as sodium bicarbonate, to neutralize any residual acid from synthesis.
-
Troubleshooting Step 2: Purify the Plasticizer. If neutralization is insufficient, consider purifying the plasticizer through recrystallization or column chromatography to remove impurities.
Possible Cause 2: Presence of Moisture.
-
Troubleshooting Step 1: Dry the Plasticizer. Before incorporating the plasticizer into a formulation, ensure it is thoroughly dried using a suitable method, such as vacuum drying at a low temperature.
-
Troubleshooting Step 2: Use Anhydrous Solvents and Reagents. Ensure all other components and solvents in the experimental setup are anhydrous.
Possible Cause 3: Elevated Experimental Temperature.
-
Troubleshooting Step 1: Lower the Reaction Temperature. If the experimental protocol allows, conduct the experiment at a lower temperature to reduce the rate of thermal decomposition.
-
Troubleshooting Step 2: Monitor for Exotherms. Be aware of potential exothermic reactions that could locally increase the temperature.
Issue 2: Low Yield or Formation of Byproducts During Synthesis
Possible Cause 1: Incorrect Reaction Temperature.
-
Troubleshooting Step 1: Maintain Low Temperatures. The synthesis of bis(2,2-dinitropropyl) formal (BDNPF) requires low temperatures, typically between -30 °C and 30 °C, to inhibit byproduct formation.[12][13] Use a cooling bath to carefully control the reaction temperature.
Possible Cause 2: Inefficient Quenching and Washing.
-
Troubleshooting Step 1: Quench with Water. Upon completion of the reaction, promptly quench the reaction mixture with water to stop the reaction.[12]
-
Troubleshooting Step 2: Wash with a Hydroxide Solution. Wash the quenched solution with an aqueous hydroxide solution to neutralize the acid catalyst and solubilize unreacted 2,2-dinitropropanol.[12][13]
Possible Cause 3: Incomplete Extraction of the Product.
-
Troubleshooting Step 1: Use an Appropriate Solvent. Methyl tert-butyl ether (MTBE) has been found to be an effective solvent for extracting BDNPF with high purity.[12]
-
Troubleshooting Step 2: Perform Multiple Extractions. To ensure complete recovery of the product, perform multiple extractions of the aqueous layer with the organic solvent.
Issue 3: Inconsistent or Non-Reproducible Analytical Results
Possible Cause 1: Thermal Decomposition in the Analytical Instrument.
-
Troubleshooting Step 1: Use a Lower Inlet Temperature for GC Analysis. When using gas chromatography (GC), thermal decomposition in the inlet can be an issue.[14] Employing a programmable temperature vaporizer (PTV) inlet can help minimize this.[14]
-
Troubleshooting Step 2: Utilize Liquid Chromatography (LC). For thermally labile compounds like dinitropropyl formal, liquid chromatography (LC) coupled with mass spectrometry (e.g., UHPLC-QTOF) is often a more suitable analytical technique to avoid thermal degradation.[1][2][3]
Possible Cause 2: Contamination of the Sample or Instrument.
-
Troubleshooting Step 1: Implement a Rinse Method. After each sample injection in LC analysis, a rinse with a strong solvent like acetone can prevent carry-over contamination.[15]
-
Troubleshooting Step 2: Use High-Purity Solvents and Reagents. Ensure all solvents and reagents used for sample preparation and analysis are of high purity to avoid introducing interfering substances.
Experimental Protocols
Synthesis of Bis(2,2-dinitropropyl) Formal (BDNPF)
This protocol is based on a nonsolvent synthesis process.[12][13]
-
Reaction Setup: In a dry reaction vessel purged with nitrogen, mix 2,2-dinitropropanol (DNPOH) with a formaldehyde source (e.g., paraformaldehyde).
-
Cooling: Cool the reaction mixture to a temperature between -30 °C and 30 °C using a suitable cooling bath.
-
Catalyst Addition: Slowly add a protic acid catalyst, such as sulfuric acid, to the cooled and stirred reaction mixture, ensuring the temperature remains within the desired range.
-
Reaction: Continue stirring the mixture under a nitrogen atmosphere until the reaction is complete.
-
Quenching: Quench the reaction by adding water.
-
Washing: Wash the mixture with an aqueous hydroxide solution to neutralize the acid and remove unreacted starting materials.
-
Extraction: Extract the BDNPF product using a low-boiling-point polar organic solvent like methyl tert-butyl ether (MTBE).
-
Drying and Evaporation: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate), filter, and then evaporate the solvent under reduced pressure at a temperature below 60 °C to obtain the final product.[12]
Analysis of Degradation Products by UHPLC-QTOF
This protocol is a general guideline based on methodologies described in the literature.[1][2][3]
-
Sample Preparation: Dissolve a known amount of the dinitropropyl formal plasticizer sample in a suitable solvent, such as acetonitrile.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 or similar column.
-
Mobile Phase: Employ a gradient elution with a mixture of water (containing a suitable buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile/methanol).
-
Flow Rate and Temperature: Maintain a constant flow rate and column temperature.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source in both positive and negative ion modes for comprehensive analysis.
-
Analysis Mode: Operate the quadrupole time-of-flight (QTOF) mass spectrometer in full-scan mode to detect all ions within a specified mass range.
-
MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragmentation patterns for structural elucidation of degradation products.
-
-
Data Analysis: Identify degradation products by comparing their accurate mass measurements and fragmentation patterns with known compounds or by proposing structures for unknown compounds.
Data Presentation
Table 1: Factors Influencing the Rate of Degradation of Dinitropropyl Formal Plasticizers
| Factor | Effect on Degradation Rate | Reference |
| Temperature | Increased temperature significantly accelerates degradation. | [6] |
| Environment | The rate of degradation increases in the order: nitrogen < water < air < water vapor + air. | [8] |
| Acid Content | The presence of acid catalyzes hydrolysis, a primary degradation pathway. | [5][7] |
| Water | Required for hydrolysis, but small amounts can have a stabilizing effect. | [6][7] |
| Impurities | Process impurities can significantly reduce the shelf-life of the plasticizer. | [5] |
Visualizations
Caption: Primary degradation pathways of Bis(2,2-dinitropropyl) Formal.
Caption: Troubleshooting workflow for unexpected plasticizer degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.preterhuman.net [cdn.preterhuman.net]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. Research Portal [laro.lanl.gov]
- 9. BIS-(2,2-DINITROPROPYL)FORMAL Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. researchgate.net [researchgate.net]
- 12. EP0790972A1 - Synthesis of bis(2,2-dinitropropyl)formal (bdnpf) - Google Patents [patents.google.com]
- 13. US5449835A - Synthesis of bis(2,2-dinitropropyl) formal (BDNPF) - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry Analysis of Eutectic Bis(2,2-dinitropropyl) Acetal/Formal Degradation Profile: Nontargeted Identification of Antioxidant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up production of 1-Fluoro-1,1-dinitroethane
Disclaimer: The production of 1-Fluoro-1,1-dinitroethane is a specialized and potentially hazardous process. The information provided herein is for research and development purposes only and is based on established principles of organic chemistry and knowledge of analogous energetic materials. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the production of this compound?
Scaling up the synthesis of this compound presents several key challenges that researchers and chemical engineers must address. These challenges often revolve around reaction control, safety, and purification. One of the main difficulties is managing the exothermic nature of both the nitration and fluorination steps. On a larger scale, inefficient heat dissipation can lead to runaway reactions, posing a significant safety hazard.
Another challenge lies in the handling and use of hazardous reagents. The synthesis likely involves strong nitrating agents, such as mixed acids (sulfuric and nitric acid), and electrophilic fluorinating agents, which are corrosive and toxic. Ensuring the safe storage, transfer, and reaction of these materials is paramount.
Furthermore, maintaining optimal reaction conditions to ensure high yield and purity can be difficult during scale-up. Small variations in temperature, pressure, or reactant concentrations that are manageable at the lab scale can have a much larger impact on the outcome of a large-scale reaction, potentially leading to the formation of impurities or decomposition of the desired product. Finally, the purification of the final product to meet stringent specifications for stability and performance is a critical step that can be more complex at a larger scale.
Q2: What are the expected stability issues with this compound?
Gem-dinitro compounds, particularly those with additional electron-withdrawing groups like fluorine, can be thermally sensitive. The thermal stability of this compound is a critical parameter for its safe handling, storage, and application. The presence of two nitro groups on the same carbon atom can make the molecule susceptible to decomposition, especially at elevated temperatures or in the presence of impurities.
Recent research on other energetic gem-dinitro compounds has shown that incorporating them into fused ring structures can improve thermal stability.[1][2][3] While this compound is an aliphatic compound, this highlights the importance of molecular structure on stability. It is crucial to determine the decomposition temperature and sensitivity to impact and friction for this compound to establish safe handling protocols.
Q3: What analytical techniques are recommended for quality control during production?
A robust quality control process is essential to ensure the purity and stability of this compound. A combination of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of the final product and for identifying and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is invaluable for confirming the chemical structure of the compound.
Infrared (IR) spectroscopy can be used to identify the characteristic functional groups, such as the nitro (NO₂) and carbon-fluorine (C-F) bonds. For assessing thermal stability, Differential Scanning Calorimetry (DSC) is the standard technique to determine the decomposition temperature and exothermic decomposition energy.
Troubleshooting Guides
Issue 1: Low Yield of 1,1-Dinitroethane (Precursor)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction, starting material (nitroethane) remains. | Insufficient nitrating agent or reaction time. | Increase the molar ratio of the nitrating agent. Extend the reaction time and monitor progress using TLC or HPLC. |
| Formation of multiple byproducts. | Reaction temperature too high, leading to side reactions. | Maintain a low and controlled reaction temperature, typically between 0°C and 10°C, using an ice or cooling bath. |
| Poor recovery after workup. | Product loss during extraction or washing steps. | Optimize the extraction solvent and the number of extractions. Ensure the pH of the aqueous layer is adjusted correctly to minimize the solubility of the product. |
Issue 2: Inefficient Fluorination of 1,1-Dinitroethane
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to this compound. | Inactive or insufficient fluorinating agent. | Use a freshly opened or properly stored electrophilic fluorinating agent (e.g., Selectfluor). Increase the molar equivalent of the fluorinating agent. |
| Decomposition of the starting material or product. | Harsh reaction conditions. | Conduct the reaction at a lower temperature. Consider using a milder fluorinating agent or a different solvent system. |
| Formation of elimination or other side products. | Presence of a strong base or nucleophiles. | Ensure the reaction is carried out under anhydrous and non-basic conditions. Use a non-nucleophilic solvent. |
Issue 3: Impurities in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted 1,1-dinitroethane. | Incomplete fluorination. | Increase reaction time or temperature for the fluorination step, while carefully monitoring for decomposition. Consider a purification method that can separate the starting material from the product, such as column chromatography. |
| Discoloration of the product. | Presence of acidic or oxidized impurities. | Wash the product with a dilute sodium bicarbonate solution to neutralize any residual acid. Recrystallize the product from a suitable solvent to remove colored impurities. |
| Poor thermal stability (low decomposition temperature). | Residual catalysts or impurities that promote decomposition. | Ensure thorough purification of the final product. Techniques like recrystallization or nanofiltration can be explored to remove trace impurities.[4] |
Experimental Protocols
Hypothetical Synthesis of this compound
This is a hypothetical two-step synthesis based on known reactions for preparing gem-dinitroalkanes and fluoronitroalkanes.
Step 1: Synthesis of 1,1-Dinitroethane
This procedure is adapted from methods for the nitration of nitroalkanes.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place nitroethane in a suitable solvent (e.g., dichloromethane). Cool the mixture to 0-5°C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the reaction flask while maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the nitroethane is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 1,1-dinitroethane can be purified by vacuum distillation or column chromatography.
Step 2: Fluorination of 1,1-Dinitroethane
This procedure is based on electrophilic fluorination using a reagent like Selectfluor.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1-dinitroethane in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Fluorination: Add the electrophilic fluorinating agent (e.g., Selectfluor) portion-wise to the solution at room temperature. The reaction may be mildly exothermic, so cooling might be necessary to maintain the desired temperature.
-
Reaction Monitoring: Monitor the formation of this compound by ¹⁹F NMR or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate.
-
Purification: After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Hypothetical Yield and Purity of 1,1-Dinitroethane under Various Conditions
| Run | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | HNO₃/H₂SO₄ | 0-5 | 4 | 65 | 92 |
| 2 | HNO₃/H₂SO₄ | 10-15 | 4 | 55 | 85 |
| 3 | N₂O₅ | -10 to 0 | 6 | 75 | 95 |
| 4 | Acetyl Nitrate | 0-5 | 8 | 60 | 90 |
Table 2: Hypothetical Yield and Purity of this compound under Various Conditions
| Run | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | Selectfluor | Acetonitrile | 25 | 12 | 70 | 96 |
| 2 | Selectfluor | DMF | 25 | 12 | 60 | 90 |
| 3 | N-Fluorobenzenesulfonimide | Acetonitrile | 40 | 8 | 65 | 94 |
| 4 | Selectfluor | Acetonitrile | 50 | 6 | 50 | 88 (with decomposition) |
Visualizations
Caption: Hypothetical two-step synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Key relationships between reaction parameters and outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Energetic Gem-dinitro Salts with Improved Thermal Stability by Incorporating with A Fused Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New technology for preparing energetic materials by nanofiltration membrane (NF): rapid and efficient preparation of high-purity ammonium dinitramide (ADN) - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating hazards during the nitration of fluorinated precursors
This technical support center provides guidance on mitigating hazards during the nitration of fluorinated precursors for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the nitration of fluorinated aromatic compounds?
A1: The primary hazards include:
-
Runaway Reactions: Nitration reactions are highly exothermic and can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1][2][3] The presence of fluorinated substituents can influence the reaction kinetics and thermal stability of the intermediates and products.
-
Thermal Instability of Nitro Compounds: Fluorinated nitroaromatic compounds can be thermally unstable and may decompose violently, especially in the presence of impurities or acids like sulfuric acid.[4]
-
Corrosive and Toxic Reagents: The nitrating agents, typically a mixture of nitric acid and sulfuric acid, are highly corrosive and can cause severe chemical burns.[2] The reaction can also produce toxic fumes, such as nitrogen dioxide.[2][5]
-
Formation of Unstable Intermediates: The reaction can form potentially explosive intermediates and by-products.[6]
-
Detonation Hazard: Solutions of nitrocompounds in sulfuric acid can be detonable.[7][8]
Q2: What are the key safety protocols to follow during the nitration of fluorinated precursors?
A2: A multi-layered approach to safety is crucial:
-
Thorough Risk Assessment: Before starting any experiment, a comprehensive risk assessment should be conducted to identify potential hazards and implement appropriate control measures.[2]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Strict Adherence to Protocols:
-
Follow detailed and validated experimental procedures.
-
Precisely control reaction parameters such as temperature, pressure, and dosing rate.[6]
-
-
Emergency Preparedness:
Q3: How does the presence of fluorine affect the nitration reaction and its hazards?
A3: The strong electron-withdrawing nature of fluorine atoms can deactivate the aromatic ring, making the nitration reaction slower and requiring harsher conditions (e.g., higher temperatures or stronger nitrating agents). This can increase the risk of side reactions and the formation of unstable byproducts. The thermal stability of the resulting fluorinated nitro-compounds can also be a concern and should be evaluated.[9][10]
Q4: What analytical methods can be used to monitor the progress and safety of a nitration reaction?
A4: Several analytical techniques are valuable for monitoring nitration reactions:
-
Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Accelerating Rate Calorimetry (ARC) are crucial for assessing the thermal hazards of the reaction mixture and its components.[1][3] They help determine parameters like the onset temperature of decomposition and the adiabatic temperature rise.[3]
-
Spectroscopy:
-
Chromatography:
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Can be used to identify the products and byproducts of the reaction and to assess the purity of the final product.[11]
-
Ion Chromatography: Can be used for the quantitative determination of nitrite and nitrate ions.[13][14][15]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected Temperature Spike (Exotherm) | 1. Dosing rate of nitrating agent is too fast.2. Inadequate cooling.3. Accumulation of unreacted starting material.4. Presence of impurities that catalyze the reaction. | 1. Immediately stop the addition of the nitrating agent.2. Increase cooling efficiency (e.g., lower bath temperature).3. If safe, add a small amount of a quenching agent (e.g., ice water), but be aware of potential for increased pressure.4. If the temperature continues to rise uncontrollably, activate the emergency shutdown system and evacuate the area. |
| Low or No Product Formation | 1. Nitrating agent is not strong enough for the deactivated fluorinated precursor.2. Reaction temperature is too low.3. Presence of water in the reaction mixture, which can deactivate the nitronium ion. | 1. Consider using a stronger nitrating agent (e.g., fuming nitric acid, nitronium tetrafluoroborate) with extreme caution and after a thorough risk assessment.[16]2. Carefully and slowly increase the reaction temperature while closely monitoring for any exotherms.[16]3. Ensure all reagents and glassware are anhydrous. Consider using a dehydrating agent like concentrated sulfuric acid.[16] |
| Formation of Unwanted Byproducts (e.g., dinitrated or oxidized products) | 1. Reaction temperature is too high.2. Excess of nitrating agent.3. Prolonged reaction time. | 1. Lower the reaction temperature.2. Use a stoichiometric amount or a slight excess of the nitrating agent.3. Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction once the starting material is consumed.[11] |
| Difficulty in Isolating the Product | 1. Product is soluble in the aqueous phase after quenching.2. Formation of an emulsion during workup. | 1. Perform extractions with a suitable organic solvent.2. Use a brine wash to break the emulsion or filter the mixture through a pad of celite. |
| Product is Thermally Unstable and Decomposes During Isolation/Purification | 1. High temperatures used during solvent removal or distillation.2. Presence of residual acid. | 1. Use a rotary evaporator at low temperature and pressure to remove the solvent.2. Avoid distillation if the product is known to be thermally labile. Consider alternative purification methods like recrystallization or chromatography at room temperature.3. Thoroughly wash the product to remove all traces of acid before drying. Neutralization with a mild base (e.g., sodium bicarbonate solution) may be necessary, but be cautious of potential reactions with the product. |
Experimental Protocols
General Protocol for a Small-Scale Nitration of a Fluorinated Aromatic Compound
Disclaimer: This is a general guideline and must be adapted and thoroughly risk-assessed for each specific substrate and scale.
-
Preparation:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet in a fume hood.
-
Ensure a cooling bath (e.g., ice-water or dry ice-acetone) is ready and can maintain the desired reaction temperature.
-
All glassware must be oven-dried and cooled under a stream of nitrogen to ensure anhydrous conditions.
-
-
Reaction Setup:
-
Charge the flask with the fluorinated aromatic precursor and a solvent (e.g., concentrated sulfuric acid or an inert solvent like dichloromethane).[16]
-
Cool the mixture to the desired temperature (typically 0-10 °C).[16]
-
Prepare the nitrating mixture by slowly adding nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
-
Nitration:
-
Slowly add the nitrating mixture to the solution of the fluorinated precursor via the dropping funnel at a rate that maintains the internal temperature within the desired range.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).[11]
-
-
Quenching:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
-
Workup and Isolation:
-
If a precipitate forms, collect it by filtration, wash it thoroughly with cold water until the washings are neutral, and then with a small amount of a suitable cold solvent.
-
If the product is in the aqueous layer, extract it with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by recrystallization, column chromatography, or other suitable methods, taking into account the thermal stability of the compound.
-
Data Presentation
Table 1: Thermal Hazard Data for a Hypothetical Nitration Process
| Process Step | Adiabatic Temperature Rise (ΔTad) (°C) | Maximum Temperature of Synthesis Reaction (MTSR) (°C) | Runaway Possibility Level | Runaway Acceptability Classification |
| Nitration | 81.86 | 112.00 | 3 | 2 |
| Quenching | 191.74 | Not Applicable | 4 | 3 |
| Extraction | 4.44 | Not Applicable | 1 | 1 |
| Alkaline Washing | 1.22 | Not Applicable | 1 | 1 |
Data is illustrative and based on a study of a fluorobenzotriazolone nitration process.[3]
Visualizations
Caption: Decision workflow for mitigating thermal hazards during nitration.
References
- 1. re.public.polimi.it [re.public.polimi.it]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icheme.org [icheme.org]
- 5. unacademy.com [unacademy.com]
- 6. fcad.com [fcad.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Theoretical Calculations and Experiments on the Thermal Properties of Fluorinated Graphene and Its Effects on the Thermal Decomposition of Nitrate Esters [mdpi.com]
- 11. stmarys-ca.edu [stmarys-ca.edu]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Binder Compatibility for 1-Fluoro-1,1-dinitroethane in Composites
Disclaimer: The following information is intended for use by qualified researchers, scientists, and drug development professionals. 1-Fluoro-1,1-dinitroethane is an energetic material and must be handled with extreme caution according to established safety protocols. The information provided here is for guidance purposes and does not substitute for rigorous experimental validation.
Introduction
Welcome to the technical support center for optimizing binder compatibility with this compound. As a novel energetic plasticizer, limited direct compatibility data exists for this compound. This guide provides a framework for systematically evaluating its compatibility with various binder systems, troubleshooting common issues, and establishing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is an energetic plasticizer. Energetic plasticizers are used in composite materials, particularly in propellants and explosives, to improve mechanical properties and enhance energy content.[1][2] They function by reducing the glass transition temperature of the polymer binder, which increases flexibility and improves processability.[1][3]
Q2: What are the primary considerations when selecting a binder for this compound?
A2: The primary considerations for binder selection are chemical compatibility, physical miscibility, and performance requirements. The binder must be chemically stable in the presence of this compound and not cause its decomposition.[4] Physical miscibility ensures a homogenous composite without phase separation. The binder should also meet the desired mechanical and energetic performance criteria for the final composite.
Q3: Which types of binders are commonly used with energetic plasticizers?
A3: Common binders for energetic composites include polyurethanes (PUs), such as hydroxyl-terminated polybutadiene (HTPB), and energetic polymers like glycidyl azide polymer (GAP) and poly(3-nitratomethyl-3-methyloxetane) (poly-NIMMO).[5][6][7] The choice of binder depends on the specific application and desired properties of the composite.
Q4: How can I assess the compatibility of this compound with a binder?
A4: Compatibility is typically assessed using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Vacuum Stability Test (VST).[4][8][9] DSC can identify changes in decomposition temperature and glass transition temperature of the binder-plasticizer mixture, while VST measures gas evolution as an indicator of instability.[8][10]
Q5: What are the signs of incompatibility between this compound and a binder?
A5: Signs of incompatibility can include:
-
A significant decrease in the decomposition temperature of the mixture compared to the individual components.[11]
-
An unexpected increase in gas evolution during VST.[10]
-
Changes in the physical appearance of the mixture, such as color change or phase separation.
-
Poor mechanical properties of the cured composite, such as brittleness or reduced tensile strength.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high viscosity of the binder/plasticizer mixture. | Poor miscibility between this compound and the binder. | - Perform solubility tests to assess miscibility.- Consider a different binder with a more similar chemical structure.- Adjust the plasticizer concentration. |
| The composite does not cure properly (remains tacky or soft). | Interference of this compound with the curing agent or catalyst. | - Analyze the thermal behavior of the complete formulation using DSC to check for interactions.- Evaluate different curing agents or adjust the curing cycle (temperature and time). |
| The cured composite is brittle and cracks easily. | Plasticizer migration or insufficient plasticization. | - Confirm miscibility to prevent plasticizer migration.- Increase the concentration of this compound, if compatible.- Ensure uniform dispersion of the plasticizer in the binder. |
| Reduced thermal stability of the composite. | Chemical incompatibility leading to accelerated decomposition. | - Immediately cease use of that binder-plasticizer combination.- Review DSC and VST data to confirm incompatibility.- Select a more inert binder system. |
| Inconsistent performance between batches. | Inconsistent mixing or variations in raw material quality. | - Standardize mixing procedures to ensure homogeneity.- Characterize incoming raw materials for purity and consistency. |
Data Presentation
Table 1: Properties of Common Binders for Energetic Composites
| Binder | Type | Typical Glass Transition Temp. (°C) | Advantages | Disadvantages |
| HTPB | Polyurethane | -75 | Excellent mechanical properties, low cost | Inert (reduces energy content) |
| GAP | Energetic Polymer | -45 | High energy, good compatibility with many plasticizers | More sensitive to initiation |
| Poly-NIMMO | Energetic Polymer | -25 | High energy, good thermal stability | Can be brittle at low temperatures |
| PBAN | Polyurethane | -70 | Good mechanical properties, widely used | Inert |
Table 2: Illustrative Properties of Energetic Plasticizers (for comparison)
| Plasticizer | Abbreviation | Density (g/cm³) | Oxygen Balance (%) | Key Feature |
| Nitroglycerin | NG | 1.6 | +3.5 | High energy, but sensitive |
| Diethylene glycol dinitrate | DEGDN | 1.38 | -29.6 | Good plasticizing efficiency |
| Bis(2,2-dinitropropyl) formal/acetal | BDNPF/A | 1.35 | -47.9 | Good thermal stability |
| This compound | FDNE | N/A | N/A | Data to be determined experimentally |
Experimental Protocols
Protocol 1: Differential Scanning Calorimetry (DSC) for Compatibility Screening
Objective: To assess the thermal compatibility of this compound with a binder by observing changes in the decomposition temperature.
Materials:
-
This compound
-
Binder of interest
-
Curing agent (if applicable)
-
DSC instrument with hermetically sealed aluminum pans
Procedure:
-
Prepare three types of samples:
-
Pure this compound (2-3 mg)
-
Pure binder (2-3 mg)
-
A 1:1 (w/w) mixture of this compound and the binder (2-3 mg)
-
-
Accurately weigh the samples into hermetically sealed aluminum DSC pans.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample from ambient temperature to 350°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermograms to determine the onset and peak decomposition temperatures for each sample.
Interpretation:
-
Compatible: The decomposition profile of the mixture is a superposition of the individual components, or the decomposition temperature of the mixture is higher than that of the individual components.
-
Incompatible: The decomposition temperature of the mixture is significantly lower than that of the most sensitive component, or new exothermic peaks appear at lower temperatures.[11]
Protocol 2: Vacuum Stability Test (VST)
Objective: To determine the chemical stability of a mixture of this compound and a binder by measuring the volume of gas evolved at an elevated temperature.
Materials:
-
This compound
-
Binder of interest
-
VST apparatus (heating block, sample tubes, vacuum pump, and gas burette)
Procedure:
-
Prepare three samples:
-
5g of this compound
-
5g of the binder
-
A mixture of 2.5g of this compound and 2.5g of the binder
-
-
Place each sample into a separate VST sample tube.
-
Connect the tubes to the VST apparatus and evacuate to a specified pressure.
-
Heat the samples at a constant temperature (typically 100°C) for 40 hours.[10]
-
Measure the volume of gas evolved from each sample at regular intervals.
Interpretation (according to STANAG 4147):
-
Calculate the excess gas volume: V_excess = V_mixture - (V_plasticizer + V_binder).
-
Compatible: The total volume of gas evolved from the mixture is less than or equal to 5 mL after 40 hours at 100°C.[9][10]
-
Incompatible: The total volume of gas evolved exceeds 5 mL.[9]
Mandatory Visualizations
Caption: Experimental workflow for binder compatibility screening.
References
- 1. web.mit.edu [web.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. 1-Fluoro-1-nitroethane|lookchem [lookchem.com]
- 5. Simultaneous Enhancement of the Mechanical Properties, Performance and Insensitivity of an Energetic Elastomeric Polyurethane Binder by Kinetically Grafting Reactive Spiranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncl.res.in [library.ncl.res.in]
- 7. researchgate.net [researchgate.net]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. The Chemical Compatibility and Adhesion of Energetic Materials with Several Polymers and Binders: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting anomalous results in thermal analysis of energetic materials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting thermal analysis of energetic materials.
Troubleshooting Guides and FAQs
This section addresses common anomalous results encountered during Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of energetic materials.
Frequently Asked Questions (FAQs):
-
DSC Analysis
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
TGA Analysis
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
DSC Analysis
Q1: Why is my baseline drifting or noisy?
A1: Baseline instability in DSC analysis can be attributed to several factors:
-
Instrument Equilibration: The instrument may not have had sufficient time to equilibrate thermally. It is recommended to allow the instrument to stabilize at the initial temperature for a period before starting the analysis.
-
Improper Sample Preparation: Poor thermal contact between the sample and the crucible can lead to baseline noise. Ensure the sample is properly packed and covers the bottom of the pan.[1]
-
Contamination: Residual sample from previous experiments or contamination in the purge gas can cause baseline drift. Regular cleaning of the DSC cell and ensuring high-purity purge gas are crucial.
-
Gas Flow Rate: Inconsistent or incorrect purge gas flow rates can affect the baseline. Verify that the flow rate is stable and appropriate for the instrument and experiment.
Q2: Why are my DSC peaks asymmetric, broad, or split?
A2: Anomalous peak shapes in a DSC thermogram can provide valuable information about your sample or experimental setup:
-
Heating Rate: A high heating rate can lead to broader peaks and a shift to higher temperatures due to thermal lag.[2][3]
-
Sample Heterogeneity: An inhomogeneous sample, such as one with a wide particle size distribution, can result in broad or multiple peaks.[3]
-
Impurities: The presence of impurities can cause peak broadening or the appearance of shoulders on the main peak.[4]
-
Multiple Transitions: Overlapping thermal events, such as melting immediately followed by decomposition, can result in complex or split peaks.[5]
-
Sample-Crucible Interaction: A chemical reaction between the sample and the crucible material can lead to distorted peaks.[1]
Q3: The decomposition temperature of my material is different from the literature value. What could be the cause?
A3: Discrepancies in decomposition temperatures are a common issue and can be influenced by several experimental parameters:
-
Heating Rate: Increasing the heating rate generally shifts the decomposition peak to a higher temperature.[2][3] It is crucial to use the same heating rate as the literature source you are comparing to.
-
Sample Mass: Larger sample masses can lead to temperature gradients within the sample, causing a shift in the observed decomposition temperature.[3][6]
-
Crucible Type: The type of crucible (e.g., open, hermetically sealed, pinhole) significantly affects the pressure environment around the sample. The buildup of gaseous decomposition products in a sealed pan can alter the decomposition pathway and temperature.[7][8]
-
Atmosphere: The composition of the purge gas (e.g., inert like nitrogen or reactive like air) can influence the decomposition mechanism and onset temperature.
Q4: I see an unexpected endotherm or exotherm in my DSC curve. What does it mean?
A4: Unexpected peaks can indicate various physical or chemical transitions:
-
Polymorphic Transitions: Many energetic materials exhibit polymorphism, and an unexpected peak could represent a solid-solid phase transition before melting or decomposition.[9]
-
Melting of Impurities: A small endothermic peak before the main decomposition may indicate the melting of an impurity.
-
Crystallization: For amorphous or partially amorphous materials, an exothermic peak before melting can be due to crystallization.[10]
-
Reaction with Crucible: An exothermic or endothermic event could be the result of a reaction between the sample and the crucible material.[11]
Q5: How do I choose the correct sample pan (crucible) for my experiment?
A5: The choice of crucible is critical for obtaining accurate and meaningful data, especially for energetic materials that can generate high pressures.
-
Open vs. Sealed Pans:
-
Open pans are suitable for studying processes where the evolved gases need to escape, such as some decomposition reactions or when trying to avoid pressure buildup. However, the evaporation of the sample or its decomposition products can lead to misleading endothermic events.[8]
-
Hermetically sealed pans are necessary when you want to contain the decomposition products and study the reaction under confinement. This is often more representative of real-world scenarios for energetic materials. However, standard aluminum pans may not withstand the high pressures generated by decomposing energetic materials.[8]
-
Vented or pinhole pans offer a compromise, allowing for a controlled release of pressure.[12]
-
-
Crucible Material:
-
Aluminum is the most common crucible material but is not suitable for high temperatures or for samples that react with aluminum.
-
Gold-plated stainless steel high-pressure crucibles are often used for energetic materials due to their inertness and ability to withstand high pressures.[11]
-
Glass ampoules can also be used for containing samples, particularly for compatibility studies.[13]
-
It is crucial to consider the potential for catalytic reactions between the sample and the crucible material, as this can significantly alter the decomposition behavior.[11][14]
-
TGA Analysis
Q6: My TGA results are not repeatable. What are the common causes?
A6: Lack of repeatability in TGA is often linked to inconsistencies in sample preparation and experimental conditions:
-
Sample Heterogeneity: If the sample is not homogeneous, different aliquots will have different compositions, leading to varied TGA curves.[3]
-
Sample Size and Form: The surface area of the sample can influence the rate of decomposition. Using a consistent sample form (e.g., powder of a specific particle size) is important.[15]
-
Heating Rate: Different heating rates will lead to shifts in the decomposition temperatures.
-
Atmosphere: The purge gas and its flow rate must be consistent between runs.
Q7: I am observing a weight gain in my TGA curve. Is this an error?
A7: A weight gain in a TGA thermogram is not necessarily an error and can indicate a chemical reaction with the surrounding atmosphere.[16]
-
Oxidation: If the experiment is run in an oxidizing atmosphere (e.g., air or oxygen), the sample may react with oxygen, leading to a mass increase.
-
Reaction with Purge Gas: In some cases, the sample may react with an apparently inert purge gas at high temperatures.
Q8: How can I distinguish between overlapping weight loss events?
A8: Overlapping weight loss steps can be challenging to interpret. The following strategies can help in their deconvolution:
-
Derivative Thermogravimetry (DTG): The first derivative of the TGA curve (the DTG curve) shows the rate of mass loss as a function of temperature. Peaks in the DTG curve correspond to the points of maximum mass loss rate, which can help to resolve overlapping events.[17]
-
Varying the Heating Rate: Using a slower heating rate can sometimes improve the resolution of separate decomposition steps.[15]
-
Evolved Gas Analysis (EGA): Coupling the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) allows for the identification of the gaseous products evolved at each stage of weight loss, aiding in the interpretation of the decomposition mechanism.
Q9: What is the ideal sample size and heating rate for TGA of energetic materials?
A9: The optimal sample size and heating rate are a balance between resolution and sensitivity.
-
Sample Size:
-
Heating Rate:
-
Slower heating rates (e.g., 1-10 °C/min) generally provide better resolution of thermal events.[19]
-
Faster heating rates can be used for screening purposes or to mimic certain real-world scenarios, but may lead to a loss of resolution.
-
Data Presentation
The following tables summarize the effect of heating rate on the decomposition peak temperature of common energetic materials.
Table 1: Effect of Heating Rate on the Decomposition Peak Temperature of RDX
| Heating Rate (°C/min) | Decomposition Peak Temperature (°C) | Reference |
| 5 | 222.3 | [5][20] |
| 10 | 230.5 | [5][20] |
| 15 | 235.1 | [5][20] |
| 20 | 238.5 | [5][20] |
Table 2: Effect of Heating Rate on the Decomposition Peak Temperature of HMX
| Heating Rate (°C/min) | Decomposition Peak Temperature (°C) | Reference |
| 5 | 280.1 | [5] |
| 10 | 283.2 | [5] |
| 15 | 285.8 | [5] |
| 20 | 287.6 | [5] |
Experimental Protocols
This section provides generalized experimental protocols for DSC and TGA of energetic materials. These should be adapted based on the specific material, instrument, and safety protocols of your institution. Always prioritize safety when handling energetic materials.
DSC Experimental Protocol for Energetic Materials
Objective: To determine the thermal transitions (e.g., melting, decomposition) of an energetic material.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles (e.g., gold-plated stainless steel) and lids
-
Crucible press
-
Analytical balance (readable to at least 0.01 mg)
-
Energetic material sample (typically 1-2 mg)
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the DSC and allow it to stabilize.
-
Start the purge gas flow at a controlled rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Tare an empty high-pressure crucible with its lid on the analytical balance.
-
Carefully weigh 1-2 mg of the energetic material into the crucible.
-
Securely seal the crucible using the press.
-
-
Experimental Setup:
-
Place the sealed sample crucible in the sample position of the DSC cell.
-
Place an empty, sealed crucible in the reference position.
-
Close the DSC cell.
-
-
Temperature Program:
-
Equilibrate the cell at a starting temperature well below any expected transitions (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature that is beyond the decomposition of the material, but within the safe operating limits of the instrument and crucible.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and enthalpy of any thermal events.
-
TGA Experimental Protocol for Energetic Materials
Objective: To determine the thermal stability and decomposition profile of an energetic material.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Sample pans (e.g., ceramic or platinum)
-
Analytical balance
-
Energetic material sample (typically 2-5 mg)
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Instrument Preparation:
-
Turn on the TGA and allow the balance to stabilize.
-
Start the purge gas flow at a controlled rate (e.g., 50 mL/min).
-
-
Sample Preparation:
-
Tare an empty sample pan on the TGA's balance.
-
Carefully place 2-5 mg of the energetic material into the pan.
-
-
Experimental Setup:
-
Place the sample pan onto the TGA's balance mechanism.
-
Ensure the furnace is properly positioned around the sample.
-
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature where decomposition is complete.
-
-
Data Analysis:
-
Record the sample mass as a function of temperature.
-
Determine the onset temperature of decomposition and the temperature ranges of any distinct weight loss steps.
-
Calculate the percentage weight loss for each step.
-
Generate a DTG curve to identify the temperatures of maximum decomposition rates.
-
Mandatory Visualization
Caption: Troubleshooting workflow for anomalous results in thermal analysis.
Caption: Influence of experimental parameters on thermal analysis results.
References
- 1. [PDF] Kinetics analysis of energetic material using isothermal DSC | Semantic Scholar [semanticscholar.org]
- 2. store.astm.org [store.astm.org]
- 3. mdpi.com [mdpi.com]
- 4. skztester.com [skztester.com]
- 5. intertekinform.com [intertekinform.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. torontech.com [torontech.com]
- 10. Interpreting Unexpected Events and Transitions in DSC Results - TA Instruments [tainstruments.com]
- 11. icheme.org [icheme.org]
- 12. s4science.at [s4science.at]
- 13. akjournals.com [akjournals.com]
- 14. welchlab.com [welchlab.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. azom.com [azom.com]
- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 18. Thermogravimetric Analysis (TGA) - Prime Process Safety Center [primeprocesssafety.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Plasticizer Migration in Polymer-Bonded Explosives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to plasticizer migration in polymer-bonded explosives (PBXs).
Frequently Asked Questions (FAQs)
Q1: What is plasticizer migration in the context of PBXs?
A1: Plasticizer migration is the diffusion and exudation of plasticizer molecules from the polymer binder matrix of a PBX to its surface or into adjacent materials.[1] This phenomenon is driven by factors such as temperature gradients, concentration differences, and the chemical incompatibility between the plasticizer and the polymer binder. Over time, this can lead to a non-uniform distribution of the plasticizer within the explosive.
Q2: Why is preventing plasticizer migration important for PBX performance and safety?
A2: The migration of plasticizers can have significant detrimental effects on the properties of a PBX. Loss of plasticizer from the binder can lead to embrittlement, reducing the material's flexibility and making it more susceptible to cracking under stress.[2][3] This change in mechanical properties can alter the explosive's sensitivity to shock and impact, potentially compromising its safety and reliability.[4] Furthermore, the accumulation of migrated plasticizer on the surface can interact with other components or the environment, leading to unforeseen chemical reactions or degradation.
Q3: What are the primary factors that influence the rate of plasticizer migration?
A3: Several factors can accelerate plasticizer migration:
-
Temperature: Higher temperatures increase the kinetic energy of plasticizer molecules, facilitating their movement through the polymer matrix.[1]
-
Plasticizer Molecular Weight: Low molecular weight plasticizers are generally more mobile and prone to migration than those with higher molecular weights.[1]
-
Binder-Plasticizer Compatibility: Poor compatibility or weak intermolecular forces between the plasticizer and the polymer binder can lead to phase separation and subsequent migration.[1]
-
Polymer Morphology: The degree of cross-linking and the presence of crystalline regions in the polymer binder can influence the diffusion pathways available for the plasticizer.
-
External Environment: Contact with solvents, humidity, and adjacent absorbent materials can extract the plasticizer from the PBX.[3]
Q4: What are the general strategies to minimize plasticizer migration?
A4: The primary strategies to mitigate plasticizer migration include:
-
Selection of High Molecular Weight Plasticizers: Larger plasticizer molecules have lower mobility within the polymer matrix.[2]
-
Use of Reactive Plasticizers: These plasticizers contain functional groups that can chemically bond with the polymer binder, effectively locking them in place.[2]
-
Improving Binder-Plasticizer Compatibility: Selecting plasticizer and binder systems with similar solubility parameters can enhance their miscibility and reduce the driving force for migration.[5]
-
Surface Coatings: Applying a barrier coating to the surface of the PBX can prevent the plasticizer from migrating out.[6]
-
Optimizing the Curing Process: A complete and uniform cure of the polymer binder can create a more robust network that better retains the plasticizer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments due to plasticizer migration.
Problem 1: My PBX samples have become brittle and are cracking after accelerated aging.
-
Possible Cause: This is a classic symptom of plasticizer loss from the binder matrix. The plasticizer's role is to increase the flexibility of the polymer; its depletion leads to a more rigid and brittle material.[2]
-
Troubleshooting Steps:
-
Quantify Plasticizer Content: Perform a solvent extraction followed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the remaining plasticizer concentration in the aged samples compared to control samples.
-
Assess Mechanical Properties: Use Dynamic Mechanical Analysis (DMA) to measure the glass transition temperature (Tg) and storage modulus of the aged samples. An increase in Tg and storage modulus is indicative of plasticizer loss.[7]
-
Review Material Selection: If significant migration is confirmed, consider reformulating with a higher molecular weight plasticizer or a reactive plasticizer that will covalently bond to the binder.
-
Problem 2: I am observing an oily film on the surface of my PBX samples during storage.
-
Possible Cause: This is likely due to the exudation (sweating out) of the plasticizer to the surface of the PBX. This can be exacerbated by storage at elevated temperatures or in a humid environment.[1]
-
Troubleshooting Steps:
-
Analyze the Surface Residue: Collect a sample of the oily film and analyze it using Fourier Transform Infrared (FTIR) spectroscopy or GC-MS to confirm its identity as the plasticizer.
-
Evaluate Storage Conditions: Ensure that storage temperatures are within the recommended range for the formulation. If high humidity is a factor, consider storing samples in a desiccated environment.
-
Consider a Barrier Coating: For long-term storage, applying a compatible barrier coating can help to contain the plasticizer within the PBX.
-
Problem 3: The mechanical properties of my PBX formulation are inconsistent between batches.
-
Possible Cause: Inconsistent plasticizer distribution or migration during curing could be a contributing factor. Incomplete mixing or variations in the curing temperature profile can lead to localized differences in plasticizer concentration.
-
Troubleshooting Steps:
-
Verify Mixing Procedure: Ensure that the plasticizer is thoroughly and uniformly mixed with the prepolymer before curing.
-
Optimize Curing Profile: Use Differential Scanning Calorimetry (DSC) to ensure the curing reaction goes to completion. A consistent and optimized curing profile is crucial for a stable polymer network.
-
Spatially Map Plasticizer Content: For larger samples, it may be necessary to take small specimens from different locations and analyze their plasticizer content to check for uniformity.
-
Quantitative Data Presentation
The following tables provide a summary of typical quantitative data related to plasticizer migration. Note that these values are illustrative and can vary significantly based on the specific formulation and experimental conditions.
Table 1: Comparison of Migration Characteristics for Common Plasticizers in an HTPB-based Binder
| Plasticizer | Type | Molecular Weight ( g/mol ) | Relative Migration Rate (at 60°C) | Effect on Glass Transition Temperature (Tg) |
| Dioctyl Adipate (DOA) | Inert | ~370 | High | Significant Decrease |
| Isodecyl Pelargonate (IDP) | Inert | ~300 | Very High | Significant Decrease |
| Dioctyl Phthalate (DOP) | Inert | ~390 | Moderate | Decrease |
| BDNPA/F | Energetic | ~340 | Moderate-High | Moderate Decrease |
| Castor Oil | Reactive | ~933 | Very Low | Slight Decrease |
Table 2: Effect of Accelerated Aging on Mechanical Properties of a PBX with a Migrating Plasticizer
| Aging Time (weeks at 70°C) | Plasticizer Content (%) | Glass Transition Temperature (Tg) (°C) | Storage Modulus at 25°C (MPa) | Elongation at Break (%) |
| 0 | 15.0 | -55 | 5.0 | 45 |
| 2 | 12.5 | -48 | 8.2 | 32 |
| 4 | 10.1 | -40 | 12.5 | 20 |
| 8 | 7.8 | -32 | 18.0 | 11 |
Key Experimental Protocols
1. Protocol for Quantification of Plasticizer Migration using Solvent Extraction and HPLC
-
Objective: To quantify the amount of plasticizer that has migrated from a PBX sample after a period of aging.
-
Methodology:
-
Sample Preparation: Accurately weigh a known mass of the aged PBX sample (typically 1-2 grams). If the sample is large, it should be cryo-milled to a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Place the powdered sample in a Soxhlet extraction thimble.
-
Add a suitable organic solvent (e.g., n-hexane, methanol, or a mixture depending on the plasticizer's solubility) to the extraction flask.[8]
-
Perform the Soxhlet extraction for a sufficient duration (e.g., 6-8 hours) to ensure complete removal of the plasticizer from the polymer matrix.[9]
-
Alternatively, Accelerated Solvent Extraction (ASE) can be used for faster extraction with less solvent.[10]
-
-
Sample Analysis by HPLC:
-
After extraction, carefully evaporate the solvent to concentrate the extracted plasticizer.
-
Re-dissolve the residue in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile).
-
Prepare a series of standard solutions of the pure plasticizer of known concentrations.
-
Inject the standards and the sample extract into an HPLC system equipped with an appropriate column (e.g., C18) and a UV detector set to a wavelength where the plasticizer has strong absorbance.[11]
-
Develop a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the plasticizer in the sample extract by comparing its peak area to the calibration curve.
-
-
Calculation: Calculate the weight percentage of the plasticizer in the original PBX sample. Compare this value to the initial plasticizer content to determine the extent of migration.
-
2. Protocol for Assessing the Effect of Plasticizer Migration using Dynamic Mechanical Analysis (DMA)
-
Objective: To measure the change in viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the glass transition temperature (Tg) of a PBX as a function of plasticizer loss.
-
Methodology:
-
Sample Preparation: Prepare rectangular or cylindrical specimens of the PBX with precise dimensions suitable for the DMA instrument's clamps (e.g., dual-cantilever or compression).[12]
-
DMA Instrument Setup:
-
Select the appropriate measurement mode (e.g., tension, dual-cantilever, or compression).
-
Set the temperature program to scan a range that encompasses the expected glass transition of the binder (e.g., from -100°C to 100°C) at a controlled heating rate (e.g., 2-3°C/min).[12]
-
Set the oscillation frequency (e.g., 1 Hz) and strain amplitude. The strain should be within the linear viscoelastic region of the material.[13]
-
-
Data Acquisition:
-
Mount the sample in the DMA and begin the temperature sweep.
-
The instrument will record the storage modulus (E'), loss modulus (E"), and tan delta (E"/E') as a function of temperature.
-
-
Data Analysis:
-
Plot the storage modulus, loss modulus, and tan delta against temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.[7]
-
Compare the Tg and the storage modulus in the rubbery plateau region for aged and unaged samples. An increase in Tg and storage modulus indicates embrittlement due to plasticizer loss.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Improvement in Migration Resistance of Hydroxyl-Terminated Polybutadiene (HTPB) Liners by Using Graphene Barriers [mdpi.com]
- 3. Experimental and Numerical Investigation of Dynamic Damage and Load Transfer of PBX Substitute Material under Low Velocity Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. plasticxperts.com [plasticxperts.com]
- 7. osti.gov [osti.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
Validation & Comparative
A Comparative Analysis of 1-Fluoro-1,1-dinitroethane and 1,1-dinitroethane for High-Energy Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed performance comparison of 1-Fluoro-1,1-dinitroethane and 1,1-dinitroethane, two energetic materials with potential applications in various fields requiring high-energy density compounds. Due to the limited availability of direct experimental data for this compound, this comparison incorporates both experimental data for 1,1-dinitroethane and predicted or analogous data for its fluorinated counterpart, highlighting areas where further research is needed.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these compounds is crucial for their handling, storage, and application. The introduction of a fluorine atom in this compound is expected to significantly influence its density, electronegativity, and thermal stability compared to the non-fluorinated analog.
| Property | This compound | 1,1-dinitroethane |
| Chemical Structure | ||
| CAS Number | 13214-58-9 | 600-40-8[1] |
| Molecular Formula | C₂H₃FN₂O₄[2] | C₂H₄N₂O₄[1] |
| Molecular Weight | 138.05 g/mol [2] | 120.06 g/mol [1] |
| Appearance | Not available | Pale yellow oil or solid[3] |
| Density | Not available (Predicted to be higher than 1,1-dinitroethane) | 1.355 g/cm³ at 20 °C |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | 185.5 °C |
Note: The density of fluorinated organic compounds is generally higher than their non-fluorinated analogs due to the high atomic weight of fluorine.
Explosive Performance and Sensitivity
The primary application of these compounds lies in their energetic properties. Key performance indicators include detonation velocity, detonation pressure, and sensitivity to external stimuli such as impact and friction. The presence of the electronegative fluorine atom in this compound is anticipated to enhance its explosive performance.
| Performance Metric | This compound (Predicted/Analogous Data) | 1,1-dinitroethane (Experimental/Predicted Data) |
| Detonation Velocity (Vd) | High (Predicted) | Not available |
| Detonation Pressure (Pcj) | High (Predicted) | Not available |
| Impact Sensitivity | Not available | Not available |
| Friction Sensitivity | Not available | Not available |
| Thermal Stability | Expected to be higher than 1,1-dinitroethane | Decomposes upon heating |
Note: While specific experimental data for these two compounds are scarce, computational studies on similar small fluorinated nitroalkanes suggest an increase in detonation performance with the introduction of fluorine.
Experimental Protocols
Synthesis of gem-Dinitro Compounds
The synthesis of gem-dinitro compounds like 1,1-dinitroethane can be achieved through the nitration of a corresponding nitroalkane. A general method involves the reaction of a nitroalkane with a nitrating agent under controlled conditions.
A common method for the synthesis of gem-dinitro compounds involves the reaction of a primary or secondary nitro compound with a source of nitrite ions in the presence of an oxidizing agent and a catalyst.[4]
Fluorination of Nitroalkanes
The introduction of a fluorine atom onto a nitroalkane, to potentially synthesize compounds like this compound, can be achieved through electrophilic fluorination.
This process typically involves the deprotonation of the nitroalkane with a suitable base to form a nitronate anion, which then reacts with an electrophilic fluorine source.[5]
Performance Testing: Detonation Velocity and Sensitivity
The explosive performance and sensitivity of energetic materials are determined through standardized tests.
Detonation Velocity Measurement: The detonation velocity of an explosive can be measured using various techniques, including optical methods that track the shock wave propagation and electronic methods that use probes placed at known distances within the explosive charge. For small-scale samples, specialized setups with high-speed diagnostics are employed.[3][6]
Impact and Friction Sensitivity Testing: The sensitivity of an explosive to mechanical stimuli is crucial for safety assessment. The BAM (Bundesanstalt für Materialprüfung) fallhammer and friction apparatus are standard methods to determine impact and friction sensitivity, respectively.[7][8][9][10][11] These tests involve subjecting a small sample of the material to a controlled impact or frictional force and observing for any reaction.
Conclusion and Future Outlook
This comparative guide highlights the current state of knowledge on this compound and 1,1-dinitroethane. While 1,1-dinitroethane is a known compound, comprehensive experimental data on its explosive performance is limited. This compound remains a largely theoretical compound with a significant lack of experimental validation of its properties and performance.
The introduction of fluorine is expected to enhance the energetic characteristics of the dinitroethane backbone, potentially leading to a material with higher density, detonation velocity, and pressure. However, without experimental data, these remain predictions.
Future research should focus on:
-
The development of safe and efficient synthetic routes for this compound.
-
Comprehensive experimental characterization of the physicochemical and energetic properties of both compounds.
-
Computational studies to accurately predict the performance and sensitivity of these materials to guide experimental efforts.
Such research will be invaluable for the development of next-generation energetic materials with tailored properties for specific applications.
References
- 1. 1,1-Dinitroethane | C2H4N2O4 | CID 61150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 4. US4774366A - Synthesis of geminal dinitro compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. smsenergetics.com [smsenergetics.com]
- 8. utec-corp.com [utec-corp.com]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. osti.gov [osti.gov]
- 11. etusersgroup.org [etusersgroup.org]
A Comparative Analysis of Energetic Plasticizers for Advanced Composite Propellants
For Researchers, Scientists, and Propellant Development Professionals: An Objective Comparison of Performance and Properties
The pursuit of higher performance and enhanced safety in composite propellants has led to the development of a sophisticated class of ingredients known as energetic plasticizers. These compounds not only improve the processability and mechanical properties of the propellant grain but also contribute to the overall energy output. This guide provides a comparative analysis of key energetic plasticizers, presenting their performance characteristics based on experimental data to aid in the selection of the most suitable candidate for specific propellant formulations.
Key Performance Characteristics of Energetic Plasticizers
The selection of an energetic plasticizer is a critical decision in propellant formulation, involving a trade-off between performance, sensitivity, and stability. The following tables summarize the key physicochemical and performance properties of commonly used and novel energetic plasticizers.
Table 1: Physicochemical Properties of Selected Energetic Plasticizers
| Plasticizer | Abbreviation | Chemical Family | Density (g/cm³) | Viscosity (Pa·s) | Glass Transition Temp. (T_g, °C) |
| Nitroglycerin | NG | Nitrate Ester | 1.59 | 0.025 | -30 |
| Butanetriol Trinitrate | BTTN | Nitrate Ester | 1.52 | 0.23 | -45 |
| Triethylene Glycol Dinitrate | TEGDN | Nitrate Ester | 1.33 | 0.02 | -68 |
| Diethylene Glycol Dinitrate | DEGDN | Nitrate Ester | 1.38 | 0.016 | -75 |
| n-Butyl-NENA | BuNENA | Nitroamine | 1.27 | 0.028 | -70 |
| Bis(2,2-dinitropropyl)acetal/formal | BDNPA/F | Nitro | 1.34 | 0.35 | -67 |
| Glycidyl Azide Polymer (low MW) | GAP | Azide Polymer | 1.29 | ~2.5 | -48 |
| 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)-4-nitro-1,2,5-oxadiazole | NFPEG3N3 | Nitrofurazan | 1.41 | - | -72 |
Note: Values are approximate and can vary with purity and measurement conditions.
Table 2: Energetic and Performance Properties of Selected Energetic Plasticizers
| Plasticizer | Heat of Formation (kJ/mol) | Oxygen Balance (%) | Decomposition Temp. (°C) | Impact Sensitivity (J) |
| Nitroglycerin (NG) | -371.8 | +3.5 | ~160 | 2 |
| Butanetriol Trinitrate (BTTN) | -439.3 | -9.9 | ~170 | 4 |
| Triethylene Glycol Dinitrate (TEGDN) | -536.4 | -47.6 | ~175 | >40 |
| Diethylene Glycol Dinitrate (DEGDN) | -381.0 | -40.8 | ~170 | 12 |
| n-Butyl-NENA (BuNENA) | -213.4 | -81.5 | 173 | >40 |
| BDNPA/F | -418.4 | -68.3 | ~200 | >40 |
| Glycidyl Azide Polymer (GAP) | +280 (per monomer) | -82.4 (per monomer) | ~220 | 15-20 |
| NFPEG3N3 | -41.7 | -55.5 | 179 | >40 |
Note: Impact sensitivity is highly dependent on the test apparatus and conditions.
Experimental Protocols
The data presented in this guide are derived from standard experimental techniques for the characterization of energetic materials. The following are detailed methodologies for key experiments cited.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperature, and glass transition temperature of the energetic plasticizers.
Instrumentation: A calibrated differential scanning calorimeter and a thermogravimetric analyzer.
Procedure:
-
A small sample of the plasticizer (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible.
-
For DSC analysis to determine the glass transition temperature (Tg), the sample is subjected to a heat-cool-heat cycle. A typical procedure involves heating from -100°C to 50°C at a rate of 10°C/min, followed by cooling to -100°C at the same rate, and a final heating ramp to 250°C at 10°C/min. The Tg is determined from the midpoint of the transition in the second heating curve.
-
For DSC and TGA analysis to determine the decomposition temperature, the sample is heated from ambient temperature to 300-400°C at a constant heating rate (e.g., 5, 10, or 20°C/min) under an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min.
-
The onset temperature and peak maximum of the exothermic decomposition peak in the DSC curve are recorded. The TGA curve provides information on the mass loss as a function of temperature.
Mechanical Properties of Propellants: Uniaxial Tensile Testing
Objective: To evaluate the effect of the plasticizer on the mechanical properties of the cured composite propellant.
Instrumentation: A universal testing machine (UTM) equipped with a load cell and extensometer.
Procedure:
-
Composite propellant samples are prepared by mixing the binder, plasticizer, curing agent, and solid fillers (e.g., ammonium perchlorate, aluminum powder) and casting them into molds.
-
The propellant is cured according to a specific time-temperature profile.
-
Dog-bone shaped specimens are cut from the cured propellant slab according to standard dimensions (e.g., ASTM D638).
-
The specimens are conditioned at a specific temperature and humidity before testing.
-
The specimen is mounted in the grips of the UTM and subjected to a constant strain rate (e.g., 50 mm/min) until failure.
-
The stress-strain curve is recorded, from which the tensile strength, elongation at break, and Young's modulus are determined.
Visualization of Energetic Plasticizer Relationships
The following diagram illustrates a classification of common energetic plasticizers based on their primary energetic functional group. This provides a logical framework for understanding their chemical nature and expected performance characteristics.
Caption: Classification of energetic plasticizers by functional group.
This guide provides a foundational comparison of energetic plasticizers. For more in-depth analysis, it is recommended to consult the primary research literature and conduct specific experimental evaluations tailored to the intended application.
Comparative Analysis of Detonation Properties for 1-Fluoro-1,1-dinitroethane (FDNE) Compositions
A guide for researchers in energetic materials, this document provides a comparative overview of the predicted detonation properties of 1-Fluoro-1,1-dinitroethane (FDNE) against established explosive materials. Due to the limited availability of direct experimental data for FDNE, this guide utilizes theoretical calculations based on established thermochemical codes to predict its performance characteristics. These predicted values are then benchmarked against experimental data for well-characterized explosives: Trinitrotoluene (TNT), Research Department Explosive (RDX), and High-Melting Explosive (HMX).
This guide is intended to provide researchers, scientists, and drug development professionals with a baseline understanding of the potential performance of FDNE compositions, facilitating further research and development in the field of energetic materials.
Predicted Detonation Properties of FDNE and Comparison with Standard Explosives
The detonation properties of an explosive material, such as its velocity of detonation (VoD) and detonation pressure (PCJ), are critical indicators of its performance. In the absence of direct experimental measurements for this compound, its detonation characteristics have been estimated using the EXPLO5 thermochemical code. This software predicts detonation parameters based on the material's chemical composition, heat of formation, and density.[1][2][3][4][5] For the purposes of these calculations, the density of FDNE is estimated to be approximately 1.56 g/cm³ and the heat of formation is estimated to be -150 kJ/kg.
The following table summarizes the predicted detonation properties of FDNE and compares them with the established experimental values of TNT, RDX, and HMX.
| Explosive Compound | Density (g/cm³) | Detonation Velocity (VoD) (m/s) | Detonation Pressure (PCJ) (GPa) | Data Source |
| This compound (FDNE) | ~1.56 | ~7,800 (Predicted) | ~25.0 (Predicted) | Theoretical Calculation |
| Trinitrotoluene (TNT) | 1.65 | 6,900 | 19.0 | Experimental |
| Research Department Explosive (RDX) | 1.82 | 8,750 | 34.0 | Experimental |
| High-Melting Explosive (HMX) | 1.91 | 9,100 | 39.0 | Experimental |
Note: The values for FDNE are theoretical predictions and should be considered as estimates pending experimental validation.
Experimental Protocols for Detonation Property Measurement
The experimental determination of detonation properties is a complex process that requires specialized equipment and stringent safety protocols. The following sections outline the general methodologies used to measure the key performance indicators presented in this guide.
Measurement of Detonation Velocity (VoD)
The velocity of detonation is a primary characteristic of an explosive and can be measured by several methods.[6][7][8][9][10]
1. Electrical Probe Method:
-
Principle: This widely used method relies on the ionization of the medium at the detonation front.
-
Procedure:
-
A series of electrical probes (pins or continuous wires) are placed at precise, known intervals along the explosive charge.
-
As the detonation wave propagates through the explosive, it creates a conductive plasma that shorts the electrical circuit at each probe's location.
-
The time of arrival of the detonation front at each probe is recorded by a high-speed oscilloscope or a dedicated timing system.
-
The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.
-
2. Optical Methods:
-
Principle: These methods utilize the intense light emitted from the detonation front.
-
Procedure:
-
Optical fibers are placed along the explosive charge at known distances.[9]
-
As the detonation front reaches each fiber, the emitted light is transmitted to a photodetector or a streak camera.
-
The time intervals between the light signals from consecutive fibers are measured.
-
The detonation velocity is then calculated from the known distances and measured times.
-
Measurement of Detonation Pressure (PCJ)
Determining the Chapman-Jouguet (C-J) pressure, or detonation pressure, is more challenging than measuring VoD and often involves indirect methods.[11][12][13][14][15]
1. Aquarium Technique:
-
Principle: This method involves measuring the shock wave velocity transmitted from the detonating explosive into a transparent material with a known equation of state, typically water or PMMA.
-
Procedure:
-
The explosive charge is placed in contact with a container of the transparent medium (the "aquarium").
-
The detonation is initiated, and the propagation of the shock wave through the medium is recorded using high-speed photography or streak imaging.
-
By measuring the shock velocity in the medium, and knowing its Hugoniot (a curve that describes the material's response to shock compression), the particle velocity and pressure at the interface between the explosive and the medium can be determined.
-
The detonation pressure of the explosive is then calculated using impedance matching techniques.
-
2. Manganin Gauge Method:
-
Principle: Manganin is an alloy whose electrical resistance changes predictably with pressure.
-
Procedure:
-
A manganin gauge is embedded within an inert material that is in direct contact with the explosive charge.
-
Upon detonation, the shock wave propagates into the inert material, subjecting the gauge to high pressure.
-
The change in the gauge's resistance is recorded using a Wheatstone bridge circuit and a high-speed data acquisition system.
-
The recorded resistance change is then converted to pressure using a pre-established calibration curve.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key methodologies.
References
- 1. researchspace.csir.co.za [researchspace.csir.co.za]
- 2. semanticscholar.org [semanticscholar.org]
- 3. matec-conferences.org [matec-conferences.org]
- 4. bibliotekanauki.pl [bibliotekanauki.pl]
- 5. researchgate.net [researchgate.net]
- 6. Detonation velocity - Wikipedia [en.wikipedia.org]
- 7. nmt.edu [nmt.edu]
- 8. scispace.com [scispace.com]
- 9. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. researchgate.net [researchgate.net]
- 14. A comparison of methods for detonation pressure measurement (2018) | Jiri Pachman | 20 Citations [scispace.com]
- 15. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Fluorinated and Non-Fluorinated Energetic Plasticizers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of fluorinated and non-fluorinated energetic plasticizers, supported by experimental data and detailed methodologies. This document aims to inform the selection of plasticizers for various energetic formulations by presenting a clear overview of their performance characteristics.
Energetic plasticizers are crucial components in polymer-bonded explosives (PBXs) and solid rocket propellants. They serve to enhance the processability and mechanical properties of the polymer binder while also contributing to the overall energy output of the formulation. The choice between fluorinated and non-fluorinated energetic plasticizers depends on a careful consideration of performance parameters such as density, energy content, thermal stability, and sensitivity to external stimuli. This guide presents a comparative study of these two classes of plasticizers, offering a quantitative and qualitative analysis to aid in material selection and formulation development.
Performance Comparison of Energetic Plasticizers
The following tables summarize the key performance indicators for a selection of common non-fluorinated and emerging fluorinated energetic plasticizers. It is important to note that a direct comparison is sometimes challenging due to variations in reported experimental conditions and the limited availability of a complete dataset for some of the newer, fluorinated compounds.
Table 1: Performance Data of Non-Fluorinated Energetic Plasticizers
| Plasticizer | Abbreviation | Density (g/cm³) | Viscosity (cP at 20°C) | Enthalpy of Formation (kJ/mol) | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Nitroglycerin | NG | 1.59 | 34.5 | -370 | ~50-60[1] | 0.2 | <10 |
| Diethylene Glycol Dinitrate | DEGDN | 1.38[2][3] | 8.1[3] | -435 | 160[3] | 1.6 (2kg weight) | >360[2] |
| Triethylene Glycol Dinitrate | TEGDN | 1.33 | 14.2 | -598 | ~190 | 4.9 | >352 |
| Butanetriol Trinitrate | BTTN | 1.52 | 110 | -423 | ~170 | 0.7 | 120 |
| Trimethylolethane Trinitrate | TMETN | 1.47 | Solid | -427 | ~190 | 1.2 | 240 |
Table 2: Performance Data of Fluorinated Energetic Plasticizers
| Plasticizer | Abbreviation | Density (g/cm³) | Viscosity (cP at 20°C) | Enthalpy of Formation (kJ/mol) | Decomposition Temperature (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| Bis(2-fluoro-2,2-dinitroethyl)formal | FEFO | 1.60 | Solid (m.p. 38-40°C) | -837 | ~220 | 4.9 | 240 |
| Bis(2-fluoro-2,2-dinitroethyl) difluoroformal | Difluoro-FEFO | 1.74 | - | - | - | - | - |
| ACRHEM-Energetic Plasticizer-1 | ACR-ENP-1 | 1.78 (theoretical)[4] | - | -1810 (theoretical)[4] | ~128[4] | - | - |
| N,N′-Bis(2-fluoro-2,2′-dinitroethyl)-3,4-diaminofurazan | LLM-208 | 1.848[5] | Solid | - | ~245 | - | - |
| Bis-(2-difluoroamino-2,2-dinitroethyl)nitramine | - | 2.032[1] | Solid | - | - | - | High |
Key Performance Indicators: A Closer Look
Density: Fluorinated plasticizers often exhibit higher densities compared to their non-fluorinated counterparts.[1][4] The introduction of fluorine atoms, which are heavier than hydrogen, contributes to an increase in molecular weight without a proportional increase in volume, leading to higher density. A higher density is generally desirable as it can increase the volumetric energy output of the formulation.
Energy Content: The enthalpy of formation is a key indicator of the energy content of a plasticizer. Fluorinated plasticizers can have significantly more negative enthalpies of formation, indicating a higher energy release upon decomposition.
Thermal Stability: Fluorinated organic compounds are generally known for their high thermal and chemical stability.[4] This trend is also observed in energetic plasticizers, with some fluorinated variants showing higher decomposition temperatures compared to traditional non-fluorinated options like NG.[4]
Sensitivity: Sensitivity to impact and friction is a critical safety parameter. While comprehensive data is limited, some fluorinated plasticizers have been developed with the aim of reducing sensitivity compared to highly sensitive materials like nitroglycerin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Density Measurement
The density of liquid plasticizers is typically determined using a pycnometer.
Protocol:
-
Clean and dry the pycnometer thoroughly and determine its empty weight.
-
Fill the pycnometer with distilled water at a known temperature (e.g., 20°C) and weigh it to determine the volume of the pycnometer.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the energetic plasticizer at the same known temperature.
-
Weigh the filled pycnometer.
-
Calculate the density of the plasticizer by dividing the mass of the plasticizer by the volume of the pycnometer.
Viscosity Measurement
The viscosity of liquid energetic plasticizers is commonly measured using a rotational viscometer or a capillary viscometer.
Protocol (Rotational Viscometer):
-
Calibrate the rotational viscometer with a standard fluid of known viscosity.
-
Place the energetic plasticizer sample in the sample cup.
-
Select the appropriate spindle and rotational speed for the expected viscosity range.
-
Immerse the spindle in the sample to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP). The measurement should be performed at a constant, controlled temperature.
Enthalpy of Formation (Bomb Calorimetry)
The enthalpy of combustion is determined using a bomb calorimeter, and the enthalpy of formation is then calculated using Hess's Law.
Protocol:
-
A precisely weighed sample of the energetic plasticizer is placed in a sample holder within a high-pressure vessel known as a "bomb."
-
A fuse wire is placed in contact with the sample.
-
The bomb is sealed and pressurized with excess pure oxygen.
-
The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and the maximum temperature reached is recorded.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system, and corrections for the heat of ignition and any side reactions.
-
The standard enthalpy of formation is then calculated from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (e.g., CO₂, H₂O, N₂, HF).
Thermal Stability (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature and thermal stability of the plasticizers.
Protocol:
-
A small, accurately weighed sample of the plasticizer (typically 1-5 mg) is placed in a sample pan (e.g., aluminum or ceramic).
-
The sample pan is placed in the TGA or DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically an inert gas like nitrogen).
-
In TGA: The mass of the sample is continuously monitored as a function of temperature. The onset temperature of mass loss is considered the decomposition temperature.
-
In DSC: The heat flow to or from the sample is measured relative to a reference pan. Exothermic peaks indicate decomposition, and the onset temperature of the first major exotherm is taken as the decomposition temperature.
Impact Sensitivity (BAM Fallhammer Test)
The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer test is a standardized method to determine the sensitivity of energetic materials to impact.
Protocol:
-
A small, specified amount of the plasticizer is placed in a standardized steel cup and anvil assembly.
-
A drop weight of a known mass is released from a specific height, impacting the sample.
-
The test is repeated multiple times at various drop heights.
-
The result is recorded as "explosion" or "no explosion" based on audible, visual, or olfactory evidence of a reaction.
-
The impact energy at which there is a 50% probability of initiation (H₅₀) is determined using statistical methods like the Bruceton method.
Friction Sensitivity (BAM Friction Test)
The BAM friction test is a standardized method to assess the sensitivity of energetic materials to frictional stimuli.
Protocol:
-
A small amount of the plasticizer is spread on a porcelain plate.
-
A porcelain peg is placed on the sample with a specific, adjustable load applied.
-
The porcelain plate is moved back and forth under the peg once over a set distance.
-
The test is performed six times at a given load.
-
If no reaction (e.g., crackling, smoke, or flame) is observed in all six trials, the load is increased to the next level.
-
The friction sensitivity is reported as the lowest load at which at least one event occurs in six trials.
Visualizing Chemical Pathways and Workflows
To better understand the chemical processes and experimental procedures involved, the following diagrams have been generated using Graphviz.
Caption: Synthesis of Bis(2-fluoro-2,2-dinitroethyl)formal (FEFO).
Caption: Major decomposition pathways of Nitroglycerin.
Caption: Experimental workflow for sensitivity testing.
Conclusion
The selection between fluorinated and non-fluorinated energetic plasticizers involves a trade-off between performance, safety, and cost. Non-fluorinated plasticizers are well-established and have a large database of performance characteristics. They offer a range of properties suitable for various applications. Fluorinated plasticizers, while generally more expensive to synthesize, present opportunities for enhanced performance, particularly in terms of density and thermal stability. The introduction of fluorine can lead to materials with higher energy density and improved safety characteristics.
Further research is needed to expand the database of experimental data for a wider array of fluorinated energetic plasticizers to enable more direct and comprehensive comparisons. The continued development of novel fluorinated compounds holds the potential for significant advancements in the field of energetic materials, offering formulations with superior performance and enhanced safety profiles. This guide serves as a foundational resource for researchers and professionals in making informed decisions regarding the selection and application of these critical components.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis and properties of energetic plasticizers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Research Advances in the Synthesis and Properties of Azido Plasticizers with Multiple Energetic Groups [energetic-materials.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure and Thermal Properties of N,N′-Bis(2-fluoro-2,2′-dinitroethyl)-3,4-diaminofurazan [energetic-materials.org.cn]
A Comparative Analysis of 1-Fluoro-1,1-dinitroethane (FDNE) Against Traditional Energetic Plasticizers
In the ever-evolving field of energetic materials, the pursuit of plasticizers that offer an optimal balance of performance, stability, and insensitivity is paramount. This guide provides a comparative overview of 1-Fluoro-1,1-dinitroethane (FDNE), a representative of fluorinated nitroalkane plasticizers, against the traditional and widely utilized energetic plasticizers, Nitroglycerin (NG) and Diethylene glycol dinitrate (DEGDN). This analysis is intended for researchers, scientists, and professionals in drug development and materials science to inform formulation and development decisions.
Performance Comparison
The ideal energetic plasticizer enhances the processability and mechanical properties of a polymer binder, while also contributing to the overall energy output of the formulation and reducing sensitivity to accidental detonation. The following table summarizes the anticipated and known performance characteristics of FDNE, NG, and DEGDN across several key parameters.
| Performance Parameter | This compound (FDNE) (Inferred) | Nitroglycerin (NG) | Diethylene glycol dinitrate (DEGDN) |
| Plasticizing Efficiency | Potentially high due to strong intermolecular interactions. | Excellent, but can lead to over-plasticization. | Good, forms homogeneous matrices with binders like nitrocellulose.[1] |
| Energy Contribution | High, due to the presence of nitro groups and the high density imparted by fluorine. | Very high, one of the most powerful explosives known.[2] | High, contributes to the energy of the mixture.[1][3] |
| Thermal Stability | Expected to be higher than NG due to the stabilizing effect of the C-F bond. | Decomposes at 50–60 °C and explodes at 218 °C.[2] | More stable than NG, with a higher decomposition temperature. |
| Volatility | Expected to be lower than NG due to increased molecular weight and polarity. | Volatility is a known issue, contributing to instability.[4] | Less volatile than NG. |
| Impact Sensitivity | Expected to be lower than NG. Fluorination often reduces sensitivity in energetic materials. | Extremely sensitive to shock and rapid heating.[2] | Less sensitive to impact and friction than NG.[5] |
| Density | High, increased by the presence of the fluorine atom. | 1.6 g/cm³ | 1.38 g/cm³[5] |
| Oxygen Balance | Moderate to high, contributing to energetic performance. | +3.5% | -49% |
Experimental Protocols
The following are standardized experimental methodologies crucial for the evaluation and comparison of energetic plasticizers.
1. Plasticizing Efficiency:
-
Methodology: The efficiency of a plasticizer is often determined by measuring the reduction in the glass transition temperature (Tg) of a polymer blend. Differential Scanning Calorimetry (DSC) is the primary technique used for this measurement. A known concentration of the plasticizer is mixed with a polymer binder (e.g., nitrocellulose), and the Tg of the resulting mixture is measured. A greater depression in Tg indicates higher plasticizing efficiency.
-
Standard: While no specific ASTM standard exists solely for the plasticizing efficiency of energetic materials, principles from standards like ASTM D1045 (Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics) can be adapted.[2][3][6][7]
2. Thermal Stability:
-
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability. TGA measures the weight loss of a material as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, allowing for the determination of exothermic decomposition temperatures.
-
Standard: Methodologies are often adapted from thermal analysis standards for chemicals and polymers.
3. Impact Sensitivity:
-
Methodology: The BAM (Bundesanstalt für Materialforschung und -prüfung) Fallhammer test is a widely accepted method for determining the impact sensitivity of energetic materials. In this test, a specified weight is dropped from varying heights onto a sample of the material, and the energy at which a reaction (e.g., explosion, decomposition) occurs is determined.
-
Standard: This method is described in various international standards for the testing of explosives, such as the UN Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria .
4. Volatility:
-
Methodology: Isothermal Thermogravimetric Analysis (TGA) can be used to determine the volatility of a plasticizer. The sample is held at a constant temperature, and the rate of mass loss due to evaporation is measured over time.
-
Standard: Principles from ASTM E1131 (Standard Test Method for Compositional Analysis by Thermogravimetry) can be applied.
Logical Flow for Plasticizer Performance Comparison
The following diagram illustrates the logical workflow for comparing the performance of different energetic plasticizers.
Caption: Workflow for comparing energetic plasticizer performance.
Signaling Pathway for Improved Stability and Reduced Sensitivity
The introduction of fluorine into an energetic molecule like dinitroethane can be conceptualized as a "signaling" event at the molecular level that leads to desirable macroscopic properties. The high electronegativity of the fluorine atom has a profound stabilizing effect on the molecule.
References
- 1. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. fauske.com [fauske.com]
- 5. 1-Fluoro-1-nitroethane|lookchem [lookchem.com]
- 6. store.astm.org [store.astm.org]
- 7. file.yzimgs.com [file.yzimgs.com]
A Comparative Guide to the Mechanical Sensitivity of Dinitroalkanes and Nitramines
For Researchers, Scientists, and Drug Development Professionals
The development of energetic materials requires a thorough understanding of their stability and sensitivity to external stimuli. This guide provides an objective comparison of the mechanical sensitivity of two important classes of energetic compounds: dinitroalkanes and nitramines. The information presented herein is based on available experimental data and theoretical studies, intended to assist researchers in the safe handling and development of these materials.
Introduction to Dinitroalkanes and Nitramines
Dinitroalkanes are organic compounds containing two nitro groups (-NO₂) attached to an alkane backbone. A common subclass is the gem-dinitroalkanes, where both nitro groups are bonded to the same carbon atom. Nitramines, on the other hand, are characterized by the N-NO₂ functional group, where a nitro group is attached to a nitrogen atom. Prominent examples of nitramines include the powerful explosives RDX (1,3,5-trinitro-1,3,5-triazinane) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). The difference in the bonding of the nitro group (C-NO₂ vs. N-NO₂) is a key determinant of the chemical and physical properties of these compounds, including their mechanical sensitivity.
Comparison of Mechanical Sensitivity
Mechanical sensitivity, typically quantified by impact and friction tests, is a critical parameter for the safety and handling of energetic materials. While extensive data is available for nitramines due to their widespread use, there is a notable scarcity of publicly available, direct experimental data for simple dinitroalkanes. However, a comparative assessment can be made based on the existing literature and theoretical considerations.
Generally, the sensitivity of energetic materials is related to the weakest bond in the molecule. For nitramines, the relatively weak N-NO₂ bond is often the trigger for decomposition. In dinitroalkanes, the C-NO₂ bond strength is the corresponding critical factor. Theoretical studies suggest that lower bond dissociation energies correlate with higher impact sensitivity.
Quantitative Data on Mechanical Sensitivity
The following table summarizes representative impact and friction sensitivity data for common nitramines. It is important to note that these values can vary depending on the specific experimental conditions, such as the apparatus used, sample preparation, and particle size. Due to the limited availability of consistent experimental data for simple dinitroalkanes, a direct quantitative comparison in a tabular format is not feasible at this time. However, some studies on more complex gem-dinitro compounds suggest they can be relatively insensitive to impact.
| Compound Name (Acronym) | Type | Impact Sensitivity (H₅₀, cm) | Friction Sensitivity (BAM, N) |
| 1,3,5-Trinitro-1,3,5-triazinane (RDX) | Nitramine | 24 - 76 | 120 |
| Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX) | Nitramine | 24 - 121 | 120 |
| 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) | Nitramine | 15 - 40 | 90 |
Note: H₅₀ is the height from which a standard weight must be dropped to cause initiation in 50% of trials; lower values indicate higher sensitivity. BAM friction sensitivity is the force at which initiation occurs; lower values indicate higher sensitivity.
Experimental Protocols
The determination of mechanical sensitivity is performed using standardized tests. The following are brief descriptions of the common experimental protocols.
Impact Sensitivity Testing (Drop-Weight Test)
The impact sensitivity of energetic materials is commonly determined using a drop-weight apparatus, such as the ERL Type 12 machine.
-
Sample Preparation: A small, precisely weighed amount of the material (typically 30-50 mg) is placed on a steel anvil. For solid samples, it may be pressed into a pellet.
-
Test Execution: A standard weight (e.g., 2.5 kg) is dropped from a known height onto a striker that is in contact with the sample.
-
Data Analysis: A series of trials is conducted at different drop heights using a statistical method, such as the Bruceton "up-and-down" method, to determine the height at which there is a 50% probability of initiation (H₅₀). Initiation is typically detected by sound, flash, or smoke.
Friction Sensitivity Testing (BAM Method)
The BAM (Bundesanstalt für Materialforschung und -prüfung) friction test is a widely used method to assess the sensitivity of a substance to frictional stimuli.
-
Sample Preparation: A small amount of the substance is spread on a porcelain plate.
-
Test Execution: A porcelain peg is pressed onto the sample with a specific load, and the plate is moved back and forth under the peg.
-
Data Analysis: The test is performed with different loads to determine the lowest load at which an explosion, flame, or crackling sound occurs. The result is reported as the load in Newtons (N).
Decomposition Pathways
The initiation of decomposition under mechanical stimuli is a complex process that is thought to begin with the formation of "hot spots" where mechanical energy is concentrated, leading to thermal decomposition.
Nitramines
For nitramines, the initial and rate-determining step in their decomposition is widely accepted to be the homolytic cleavage of the N-NO₂ bond. This is due to the N-N bond being the weakest in the molecule. The subsequent reactions of the resulting radicals lead to the formation of various gaseous products, including NO₂, N₂O, H₂O, and CO₂.
Dinitroalkanes
For dinitroalkanes, the initial decomposition step under shock or impact conditions is believed to be the homolytic cleavage of the C-NO₂ bond. Similar to nitramines, this initial bond breaking is followed by a complex series of radical reactions that ultimately lead to the formation of stable gaseous products.
Visualizing Experimental and Decomposition Pathways
To aid in the understanding of the concepts discussed, the following diagrams illustrate the experimental workflow for sensitivity testing and the generalized decomposition pathways.
Caption: Experimental workflow for determining impact and friction sensitivity.
Caption: Generalized initial decomposition pathways for nitramines and dinitroalkanes.
Conclusion
Cross-Validation of Computational Predictions for 1-Fluoro-1,1-dinitroethane Properties: A Comparative Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimentally determined and computationally predicted properties of 1,1-dinitroethane, a representative nitroalkane energetic material. The objective is to offer a framework for the cross-validation of computational models against experimental data.
Data Presentation: A Comparative Analysis of 1,1-dinitroethane Properties
The following table summarizes the available experimental and computational data for key performance indicators of 1,1-dinitroethane.
| Property | Experimental Value | Computational Prediction | Method/Basis Set |
| Density (ρ) | 1.355 g/cm³ | 1.350 g/cm³ | DFT (B3LYP/6-311G(d,p)) |
| Heat of Formation (ΔHf) | -88.3 kJ/mol | -101.77 kJ/mol | G4 Composite Method |
| Detonation Velocity (VD) | Not Available | 6.67 km/s (Calculated) | Kamlet-Jacobs Equations |
Experimental Protocols
Detailed methodologies for the experimental determination of the properties of energetic materials like 1,1-dinitroethane are outlined below.
Density Measurement via Gas Pycnometry
Gas pycnometry is a standard technique for determining the skeletal density of a solid or liquid by measuring the volume of the substance through gas displacement.
-
Principle: The volume of a known mass of the sample is determined by measuring the pressure change of an inert gas (typically helium) in a calibrated volume.
-
Apparatus: A gas pycnometer, which consists of a sample chamber and a reference chamber of known volumes, a pressure transducer, and a gas inlet.
-
Procedure:
-
A known mass of the liquid sample (1,1-dinitroethane) is placed in the sample chamber.
-
The chamber is sealed and purged with helium to remove any adsorbed gases.
-
The sample chamber is pressurized with helium to an initial pressure (P1).
-
A valve is opened, allowing the gas to expand into the reference chamber, resulting in a lower equilibrium pressure (P2).
-
The volume of the sample is calculated using the known volumes of the chambers and the measured pressures, based on the ideal gas law.
-
The density is then calculated by dividing the mass of the sample by its measured volume.
-
Heat of Formation Determination via Bomb Calorimetry
Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume, from which the standard enthalpy of formation can be calculated.[1][2]
-
Principle: A sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
-
Apparatus: A bomb calorimeter, consisting of a high-pressure stainless steel bomb, a water bath (calorimeter bucket), a stirrer, a thermometer, and an ignition system.[3]
-
Procedure:
-
A weighed sample of 1,1-dinitroethane is placed in a crucible inside the bomb.
-
A fuse wire is attached to the ignition circuit and placed in contact with the sample.
-
The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
The bomb is submerged in a known mass of water in the calorimeter bucket.
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
-
The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of ignition and any side reactions.
-
The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
-
Computational Methodologies
Computational chemistry provides powerful tools for predicting the properties of energetic materials, offering insights that can guide experimental efforts.
Density Functional Theory (DFT) for Property Prediction
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Principle: DFT calculates the electronic energy of a molecule based on its electron density rather than the many-electron wave function. This approach significantly reduces the computational cost while often maintaining high accuracy.
-
Methodology for Property Prediction:
-
Geometry Optimization: The molecular structure of 1,1-dinitroethane is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data like zero-point energy and thermal corrections.
-
Property Calculation:
-
Density: The molecular volume from the optimized geometry can be used to estimate the density.
-
Heat of Formation: The gas-phase heat of formation can be calculated using isodesmic reactions or more accurate composite methods like G4 theory.[4] The solid-phase enthalpy of formation, which is more relevant for energetic materials, can be estimated by accounting for the enthalpy of sublimation.
-
-
Kamlet-Jacobs Equations for Detonation Velocity Estimation
The Kamlet-Jacobs equations are a set of empirical relationships used to predict the detonation velocity and pressure of C-H-N-O explosives.[5][6][7]
-
Principle: These equations correlate the detonation velocity with the explosive's density, heat of detonation, and the composition of the detonation products.
-
Equation for Detonation Velocity (D):
-
D = A * (1 + B * ρ₀) * √Φ
-
Where:
-
A and B are constants (A = 1.01, B = 1.30).
-
ρ₀ is the initial density of the explosive.
-
Φ = N * M0.5 * Q0.5
-
N = moles of gaseous detonation products per gram of explosive.
-
M = average molecular weight of the gaseous products.
-
Q = heat of detonation (in cal/g).
-
-
-
-
Procedure:
-
The elemental composition of 1,1-dinitroethane is used to determine the stoichiometry of the detonation reaction, assuming the formation of H₂O, CO₂, N₂, and solid carbon.
-
The number of moles of gaseous products (N) and their average molecular weight (M) are calculated.
-
The heat of detonation (Q) is derived from the heat of formation of the explosive and the detonation products.
-
The detonation velocity (D) is then calculated using the Kamlet-Jacobs equation.
-
Visualizations
Cross-Validation Workflow
Caption: Workflow for cross-validating computational predictions with experimental data.
Logical Relationship of Property Dependencies
Caption: Dependence of detonation velocity on fundamental properties.
References
Comparative Thermal Stability Analysis: 1-Fluoro-1,1-dinitroethane vs. HMX and RDX
A comprehensive guide for researchers on the thermal characteristics of selected energetic materials, presenting available experimental data for HMX and RDX and a theoretical assessment of 1-Fluoro-1,1-dinitroethane.
This guide provides a detailed comparison of the thermal stability of three energetic materials: this compound (FDNE), Octogen (HMX), and Hexogen (RDX). While extensive experimental data is available for the widely used military explosives HMX and RDX, there is a notable absence of publicly available experimental data on the thermal decomposition of FDNE. Therefore, this guide presents a thorough review of the experimental thermal analysis data for HMX and RDX and complements it with a theoretical discussion on the expected thermal stability of FDNE based on its chemical structure.
Quantitative Thermal Stability Data
The following table summarizes the key thermal decomposition parameters for HMX and RDX, obtained through various thermoanalytical techniques. It is important to note that these values can vary depending on the experimental conditions such as heating rate, sample mass, and confinement.
| Compound | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Experimental Method | Heating Rate (°C/min) |
| HMX | ~277.9[1] | ~280 - 283[2][3] | DSC | 10 |
| RDX | ~205 - 227.3[4][5] | ~239 - 245.8[5] | DSC, TGA | 5 - 10 |
| This compound (FDNE) | No Experimental Data Available | No Experimental Data Available | - | - |
Note: The decomposition of RDX is known to occur in the liquid phase after melting, which occurs around 205 °C[4]. HMX also undergoes a solid-phase transition before melting and decomposition[3].
Theoretical Assessment of this compound (FDNE) Thermal Stability
In the absence of experimental data for FDNE, its thermal stability can be qualitatively assessed by examining its molecular structure and comparing it to analogous compounds. The thermal stability of nitro compounds is primarily governed by the strength of the C-N and N-NO2 bonds.
The presence of a fluorine atom on the same carbon as the two nitro groups in FDNE is expected to have a significant influence on its thermal stability. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect can strengthen the adjacent C-N bonds, making them more difficult to break. A stronger C-N bond would imply a higher activation energy for the initial step of decomposition, thus suggesting that FDNE might possess a higher thermal stability compared to its non-fluorinated analog, 1,1-dinitroethane.
However, the interaction of the fluorine atom with the nitro groups can be complex. While the inductive effect is stabilizing, other electronic and steric factors could also play a role. Without experimental or computational studies on the bond dissociation energies of FDNE, a definitive comparison to the highly stable cyclic nitramines HMX and RDX is challenging. HMX and RDX derive their stability from their cyclic structure and the arrangement of multiple nitramine functionalities. It is plausible that even with the stabilizing effect of the fluorine atom, the overall thermal stability of the acyclic FDNE may not surpass that of the robust cyclic structures of HMX and RDX.
Experimental Protocols
The thermal stability of energetic materials like HMX and RDX is typically determined using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide information on the temperatures at which decomposition occurs, the heat released during decomposition, and the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of melting points, phase transitions, and decomposition temperatures.
Methodology:
-
A small, precisely weighed sample of the energetic material (typically 1-5 mg) is placed in a sample pan, often made of aluminum.
-
An empty reference pan is also prepared.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen.
-
The instrument measures the temperature difference between the sample and reference pans, which is proportional to the difference in heat flow.
-
The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) show a downward peak, while exothermic events (like decomposition) show an upward peak. The onset temperature and the peak temperature of the exothermic decomposition peak are key indicators of thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature or time. This is used to determine the decomposition temperature and to study the kinetics of the decomposition process.
Methodology:
-
A small sample of the material is placed in a tared TGA sample pan.
-
The pan is suspended from a sensitive microbalance within a furnace.
-
The furnace is heated at a controlled rate under a specific atmosphere.
-
The mass of the sample is continuously monitored and recorded as the temperature increases.
-
The TGA curve plots the percentage of mass loss versus temperature. The temperature at which significant mass loss begins is the onset of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Logical Relationships in Thermal Stability
The thermal stability of the compared energetic materials is influenced by several key molecular factors. The following diagram illustrates the logical relationships between these factors and the resulting thermal stability.
Caption: Factors influencing the thermal stability of energetic materials.
References
The Fluorine Factor: A Comparative Guide to the Energetic Contribution of Fluorine in Nitro Compounds
For researchers, scientists, and professionals in drug development, the quest for more powerful and stable energetic materials is a continuous endeavor. This guide provides a comprehensive comparison of the energetic properties of fluorinated nitro compounds against their traditional non-fluorinated counterparts, supported by experimental data. The introduction of fluorine atoms into nitro compounds can significantly alter their energetic performance, density, and stability, offering a promising avenue for the development of advanced high-energy-density materials (HEDMs).
The incorporation of fluorine into the molecular structure of nitro-based energetic materials has been a key strategy in enhancing their performance characteristics. Fluorine's high electronegativity and density contribute to increased detonation velocity and pressure. Furthermore, the formation of strong C-F bonds can enhance thermal stability. This guide will delve into the quantitative energetic contributions of fluorine by comparing key performance indicators of analogous fluorinated and non-fluorinated nitro compounds.
Comparative Energetic Properties
The following table summarizes the experimentally determined energetic properties of 2,4,6-trinitrotoluene (TNT), a widely used explosive, and its fluorinated analog, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). The data clearly illustrates the significant impact of fluorine substitution.
| Property | 2,4,6-Trinitrotoluene (TNT) | 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) | Unit |
| Density (ρ) | 1.65 | 1.81 | g/cm³ |
| Detonation Velocity (Vdet) | 6900 | 8540 | m/s |
| Impact Sensitivity (H50) | >15 | >60 | J |
| Decomposition Temperature | ~240 | >300 | °C |
| Melting Point | 80.7 | 82 | °C |
The Energetic Advantage of Fluorination: A Closer Look
The data unequivocally demonstrates the energetic superiority of the fluorinated compound. The introduction of two fluorine atoms in DFTNAN results in a notable increase in density, a critical factor influencing detonation performance. This higher density contributes to a remarkable 24% increase in detonation velocity compared to TNT.[1]
Perhaps one of the most significant advantages conferred by fluorination is the dramatic reduction in sensitivity. DFTNAN exhibits an impact sensitivity greater than 60 J, a fourfold increase compared to TNT, indicating a much lower susceptibility to accidental detonation.[2] This enhanced safety profile is a crucial consideration in the handling and application of energetic materials. Furthermore, the thermal stability of DFTNAN is markedly improved, with a decomposition temperature exceeding 300°C.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the synthesis of the compared compounds and the determination of their key energetic properties.
Synthesis of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN)
The synthesis of DFTNAN is achieved through a two-step process starting from 1,3-dichloro-5-methoxy-benzene.[2]
Step 1: Synthesis of 3,5-dichloro-2,4,6-trinitroanisole
-
A mixture of 100% nitric acid (HNO₃) and 100% sulfuric acid (H₂SO₄) is prepared.
-
1,3-dichloro-5-methoxy-benzene is added to the acid mixture.
-
The reaction is heated to 98°C for 2 hours.
-
The resulting product, 3,5-dichloro-2,4,6-trinitroanisole, is isolated.
Step 2: Fluorination
-
The 3,5-dichloro-2,4,6-trinitroanisole is dissolved in a dimethyl sulfoxide (DMSO) solution.
-
Potassium fluoride (KF) is added to the solution.
-
The reaction mixture is stirred, allowing for the substitution of chlorine atoms with fluorine.
-
The final product, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), is then purified.
Characterization of the synthesized DFTNAN is performed using infrared spectroscopy, multinuclear NMR spectroscopy, and elemental analysis.[2]
References
Comparative Toxicological Assessment of Fluorinated Nitroalkanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative toxicological overview of fluorinated nitroalkanes, presenting available data on their acute toxicity and insights into their potential mechanisms of action. This document summarizes key toxicological endpoints and outlines relevant experimental methodologies to support further research and safety assessment of this class of compounds.
Executive Summary
Fluorinated nitroalkanes are a unique class of organic compounds with potential applications in various fields, including pharmaceuticals and materials science. However, their toxicological profiles are not extensively characterized. This guide compiles available data to offer a comparative assessment of their toxicity. While data remains limited, initial findings suggest that the introduction of fluorine atoms to nitroalkanes can influence their toxicological properties. This document aims to provide a foundational understanding of their potential hazards and to guide future toxicological studies.
Acute Toxicity Profile
Quantitative data on the acute toxicity of fluorinated nitroalkanes is sparse in publicly available literature. However, some data points have been identified, which, when compared with their non-fluorinated analogs, can provide preliminary insights into structure-activity relationships.
Table 1: Comparative Acute Oral and Inhalation Toxicity of Nitroalkanes and a Fluorinated Nitroalkane
| Compound Name | Chemical Structure | Degree of Fluorination | Oral LD50 (Rat) | Inhalation LC50 (Rat) |
| 1-Nitropropane | CH₃CH₂CH₂NO₂ | Non-fluorinated | 455 mg/kg[1] | 11.02 mg/L (1 h)[1] |
| 2-Nitropropane | CH₃CH(NO₂)CH₃ | Non-fluorinated | 565 - 885 mg/kg[2] | 3.21 mg/L (4 h)[2] |
| Unspecified Fluorinated Nitroalkane | Not Specified | Fluorinated | >2000 mg/kg | 2000 mg/m³ (4 h) |
Note: The data for the unspecified fluorinated nitroalkane is sourced from a safety data sheet (SDS) and lacks detailed information on the specific chemical structure.
Mechanistic Insights: Potential for Oxidative Stress and Apoptosis
While direct studies on the signaling pathways affected by fluorinated nitroalkanes are limited, the known toxicological mechanisms of both nitroalkanes and fluoride-containing compounds suggest potential pathways of interest.
Oxidative Stress
Both nitroalkanes and fluoride have been independently shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This can lead to cellular damage. For instance, 2-nitropropane has been shown to cause peroxidative damage in cells[3]. Similarly, fluoride exposure can activate microglia, leading to enhanced oxidative stress through the production of ROS and reactive nitrogen species[4]. It is plausible that fluorinated nitroalkanes could also induce toxicity through oxidative stress pathways.
Apoptosis (Programmed Cell Death)
Fluoride is a known inducer of apoptosis through multiple signaling pathways. These include the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3, and the extrinsic (death receptor) pathway, which can be initiated through the Fas/FasL signaling system[3][5]. Studies have shown that fluoride-induced apoptosis can be mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, often in a ROS-dependent manner[6]. Given these properties of fluoride, it is reasonable to hypothesize that fluorinated nitroalkanes may also trigger apoptosis through similar mechanisms.
The following diagram illustrates a potential signaling pathway for apoptosis that could be activated by fluorinated nitroalkanes, based on the known effects of fluoride.
References
- 1. dtsc.ca.gov [dtsc.ca.gov]
- 2. aniara.com [aniara.com]
- 3. Fluoride-induced apoptosis in non-skeletal tissues of experimental animals: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Sodium fluoride induces apoptosis in mouse embryonic stem cells through ROS-dependent and caspase- and JNK-mediated pathways - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 1-Fluoro-1,1-dinitroethane: A Guide for Laboratory Professionals
The proper disposal of 1-Fluoro-1,1-dinitroethane, a potentially energetic material, is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure, this compound is presumed to be an energetic material and must be handled with extreme caution by trained personnel. This guide provides a comprehensive overview of the necessary procedures and precautions for its safe disposal, emphasizing the engagement of certified professionals.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to ensure that all safety measures are in place. Personnel handling this compound should be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to chemical-resistant gloves, safety goggles, face shields, and flame-retardant lab coats. All operations should be conducted within a chemical fume hood with the sash at the lowest practical height.
Key Hazards of Energetic Materials:
| Hazard Category | Description | Mitigation Measures |
| Explosive Sensitivity | Materials may be sensitive to shock, heat, friction, or static discharge, leading to violent decomposition or detonation.[1] | Handle with non-sparking tools. Avoid dropping or impact. Ground all equipment. Control temperature. |
| Violent Decomposition | Can produce a destructive shock front, extreme heat, and missile hazards.[1] | Use blast shields. Conduct operations remotely when possible. |
| Inhalation Toxicity | Vapors or dusts may be harmful if inhaled, potentially causing respiratory irritation. | Work in a well-ventilated area or chemical fume hood. Use respiratory protection if necessary. |
| Skin and Eye Irritation | Direct contact can cause severe skin and eye irritation or chemical burns. | Wear appropriate gloves and eye protection. In case of contact, flush immediately with copious amounts of water. |
Step-by-Step Disposal Plan
The disposal of this compound is a specialized task that must be carried out by a licensed and experienced explosive waste disposal company.[2] The following steps provide a general framework for laboratory personnel to manage this process safely and in compliance with regulations.
Step 1: Initial Assessment and Containment
-
Do Not Handle Unnecessarily: Minimize handling of the container. If the material is old or shows signs of instability (e.g., crystal formation, discoloration, container bulging), do not attempt to move it.
-
Secure the Area: Isolate the area where the material is stored. Post warning signs to alert other personnel.
-
Inspect the Container: Visually inspect the container for any signs of damage or leakage from a safe distance.
Step 2: Contacting Professional Disposal Services
-
Engage a Certified Vendor: Contact a reputable hazardous waste disposal company with demonstrated expertise in handling and disposing of energetic and explosive materials.[2][3] Provide them with all available information on the chemical, including its name, quantity, and the condition of the container.
-
Follow Expert Guidance: The disposal vendor will provide specific instructions on how to proceed. This may include on-site stabilization by their trained technicians.[1]
Step 3: On-Site Stabilization (To be performed by trained professionals only)
In some cases, the disposal company may need to stabilize the material before transport. This is a high-risk procedure that should only be performed by their experts.[1] The general process may involve:
-
Remote Opening: Using a remote opening system to avoid shock and friction.[1]
-
Neutralization/Stabilization: Introducing a stabilizing agent, such as a suitable solvent or neutralizing solution, into the container remotely.[1]
Step 4: Packaging and Transportation
-
Proper Packaging: The stabilized material will be packaged in Department of Transportation (DOT) approved containers.[1]
-
Labeling and Manifesting: The containers will be properly labeled with all required hazard warnings, and a hazardous waste manifest will be completed.
-
Secure Transport: The material will be transported by a licensed hazardous waste carrier to an approved Treatment, Storage, and Disposal Facility (TSDF).
Step 5: Final Disposal
The TSDF will use an appropriate method for the final disposal of the energetic material. Common methods include:
-
Incineration: Controlled burning in a specialized hazardous waste incinerator.[4]
-
Open Burning (OB) / Open Detonation (OD): These methods are used for certain types of energetic materials under strict environmental controls.[4]
-
Chemical Neutralization: Using chemical reactions to convert the hazardous material into a non-hazardous substance.
Logical Flow for Disposal
The following diagram illustrates the decision-making process and logical workflow for the safe disposal of this compound.
Caption: Decision workflow for the safe disposal of energetic materials.
It is the responsibility of every researcher, scientist, and drug development professional to ensure that hazardous materials like this compound are disposed of in a manner that guarantees the safety of all personnel and the protection of the environment. Adherence to these guidelines and collaboration with certified disposal experts are non-negotiable aspects of this responsibility.
References
- 1. Stabilization of Explosive and Energetic Materials : USDA ARS [ars.usda.gov]
- 2. Explosive & Energetic Waste Management | PCI | USA [pollutioncontrolinc.com]
- 3. Storage and Handling of Energetic Materials | Saraduke Technical Services [saraduketechnicalservices.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Essential Safety and Logistical Information for Handling 1-Fluoro-1,1-dinitroethane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of 1-Fluoro-1,1-dinitroethane. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety protocols for structurally similar chemicals, including nitroalkanes and other energetic materials. Extreme caution is advised.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety. This includes protection for the eyes, face, hands, and body, as well as respiratory protection.
| Protection Type | Specific PPE | Material/Standard |
| Eye and Face Protection | Safety Goggles | Must meet ANSI Z.87.1 1989 standard. |
| Face Shield | Worn over safety goggles, especially when there is a risk of explosion or splash.[1] | |
| Skin Protection | Inner Gloves | Chemical-resistant, e.g., Nitrile.[1][2] |
| Outer Gloves | Heavy-duty chemical-resistant, e.g., Butyl rubber or Neoprene.[1][3] | |
| Protective Suit | Flame-resistant and chemical-resistant coveralls (e.g., Nomex®) or a fully encapsulated chemical-protective suit may be required depending on the scale of work.[1][2][4] | |
| Footwear | Chemical-resistant, steel-toe boots.[2] | |
| Respiratory Protection | Respirator | A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[4] In cases of high uncertainty or potential for high concentrations, a self-contained breathing apparatus (SCBA) should be used.[2][5] |
Operational Plan: Step-by-Step Handling Protocol
A meticulous and well-rehearsed operational plan is critical. The following steps should be followed without deviation.
1. Preparation:
-
Restricted Access: Conduct all work in a designated and clearly marked area with controlled access.
-
Ventilation: Use a certified chemical fume hood with a high face velocity.
-
Emergency Equipment: Ensure an emergency shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) are immediately accessible.[6][7]
-
Spill Kit: Have a spill kit rated for hazardous and reactive materials readily available.
-
Donning PPE: Put on all required PPE in the correct order (e.g., inner gloves, suit, outer gloves, respiratory protection, face shield).
2. Handling:
-
Small Quantities: Handle the smallest possible quantities of the material.
-
Avoid Confinement: Do not handle or store the material in a way that could lead to confinement, which can increase the risk of explosion.
-
Controlled Environment: Avoid exposure to heat, sparks, open flames, and static discharge.[8] Use spark-proof tools.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and bases.[7][9]
-
Monitoring: If possible, use remote handling techniques to minimize direct contact.
3. Decontamination:
-
Personnel Decontamination: Follow a structured decontamination procedure upon exiting the work area. This typically involves a thorough wash-down of the outer suit, followed by the careful removal of PPE in a specific order to avoid cross-contamination.[10]
-
Equipment Decontamination: All equipment used in the handling process must be decontaminated. This may involve rinsing with an appropriate solvent or using a chemical neutralization process.[10]
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical safety and environmental consideration.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in designated, sealed, and clearly labeled containers.
-
Licensed Disposal: Arrange for the disposal of all waste through a licensed hazardous waste disposal company with experience in handling energetic materials.[11]
-
Treatment Methods: Do not attempt to dispose of this material through standard laboratory waste streams. Specialized treatment methods such as incineration or chemical neutralization by trained professionals are required.[11][12] Base hydrolysis is a potential method for de-energizing the material before final disposal.[13]
Workflow for Handling this compound
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. epa.gov [epa.gov]
- 3. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 4. Plant Products [plantproducts.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lobachemie.com [lobachemie.com]
- 10. osha.gov [osha.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
